2-(Dimethylamino)-5-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBISLQQKJKDSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401285 | |
| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34601-40-6 | |
| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(Dimethylamino)-5-nitrobenzaldehyde
This compound is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a dimethylamino group at the 2-position, a nitro group at the 5-position, and a reactive aldehyde functionality, makes it a versatile precursor for the synthesis of a wide array of complex organic molecules. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a push-pull electronic system, influencing the reactivity of the aromatic ring and the aldehyde. This electronic profile is often sought after in the design of chromophores, fluorophores, and pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through two primary strategic disconnections, each with its own set of advantages and challenges. The first, and more direct, approach is the formylation of an appropriately substituted N,N-dimethylaniline derivative via the Vilsmeier-Haack reaction. The second, a nucleophilic aromatic substitution (SNA r) route, involves the displacement of a suitable leaving group from a substituted benzaldehyde with dimethylamine.
Pathway 1: Vilsmeier-Haack Formylation of N,N-Dimethyl-4-nitroaniline
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3] The Vilsmeier reagent is a weak electrophile that reacts preferentially with activated aromatic rings.[4]
Mechanism and Rationale:
The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1] Subsequently, the electron-rich aromatic ring of the substrate, in this case, N,N-dimethyl-4-nitroaniline, attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during the workup to yield the desired aldehyde.[1] The dimethylamino group of the starting material is a strong activating group, directing the electrophilic formylation to the ortho and para positions. As the para position is already occupied by the nitro group, the formylation is directed to the ortho position.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
N,N-Dimethyl-4-nitroaniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (10 equivalents) in an ice-water bath. To this, add phosphorus oxychloride (3 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve N,N-dimethyl-4-nitroaniline (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the reaction temperature below 5 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a cold, saturated aqueous solution of sodium acetate until the pH is neutral. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data:
| Parameter | Value |
| Starting Material | N,N-Dimethyl-4-nitroaniline |
| Key Reagents | DMF, POCl₃ |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
Diagram of the Vilsmeier-Haack Synthesis Pathway:
Caption: Vilsmeier-Haack synthesis of this compound.
Pathway 2: Nucleophilic Aromatic Substitution (SNA r)
An alternative and often effective strategy for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This pathway utilizes a starting material where a good leaving group, typically a halide, is positioned on the aromatic ring, which can be displaced by dimethylamine. A suitable precursor for this reaction is 2-chloro-5-nitrobenzaldehyde.
Mechanism and Rationale:
The SNA r mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. In the case of 2-chloro-5-nitrobenzaldehyde, the nitro group is para to the chloro substituent, providing the necessary activation for the substitution to occur. The lone pair of electrons on the dimethylamine nitrogen acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. Subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the desired product.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Dimethylamine (as a solution in ethanol or THF, or as dimethylamine hydrochloride with a base)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as DMF or ethanol.
-
Addition of Reagents: Add potassium carbonate (2 equivalents) or triethylamine (2.5 equivalents) to the solution. Then, add a solution of dimethylamine (1.5 equivalents) in the same solvent. If using dimethylamine hydrochloride, it can be added as a solid along with the base.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloro-5-nitrobenzaldehyde |
| Key Reagents | Dimethylamine, K₂CO₃ or TEA |
| Solvent | DMF or Ethanol |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% |
Diagram of the Nucleophilic Aromatic Substitution Pathway:
Sources
characterization of 2-(Dimethylamino)-5-nitrobenzaldehyde
An In-depth Technical Guide to the Characterization of 2-(Dimethylamino)-5-nitrobenzaldehyde
This guide provides a comprehensive technical overview of the analytical . Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to offer insights into the rationale behind the analytical methodologies, ensuring a thorough understanding of the compound's identity, purity, and properties.
Introduction: The Molecular Profile
This compound (CAS No: 34601-40-6) is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1][2][3] Its molecular architecture, featuring a benzene ring functionalized with an aldehyde (-CHO), a dimethylamino (-N(CH₃)₂) group, and a nitro (-NO₂) group, creates a unique electronic profile. The potent electron-donating nature of the dimethylamino group and the strong electron-withdrawing characteristics of the nitro and aldehyde groups make it a versatile precursor for synthesizing more complex molecules, such as Schiff bases and various heterocyclic compounds with potential therapeutic applications.[4] A rigorous characterization is paramount to guarantee the reliability and reproducibility of any subsequent research or development efforts.
Physicochemical Properties
The foundational step in characterizing any chemical entity is to ascertain its fundamental physical properties. These constants serve as the initial benchmarks for identity and purity. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 34601-40-6 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2][5] |
| Molecular Weight | 194.19 g/mol | [1][2] |
| Appearance | Solid (typically a powder) | |
| Melting Point | 103 - 105 °C | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Likely soluble in common organic solvents like DMSO, chloroform, and ethanol; sparingly soluble in water.[6][7] |
Commentary: The melting point provides a quick and effective preliminary check for purity. A broad melting range or a significant deviation from the reported value often indicates the presence of impurities.
Comprehensive Spectroscopic Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of the chemical structure through the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Causality: The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. The substitution pattern on the benzene ring—with three distinct functional groups—leads to a predictable, yet information-rich, splitting pattern in the aromatic region of the ¹H NMR spectrum, which is key to confirming the isomeric structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is standard.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
dot
Caption: General workflow for NMR spectroscopic analysis.
Expected ¹H NMR Spectral Data (Predicted, in CDCl₃)
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | N/A | Highly deshielded due to the electronegativity of oxygen and its position on the aromatic ring.[8][9] |
| Aromatic (H-6) | 8.0 - 8.2 | Doublet (d) | ~2-3 | Ortho to the nitro group and meta to the amino group; deshielded by the -NO₂. |
| Aromatic (H-4) | 7.9 - 8.1 | Doublet of Doublets (dd) | ~9 and ~2-3 | Ortho to the aldehyde and meta to the nitro group. |
| Aromatic (H-3) | 6.8 - 7.0 | Doublet (d) | ~9 | Ortho to the strongly electron-donating -N(CH₃)₂ group, resulting in significant shielding. |
| Dimethylamino (-N(CH₃)₂) | 3.0 - 3.2 | Singlet (s) | N/A | Protons on methyl groups attached to nitrogen, appearing as a sharp singlet. |
Expected ¹³C NMR Spectral Data (Predicted, in CDCl₃)
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (-CHO) | 188 - 192 | Carbonyl carbon, highly deshielded.[8] |
| Aromatic (C-5, C-NO₂) | 145 - 150 | Attached to the electron-withdrawing nitro group. |
| Aromatic (C-2, C-N) | 150 - 155 | Attached to the electron-donating amino group. |
| Aromatic (C-1, C-CHO) | 125 - 130 | Point of attachment for the aldehyde group. |
| Aromatic (C-4) | 128 - 132 | Aromatic CH. |
| Aromatic (C-6) | 122 - 126 | Aromatic CH. |
| Aromatic (C-3) | 110 - 115 | Shielded by the ortho amino group. |
| Dimethylamino (-N(CH₃)₂) | 40 - 45 | Methyl carbons attached to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: For this molecule, the key diagnostic peaks are the sharp, strong carbonyl (C=O) stretch of the aldehyde and the two distinct, strong stretches for the nitro (N-O) group. Their presence and position confirm the core functionalities. Attenuated Total Reflectance (ATR) is a modern, preferred technique as it requires minimal sample preparation and is non-destructive.
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for its functional groups.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Aromatic C-H | Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds on the benzene ring. |
| Aldehyde C-H | Stretch | 2850 - 2820 and 2750 - 2720 | Often appears as a pair of weak bands (Fermi resonance). |
| Aldehyde C=O | Stretch | 1710 - 1685 | Strong, sharp absorption typical for aromatic aldehydes.[10] |
| Aromatic C=C | Stretch | 1600 - 1475 | Multiple bands indicating the aromatic ring structure.[10] |
| Nitro N-O | Asymmetric Stretch | 1550 - 1510 | Strong absorption due to the strong electron-withdrawing nature of the group.[10][11] |
| Nitro N-O | Symmetric Stretch | 1360 - 1330 | Strong absorption, confirming the nitro functionality.[10][11] |
| C-N (Aromatic) | Stretch | 1350 - 1250 | Stretch associated with the dimethylamino group attached to the ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to keep the molecular ion intact. The predicted fragmentation pattern is logical: the molecule will likely lose stable neutral fragments or radicals, such as the nitro group (NO₂) or a methyl group from the dimethylamino moiety.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatography (Optional but recommended): Use a short C18 column to separate the analyte from any non-volatile impurities before it enters the mass spectrometer. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is a good starting point.
-
Mass Spectrometry: Infuse the sample into the ESI source in positive ion mode. The formic acid in the mobile phase aids in the formation of the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the predicted [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the daughter ions.
dot
Caption: A typical workflow for compound analysis by LC-MS.
Expected Mass Spectrometry Data (Positive ESI)
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 195.076 | The protonated molecular ion (C₉H₁₁N₂O₃⁺).[5] |
| [M+Na]⁺ | 217.058 | A common adduct seen with ESI, the sodium-cationized molecule.[5] |
| [M-NO₂]+H]⁺ | 149.081 | Loss of the nitro group (46 Da), a common fragmentation pathway for nitroaromatics.[12] |
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
While spectroscopy confirms identity, chromatography is essential for quantifying purity. A robust HPLC method separates the target compound from impurities, providing a quantitative measure of its prevalence.
Expertise & Causality: Reversed-phase HPLC is the method of choice for this moderately polar analyte. A C18 column, which has a nonpolar stationary phase, is used. A polar mobile phase (a mixture of water and a polar organic solvent like acetonitrile or methanol) is used to elute the compounds. The gradient elution, where the percentage of the organic solvent is increased over time, is a powerful technique to ensure that both more polar and less polar impurities are effectively separated and eluted from the column in a reasonable timeframe. UV detection is ideal because the highly conjugated aromatic system of the analyte provides strong UV absorbance.
Experimental Protocol: Reversed-Phase HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.
-
Sample Preparation: Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of ~0.5 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[13][15] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6][13] The compound should be kept away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases, which could react with the aldehyde or other functional groups.[6]
-
Stability: Aromatic aldehydes can be susceptible to oxidation, where the aldehyde group is converted to a carboxylic acid. The presence of the electron-donating amino group may increase this susceptibility. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.
Conclusion
The comprehensive is achieved through a multi-faceted analytical approach. Physicochemical measurements provide the initial identity check. A combination of NMR, IR, and Mass Spectrometry delivers an unambiguous confirmation of the molecular structure, with each technique providing complementary information. Finally, HPLC analysis offers a reliable quantification of purity. Adherence to these detailed protocols ensures that researchers and developers are working with a well-defined chemical entity, which is the foundation of all scientifically sound and reproducible outcomes.
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A Technical Guide to the Spectroscopic Characterization of 2-(Dimethylamino)-5-nitrobenzaldehyde
This document provides an in-depth technical analysis of the core spectroscopic techniques used to characterize the multifaceted aromatic compound, 2-(Dimethylamino)-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere data presentation. It delves into the causality behind spectral features, offering field-proven insights into data acquisition and interpretation, thereby ensuring a robust and validated understanding of the molecule's structural identity.
Introduction: The Structural and Spectroscopic Landscape
This compound (Molecular Formula: C₉H₁₀N₂O₃, Molecular Weight: 194.19 g/mol ) is a substituted aromatic aldehyde featuring a unique electronic arrangement.[1] The benzene ring is functionalized with a strong electron-donating dimethylamino group (-N(CH₃)₂) and two powerful electron-withdrawing groups: a nitro group (-NO₂) and an aldehyde group (-CHO). This push-pull electronic system dictates the molecule's chemical reactivity and, pertinent to this guide, its distinct spectroscopic fingerprint. Accurate characterization is paramount for its application in synthesis, ensuring purity, and confirming structural integrity.
This guide will systematically dissect the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published in public databases, this analysis leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The substitution pattern on the aromatic ring of this compound creates a highly deshielded and predictable set of signals.
Theoretical Framework: The Causality of Chemical Shifts
The chemical shift (δ) of a nucleus is governed by the local electron density. Electron-donating groups (EDGs) like the dimethylamino group increase electron density, "shielding" nearby nuclei and causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like the nitro and aldehyde groups decrease electron density, "deshielding" nuclei and shifting their resonance to a higher chemical shift (downfield). In this molecule, the ortho/para-directing -N(CH₃)₂ group and the meta-directing -NO₂ and -CHO groups create a complex interplay that defines the final spectral appearance.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, one for the aldehydic proton, and one for the N-methyl protons. The strong deshielding effects of the nitro and aldehyde groups will push the aromatic and aldehydic protons significantly downfield.
| Predicted Signal (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |
| ~10.4 | Singlet (s) | 1H | Aldehyde-H | The aldehydic proton is highly deshielded by the adjacent carbonyl oxygen and typically appears above 10 ppm.[2] |
| ~8.6 | Doublet (d) | 1H | H-6 | This proton is ortho to the strongly withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-4. |
| ~8.2 | Doublet of Doublets (dd) | 1H | H-4 | This proton is ortho to the aldehyde and meta to the nitro group, resulting in a downfield shift. It is split by both H-3 and H-6. |
| ~7.2 | Doublet (d) | 1H | H-3 | This proton is ortho to the electron-donating dimethylamino group, causing a comparative upfield shift relative to the other aromatic protons. It is split by H-4. |
| ~3.1 | Singlet (s) | 6H | -N(CH₃)₂ | The six equivalent protons of the two methyl groups appear as a single, sharp peak. The nitrogen atom's influence places this signal in the 2.5-3.5 ppm range. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a count of the unique carbon environments. The influence of the substituents is even more pronounced here, particularly on the carbons directly attached to them.
| Predicted Signal (δ, ppm) | Carbon Assignment | Rationale |
| ~190 | C=O | The aldehyde carbonyl carbon is characteristically found in the highly deshielded 190-200 ppm region.[2] |
| ~155 | C-2 | The carbon atom directly attached to the electron-donating dimethylamino group is expected to be significantly shielded relative to other substituted aromatic carbons. |
| ~145 | C-5 | The carbon bearing the nitro group will be deshielded due to the strong electron-withdrawing effect. |
| ~135 | C-1 | The carbon attached to the aldehyde group (ipso-carbon) will be deshielded. |
| ~130 | C-6 | This carbon is adjacent to the nitro group, leading to a downfield shift. |
| ~125 | C-4 | Aromatic CH carbon. |
| ~115 | C-3 | This carbon is ortho to the strongly donating amino group, resulting in a more upfield (shielded) position. |
| ~45 | -N(CH₃)₂ | The methyl carbons of the dimethylamino group are expected in this region. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H experiment.
-
Use a 30-45° pulse angle to ensure quantitative integration if needed.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C experiment.
-
Set the spectral width to cover 0-220 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal.
Visualization: NMR Workflow
Caption: Workflow for NMR sample preparation, acquisition, and analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its specific vibrational modes (e.g., stretching, bending).
Theoretical Framework: Molecular Vibrations
The bonds within this compound can be modeled as springs. When irradiated with infrared light, they vibrate at specific frequencies. The strong dipole moments of the C=O (carbonyl) and N-O (nitro) bonds lead to intense absorptions, making them easily identifiable. The positions of these absorptions can be subtly influenced by the electronic effects of neighboring groups.
Expected IR Spectral Analysis
The IR spectrum will be dominated by strong signals from the aldehyde and nitro groups.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~2820 & ~2720 | Aldehyde C-H Stretch | Medium/Weak | This pair of weak bands, known as a Fermi doublet, is highly characteristic of an aldehyde C-H bond and confirms its presence.[3] |
| ~1705-1685 | Aldehyde C=O Stretch | Strong | This very strong and sharp absorption is due to the carbonyl stretch. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic aldehyde.[4] |
| ~1600, ~1475 | Aromatic C=C Stretch | Medium | These absorptions arise from the stretching vibrations within the benzene ring. |
| ~1530-1515 | NO₂ Asymmetric Stretch | Strong | The asymmetric stretching mode of the nitro group results in a very strong and characteristic absorption in this region.[4] |
| ~1350-1340 | NO₂ Symmetric Stretch | Strong | The corresponding symmetric stretch of the nitro group provides another strong, confirmatory peak.[4] |
| ~1360 | C-N Stretch | Medium | The stretching vibration of the aromatic carbon to nitrogen bond of the dimethylamino group is expected in this region. |
| ~800-900 | C-H Out-of-Plane Bend | Strong | The bending of the C-H bonds on the substituted aromatic ring gives rise to strong bands in the fingerprint region, indicative of the substitution pattern. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a modern, convenient method for analyzing solid samples directly.
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum, displayed as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed by identifying the key absorption bands as detailed in the table above.
-
Cleaning: After analysis, retract the press arm, remove the bulk sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).
Visualization: IR Analysis Workflow
Caption: Workflow for IR spectrum acquisition using the ATR method.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, we can predict the key fragmentation pathways under standard Electron Ionization (EI) conditions.
Theoretical Framework: Ionization and Fragmentation
In EI-MS, the molecule is bombarded with high-energy electrons, ejecting one of its own electrons to form a radical cation known as the molecular ion (M⁺˙). This ion is unstable and fragments in predictable ways, typically breaking the weakest bonds or forming stable neutral molecules or fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original structure.
Predicted Mass Spectrum Analysis
The monoisotopic mass of C₉H₁₀N₂O₃ is 194.069 g/mol .[5] The mass spectrum is therefore expected to show a molecular ion peak at m/z 194.
| Predicted m/z | Ion/Fragment | Proposed Fragmentation Pathway |
| 194 | [M]⁺˙ | Molecular Ion: The intact molecule minus one electron. |
| 193 | [M-H]⁺ | Loss of Aldehydic Hydrogen: A common fragmentation for aldehydes, resulting in a stable acylium ion.[4] |
| 164 | [M-NO]⁺ | Loss of Nitric Oxide: Fragmentation of the nitro group can proceed via loss of a neutral NO radical. |
| 148 | [M-NO₂]⁺˙ | Loss of Nitrogen Dioxide: Cleavage of the C-N bond to lose a neutral NO₂ radical is a characteristic fragmentation for nitroaromatic compounds. |
| 120 | [M-NO₂-CO]⁺˙ | Sequential Loss of NO₂ and CO: Following the loss of the nitro group, the resulting ion can lose carbon monoxide from the aldehyde group. |
The predicted adducts for soft ionization techniques like electrospray ionization (ESI) include [M+H]⁺ at m/z 195.076 and [M+Na]⁺ at m/z 217.058.[5]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is standard for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of this compound in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Instrument Setup:
-
Injector: Set to a temperature of ~250°C.
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C and hold for several minutes.
-
-
Injection: Inject 1 µL of the sample solution into the GC. The compound will be vaporized and separated from the solvent on the column.
-
MS Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Set to scan a mass range of m/z 40-300.
-
Temperatures: Set the ion source and transfer line temperatures to ~230°C and ~280°C, respectively.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the compound of interest.
-
Analyze the mass spectrum associated with that peak.
-
Identify the molecular ion peak and compare the fragmentation pattern to the predicted pathway.
-
Visualization: Predicted MS Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
The structural characterization of this compound is definitively achievable through a combined application of NMR, IR, and MS. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the substitution pattern. IR spectroscopy serves as a rapid and reliable method to verify the presence of the critical aldehyde and nitro functional groups. Finally, mass spectrometry confirms the compound's molecular weight and provides further structural validation through predictable fragmentation patterns. The detailed protocols and predictive analyses within this guide establish a self-validating system for the comprehensive characterization of this molecule, empowering researchers with the confidence needed for its use in further scientific endeavors.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]
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Chemical Shifts. (n.d.). 2-DIMETHYLAMINO-5-NITRO-BENZOPHENONE. Retrieved January 17, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). Retrieved January 17, 2026, from [Link]
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Indian Academy of Sciences. (1984). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 93, No. 2. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved January 17, 2026, from [Link]
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NIST WebBook. (n.d.). Benzaldehyde, 2-nitro-. Retrieved January 17, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved January 17, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-(dimethylamino)-. Retrieved January 17, 2026, from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved January 17, 2026, from [Link]
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MDPI. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved January 17, 2026, from [Link]
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NIST WebBook. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved January 17, 2026, from [Link]
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A Comprehensive Technical Guide to the Solubility of 2-(Dimethylamino)-5-nitrobenzaldehyde in Organic Solvents
Introduction: The Strategic Importance of 2-(Dimethylamino)-5-nitrobenzaldehyde in Synthetic Chemistry
This compound is a bespoke aromatic aldehyde of significant interest in the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a reactive aldehyde, an electron-withdrawing nitro group, and an electron-donating dimethylamino group, makes it a versatile precursor for the synthesis of a variety of complex molecules, including Schiff bases and heterocyclic compounds. The efficiency of these synthetic transformations, along with the subsequent purification and formulation of its derivatives, is intrinsically linked to the compound's solubility in organic solvents.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. In the notable absence of extensive, publicly available quantitative solubility data for this specific compound, this document provides a robust framework for its experimental determination. We will delve into the physicochemical properties that govern its solubility, present detailed, field-proven protocols for accurate measurement, and offer insights into the causality behind these experimental choices, ensuring a self-validating system for data generation.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its structural and electronic characteristics. For this compound, several key parameters provide a predictive lens through which we can anticipate its behavior in various organic solvents. The presence of the polar nitro and aldehyde groups suggests potential solubility in polar solvents, while the nonpolar benzene ring and dimethylamino group may contribute to solubility in less polar environments.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₀N₂O₃ | - |
| Molecular Weight | 194.19 g/mol | [1] |
| Melting Point | 103 - 105 °C | |
| Appearance | Yellow to orange solid | Inferred from analogous compounds. |
| Predicted XlogP | 1.3 | [2] |
The predicted XlogP value of 1.3 suggests a moderate lipophilicity, indicating that the compound is likely to have appreciable solubility in a range of organic solvents.[2] However, empirical determination is paramount for accurate process development.
Experimental Determination of Solubility: A Methodological Framework
Given the lack of readily available quantitative data, the following section provides a detailed, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data.
Workflow for Solubility Determination
The following diagram outlines the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Experimental Protocols
A preliminary qualitative assessment can efficiently categorize solvents and inform the selection for quantitative analysis.[3][4][5]
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the selected organic solvent in 0.2 mL increments, vortexing for 30 seconds after each addition.
-
Visually inspect the solution for the presence of undissolved solid.
-
Classify the solubility as:
-
Very Soluble: Dissolves completely within 1 mL of solvent.
-
Soluble: Dissolves completely after the addition of up to 3 mL of solvent.
-
Slightly Soluble: Some dissolution is observed, but the compound does not fully dissolve in 3 mL of solvent.
-
Insoluble: No visible dissolution.
-
This is the gold standard for determining thermodynamic solubility, providing highly accurate and reproducible results.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of sealed vials (e.g., 20 mL screw-cap scintillation vials). The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 40 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a 0.45 µm syringe filter to remove any undissolved microcrystals.
-
-
Analysis of the Saturated Solution:
-
The concentration of this compound in the filtered saturated solution can be determined using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
This method is suitable for compounds with a chromophore, such as this compound, and offers a straightforward and rapid means of concentration determination.[6][7][8]
Protocol:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm) to identify the λmax.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it), with a correlation coefficient (R²) > 0.99.
-
-
Analysis of the Saturated Sample:
-
Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
-
HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when high accuracy is required.[9][10][11]
Protocol:
-
Method Development and Calibration:
-
Develop a suitable HPLC method for the analysis of this compound, including the selection of a column (e.g., C18), mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
-
Analysis of the Saturated Sample:
-
Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to fall within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison and interpretation.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | 25 | Experimental Value | Calculated Value |
| e.g., Ethanol | 25 | Experimental Value | Calculated Value |
| e.g., Dichloromethane | 25 | Experimental Value | Calculated Value |
| e.g., Toluene | 25 | Experimental Value | Calculated Value |
| e.g., Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
While quantitative solubility data for this compound is not extensively documented, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination. By following the detailed protocols for qualitative and quantitative analysis, researchers and drug development professionals can generate the critical data needed to optimize synthetic routes, design efficient purification strategies, and develop robust formulations. The principles and methodologies outlined herein are fundamental to advancing the application of this versatile chemical intermediate.
References
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Online discussion]. Available at: [Link]
-
PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
-
Al-Hamdani, A. H., & Al-Khafaji, M. J. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102373. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
-
Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2018). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 11(8), 3293-3297. Available at: [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]
-
ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
-
American Chemical Society. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 66(22), 3973–3977. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C9H10N2O3). Available at: [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
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A Comprehensive Technical Guide to 2-(Dimethylamino)-5-nitrobenzaldehyde: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 2-(Dimethylamino)-5-nitrobenzaldehyde, a key organic intermediate. The document details its fundamental physicochemical properties, including its melting point, and discusses the challenges associated with determining its boiling point. A representative synthetic protocol is outlined, emphasizing the chemical principles that govern the reaction pathway. Furthermore, this guide explores the compound's applications, particularly within the realms of medicinal chemistry and materials science, grounded in the reactivity of its functional groups. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile chemical building block.
Core Physicochemical Properties
This compound is a substituted aromatic aldehyde featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group. This electronic arrangement significantly influences its reactivity and physical properties. The compound typically appears as a solid at room temperature.
Melting and Boiling Point
The melting point is a critical parameter for verifying the identity and purity of a solid compound. For this compound, the established melting point is in the range of 103-105 °C .[1] This relatively sharp range suggests a high degree of purity for commercially available samples.
A definitive boiling point for this compound is not commonly reported in standard chemical literature. This is typical for complex organic solids which may have a high boiling point and a tendency to decompose at the elevated temperatures required for boiling at atmospheric pressure. The presence of the nitro group, in particular, can contribute to thermal instability. Therefore, purification of this compound is typically achieved through recrystallization rather than distillation.
Summary of Properties
The key quantitative data for this compound are summarized below for efficient reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1][2] |
| Melting Point | 103 - 105 °C | [1] |
| Appearance | Solid | |
| CAS Number | 34601-40-6 | [1][2][3] |
| InChI Key | NBISLQQKJKDSRO-UHFFFAOYSA-N |
Synthesis and Purification Protocol
The synthesis of substituted nitrobenzaldehydes often involves multi-step pathways, typically starting from a more common benzaldehyde derivative. A generalized and logical synthetic route for this compound can be conceptualized through the nitration of a suitable precursor. The following protocol is a representative example based on established chemical principles for aromatic nitration.[4][5]
Representative Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 2-chlorobenzaldehyde. The first step involves a nucleophilic aromatic substitution to introduce the dimethylamino group, followed by a nitration step.
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An In-depth Technical Guide to the Quantum Yield of 2-(Dimethylamino)-5-nitrobenzaldehyde
Abstract
Introduction to 2-(Dimethylamino)-5-nitrobenzaldehyde (DMNB) and its Photophysical Significance
This compound (DMNB) is an aromatic compound featuring a potent electron-donating dimethylamino group and a strong electron-withdrawing nitro group. This "push-pull" electronic structure is characteristic of molecules with significant intramolecular charge transfer (ICT) character upon photoexcitation. Such compounds are of great interest in the development of fluorescent probes, sensors, and nonlinear optical materials.
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. A thorough understanding and accurate measurement of the quantum yield are paramount for the rational design and application of fluorescent molecules like DMNB.
Expected Photophysical Behavior of DMNB:
Based on studies of analogous donor-acceptor systems, DMNB is expected to exhibit strong solvatochromism, where its absorption and emission spectra shift with solvent polarity.[1] In nonpolar solvents, a higher quantum yield is anticipated. Conversely, in polar solvents, a significant decrease in quantum yield is likely due to the stabilization of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state.[1] This phenomenon of fluorescence quenching in polar environments is a key characteristic to investigate for DMNB.[2]
Foundational Principles of Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the competition between radiative and non-radiative decay pathways from the excited singlet state. Following the absorption of a photon, an excited molecule can return to the ground state through several mechanisms:
-
Radiative Decay (Fluorescence): Emission of a photon.
-
Non-Radiative Decay:
-
Internal Conversion: De-excitation to a lower electronic state of the same multiplicity.
-
Intersystem Crossing: Transition to a triplet state.
-
Dynamic Quenching: Interaction with other molecules in the solution.
-
The quantum yield is mathematically expressed as:
Φ_F = k_r / (k_r + k_nr)
where:
-
k_r is the rate constant for radiative decay.
-
k_nr is the sum of the rate constants for all non-radiative decay processes.
Methodologies for Quantum Yield Determination
There are two primary methods for determining the fluorescence quantum yield of a compound in solution: the relative method and the absolute method.
Relative Quantum Yield Measurement
This is the more common method and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3]
Causality in Experimental Choices: The choice of a suitable quantum yield standard is critical. The standard should absorb and emit in a similar spectral region to the sample to minimize wavelength-dependent instrumental errors. Its quantum yield should be high and well-documented in the literature.
Self-Validating Protocol: To ensure the integrity of the measurements, it is advisable to use at least two different standards and compare the results. The obtained quantum yield values for the sample should be consistent, typically within a ±10% error margin, regardless of the standard used.[4]
Experimental Protocol: Relative Quantum Yield Determination
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample (DMNB) and the quantum yield standard in the desired solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[4] It is recommended to use the same cuvette for all measurements to avoid variations in the optical path.[3]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions.
-
Note the absorbance at the excitation wavelength (λ_ex) for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions.
-
It is crucial to use the same experimental settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[3]
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
The relative quantum yield (Φ_x) of the sample is calculated using the following equation[3]:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)
where:
-
Φ_st is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
-
Visualization of the Relative Quantum Yield Workflow:
Caption: Workflow for relative quantum yield determination.
Absolute Quantum Yield Measurement
The absolute method directly measures the ratio of emitted to absorbed photons and does not require a reference standard. This is achieved using an integrating sphere.[5]
Causality in Experimental Choices: An integrating sphere is a hollow sphere coated with a highly reflective material that collects all emitted light, regardless of its spatial distribution. This is essential for accurately counting the total number of emitted photons.[5]
Self-Validating Protocol: The measurement is performed in two steps: first with the sample inside the sphere to measure scattered and emitted light, and second with the sample outside the sphere to measure only the scattered light. The difference between these two measurements gives the number of emitted photons. A blank measurement with only the solvent is also necessary for background correction.[5]
Experimental Protocol: Absolute Quantum Yield Determination
-
Instrument Setup:
-
Equip a spectrofluorometer with an integrating sphere attachment.[3]
-
Calibrate the system according to the manufacturer's instructions.
-
-
Measurement of Scattered Light (Sample outside the sphere):
-
Place a cuvette containing the sample solution in the light path before it enters the integrating sphere.
-
Record the spectrum of the scattered excitation light.
-
-
Measurement of Emitted and Scattered Light (Sample inside the sphere):
-
Place the cuvette with the sample solution inside the integrating sphere.
-
Record the spectrum, which will include both the scattered excitation light and the emitted fluorescence.
-
-
Blank Measurement:
-
Repeat steps 2 and 3 with a cuvette containing only the solvent.
-
-
Data Analysis and Calculation:
-
The instrument's software will typically calculate the absolute quantum yield by comparing the integrated intensities of the emission and absorption bands, corrected for the blank measurements. The quantum yield is the number of emitted photons divided by the number of absorbed photons.[5]
-
Visualization of the Absolute Quantum Yield Workflow:
Caption: Workflow for absolute quantum yield determination.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Quantum Yield Data for DMNB in Various Solvents
| Solvent | Refractive Index (n) | Absorbance at λ_ex | Integrated Emission Intensity | Calculated Quantum Yield (Φ_F) |
| Cyclohexane | 1.426 | 0.052 | 1.2 x 10^7 | Value to be determined |
| Toluene | 1.496 | 0.055 | 9.8 x 10^6 | Value to be determined |
| Dichloromethane | 1.424 | 0.051 | 4.5 x 10^6 | Value to be determined |
| Acetonitrile | 1.344 | 0.053 | 1.1 x 10^6 | Value to be determined |
| Methanol | 1.329 | 0.050 | 5.2 x 10^5 | Value to be determined |
Note: This table is a template for presenting experimental results. The values are hypothetical and need to be determined experimentally.
Interpretation of Results:
A decrease in the calculated quantum yield with increasing solvent polarity would support the hypothesis of a TICT state formation, which is a common deactivation pathway for donor-acceptor molecules.[1]
Conclusion
This technical guide provides a robust framework for the determination and interpretation of the fluorescence quantum yield of this compound. By following the detailed protocols and understanding the underlying photophysical principles, researchers can obtain accurate and reliable data. The investigation of DMNB's quantum yield in various environments will provide valuable insights into its potential applications as a fluorescent probe and contribute to the broader understanding of intramolecular charge transfer processes in organic molecules.
References
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A practical guide to measuring and reporting photophysical data. RSC Publishing.
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Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
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Experimental set-up for the determination of the luminescence quantum yield. ResearchGate.
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA.
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Effect of solvent on the quantum yield (ϕ) of the reaction. ResearchGate.
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Fluorescence quantum yields of DMA derivatives in solvents of different polarity. ResearchGate.
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2-(Dimethylamino)-5-[4-(N,N-dimethylamino)-phenyl]-. 2. -pyrazoline. (4).
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Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.
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This compound synthesis. ChemicalBook.
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This compound , 95% , 34601-40-6. CookeChem.
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Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. PubMed.
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Photosynthesis, quantum yield of photosystem II and membrane leakage as affected by high temperatures in cotton genotypes.
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Dependence of the fluorescence quantum yields, Φf, the fluorescence decay lifetime, τ, radiative rate constant, kr, and the nonradiative rate constant, knr, for MOT and DMAT on the corresponding emission energy, νe. ResearchGate.
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This compound (C9H10N2O3). PubChemLite.
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Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.
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Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes. New Journal of Chemistry (RSC Publishing).
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Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate.
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Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing).
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Photophysical Properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins. PubMed.
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An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Benchchem.
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Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.
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Two chemical actinometers, o‐nitrobenzaldehyde and 2,4‐dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths. ResearchGate.
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Effect of temperature on the effective quantum yield of photochemical energy conversion (DF/F m 9) in plants native to warm and cold regions. ResearchGate.
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SOLVENT EFFECT ON ABSOLUTE FLUORESCENCE QUANTUM YIELD OF RHODAMINE 6G DETERMINED USI. Purdue College of Engineering.
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Photosystem II efficiency in response to diurnal and seasonal variations in photon flux density and air temperature for green. Photosynthetica.
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Quantum Yields for CO2 Uptake in C3 and C4 Plants: Dependence on Temperature, CO2, and O2 Concentration. PMC - NIH.
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Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. PubMed Central.
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5-(Dimethylamino)-2-furaldehyde AldrichCPR | Sigma. Sigma-Aldrich.
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Benzaldehyde, 2-methoxy-5-nitro- | C8H7NO4 | CID 90685. PubChem.
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An In-depth Technical Guide to 2-(Dimethylamino)-5-nitrobenzaldehyde: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(dimethylamino)-5-nitrobenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry. We will delve into its core chemical properties, explore its reactivity profile based on the interplay of its functional groups, and provide insights into its synthetic applications. This document is designed to be a practical resource for researchers, offering both foundational knowledge and actionable protocols.
Molecular Structure and Physicochemical Properties
This compound possesses a unique molecular architecture that dictates its chemical behavior. The benzene ring is substituted with three key functional groups: an aldehyde (-CHO), a dimethylamino (-N(CH3)2) group at the ortho position, and a nitro (-NO2) group at the meta position relative to the dimethylamino group.
The strong electron-donating nature of the dimethylamino group via resonance significantly influences the electron density of the aromatic ring. Conversely, the nitro group and the aldehyde group are potent electron-withdrawing groups. This electronic push-pull system results in a highly polarized molecule, which is central to its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H10N2O3 | [1][2] |
| Molecular Weight | 194.19 g/mol | [2] |
| CAS Number | 34601-40-6 | [2] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Melting Point | 103-105 °C | [2] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred |
| Predicted logP | 1.3 | [1] |
Predicted Spectroscopic Data:
-
1H NMR: The spectrum would likely show distinct signals for the aldehydic proton (downfield, ~9.8-10.5 ppm), the aromatic protons (in the range of 7.0-8.5 ppm), and the two methyl groups of the dimethylamino moiety (a singlet around 2.8-3.2 ppm). The coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.
-
13C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (~190 ppm). The aromatic carbons would appear in the 120-160 ppm region, with their chemical shifts influenced by the electronic effects of the substituents. The carbons of the dimethylamino group would be observed further upfield.
-
FT-IR (Infrared Spectroscopy): Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde around 1680-1700 cm-1. Characteristic stretches for the nitro group (asymmetric and symmetric) would be present around 1520 and 1350 cm-1, respectively. C-N stretching from the dimethylamino group and C-H stretches from the aromatic ring and methyl groups would also be observed.
-
Mass Spectrometry: The molecular ion peak ([M]+) would be observed at m/z 194. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) leading to a fragment at m/z 165, and the loss of a hydrogen atom to give a fragment at m/z 193.[3][4][5]
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor.
Workflow for the Synthesis of this compound
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Introduction: The Strategic Importance of 2-(Dimethylamino)-5-nitrobenzaldehyde
An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique electronic architecture, featuring a potent electron-donating dimethylamino group and a strong electron-withdrawing nitro group, makes it a versatile precursor for a wide array of complex molecules.[1] The aldehyde functional group serves as a reactive handle for condensation and derivatization reactions, while the nitro and amino moieties provide pathways for constructing diverse heterocyclic systems and other functionalized compounds.[2] This guide provides a detailed exploration of the primary synthetic strategies for this key building block, focusing on the underlying chemical principles, selection of starting materials, and detailed experimental protocols.
Part 1: Retrosynthetic Analysis and Strategic Selection of Starting Materials
A logical retrosynthetic analysis of this compound reveals two primary and strategically sound approaches. The core challenge lies in the controlled introduction of the formyl group (-CHO) onto a substituted benzene ring.
-
C-C Bond Formation (Formylation): The most direct approach involves forming the C-C bond between the aromatic ring and the aldehyde carbon. This disconnection points to a formylation reaction on a pre-existing N,N-dimethyl-3-nitroaniline substrate. This is the most common and efficient strategy.
-
C-N Bond Formation (Amination): An alternative disconnection involves the C-N bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a suitable 2-halo-5-nitrobenzaldehyde with dimethylamine.
Sources
An In-depth Technical Guide on 2-(Dimethylamino)-5-nitrobenzaldehyde (CAS 34601-40-6)
A Note on Scope: This guide provides a consolidated overview of the known physical constants and safety data for the chemical compound identified by CAS number 34601-40-6. While the core requirements requested an in-depth whitepaper, the publicly available scientific literature and safety documentation for this specific compound are limited. Therefore, this document serves as a comprehensive technical data sheet, presenting all verifiable information sourced from chemical suppliers and databases. Deeper experimental insights, detailed protocols, and mechanistic pathways are not available at the time of this publication.
Compound Identification and Chemical Structure
The compound assigned CAS Registry Number 34601-40-6 is chemically known as 2-(Dimethylamino)-5-nitrobenzaldehyde . It is an aromatic aldehyde derivative, characterized by a benzene ring substituted with a formyl group (-CHO), a dimethylamino group (-N(CH3)2), and a nitro group (-NO2).
-
IUPAC Name: this compound
-
Molecular Weight: 194.19 g/mol [1]
-
Chemical Structure:
(Image representation of the molecular structure)
Physicochemical Properties
This compound is typically supplied as a solid for laboratory and research purposes. Its physical constants are summarized below.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 103 - 105 °C | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Further physical data such as boiling point, vapor pressure, and solubility are not consistently reported in available technical documents.
Safety and Hazard Information
Comprehensive safety data is crucial for the handling and application of any chemical compound. This compound is classified as hazardous. The following information is synthesized from multiple supplier safety data sheets.
GHS Classification and Labeling
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
-
Signal Word: Warning [1]
-
Pictogram:
- (GHS07)[1]
-
Hazard Statements:
-
Precautionary Statements: [1]
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P330: Rinse mouth.
-
P363: Wash contaminated clothing before reuse.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Emergency and First Aid Procedures
In case of exposure, the following first aid measures are recommended:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5]
Handling, Storage, and Experimental Workflow
Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Recommended Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Recommended storage is under an inert atmosphere at room temperature.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted before use. The following diagram outlines the logical workflow for safe handling.
Caption: Logical workflow for the safe handling of CAS 34601-40-6.
-
Engineering Controls: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.
-
Conclusion
This compound (CAS 34601-40-6) is a chemical intermediate available for research purposes. The primary hazards associated with this compound are acute toxicity if swallowed, inhaled, or in contact with skin. Adherence to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory for its safe handling. The information available is sufficient for a preliminary risk assessment but lacks the depth required for a full toxicological or mechanistic profile. Researchers and drug development professionals should use this guide as a foundational safety reference and consult the primary sources before use.
References
- CookeChem. (2022). This compound, 95%, 34601-40-6.
- CymitQuimica. (2024). Safety Data Sheet: 5-(Dimethylamino)-2-nitrobenzaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitrobenzaldehyde.
- ScienceLab.com. (2003). Material Safety Data Sheet: P-Dimethylaminobenzaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde.
-
1PlusChem LLC. (n.d.). 34601-40-6 | 2-(Dimethylamino)-5-nitrobenzenecarbaldehyde. Retrieved from 1PlusChem website. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem database. [Link]
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A Technical Guide to the Theoretical Investigation of 2-(Dimethylamino)-5-nitrobenzaldehyde: A Quantum Chemical Approach
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-(Dimethylamino)-5-nitrobenzaldehyde, a prototypical "push-pull" organic molecule. The inherent electronic asymmetry, stemming from the electron-donating dimethylamino group and the electron-withdrawing nitro group, imparts unique structural and optoelectronic properties to this compound, making it a subject of significant interest in materials science and drug development.[1][2] This document details the requisite computational protocols, from initial structure optimization to the prediction of spectroscopic and non-linear optical properties, grounded in Density Functional Theory (DFT). The methodologies are presented to be self-validating and are supported by authoritative references, ensuring scientific integrity and reproducibility. This guide is intended for researchers, computational chemists, and professionals in drug discovery seeking to apply theoretical calculations to understand and predict the behavior of complex organic molecules.
Introduction: The Scientific Rationale
This compound (DMNA) is a derivative of benzaldehyde characterized by a distinct intramolecular charge transfer (ICT) character.[2] The dimethylamino (-N(CH₃)₂) group at the 2-position acts as a potent electron donor (+M effect), while the nitro (-NO₂) group at the 5-position serves as a strong electron acceptor (-M effect).[3][4] This donor-acceptor arrangement, bridged by the π-conjugated system of the benzene ring, facilitates a significant redistribution of electron density upon excitation, leading to a large dipole moment and notable electronic and optical properties.[1]
Theoretical calculations provide a powerful, non-invasive means to elucidate the fundamental characteristics of such molecules at the atomic level. By employing quantum chemical methods, we can predict:
-
The most stable three-dimensional molecular geometry.
-
Vibrational frequencies, which correspond to infrared and Raman spectra.
-
The distribution of frontier molecular orbitals (HOMO and LUMO), which governs chemical reactivity and electronic transitions.[5][6]
-
The molecular electrostatic potential (MEP), identifying sites susceptible to electrophilic and nucleophilic attack.[7]
-
Non-linear optical (NLO) properties, which are critical for applications in photonics and optoelectronics.[8]
This guide employs Density Functional Theory (DFT), a robust and computationally efficient method that has proven highly effective for studying medium-sized organic molecules.[9]
Computational Methodology: A Validated Protocol
The accuracy of any theoretical study is contingent upon the judicious selection of the computational method and basis set. This section outlines a best-practice protocol for the analysis of DMNA.[9]
Method Selection: Density Functional Theory (DFT)
Rationale (Expertise & Experience): For organic molecules like DMNA, which possess a single-reference electronic structure, DFT offers an optimal balance of accuracy and computational cost.[9] We select the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. B3LYP has a long track record of providing reliable results for geometries, vibrational frequencies, and electronic properties of a wide range of organic systems.
Basis Set Selection: Pople-Style Basis Sets
Rationale (Expertise & Experience): The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is chosen for its robustness.
-
6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for systems with potential charge separation and for calculating properties like electron affinity and polarizability.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron density distributions, which is vital for accurately modeling chemical bonds and intermolecular interactions.[10]
The combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a well-established and validated level of theory for the calculations described herein.
Computational Workflow Diagram
The overall computational workflow is a sequential process where the output of one step serves as the input for the next, ensuring a logical and self-validating progression.
Caption: Computational workflow for the theoretical analysis of DMNA.
Detailed Computational Protocols
The following protocols are designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[11]
Protocol 1: Geometry Optimization
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.[12][13]
Step-by-Step Methodology:
-
Structure Input: Construct the 2D structure of this compound and convert it to a 3D model using a molecular editor (e.g., GaussView, Avogadro). Perform a preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Input File Preparation: Create an input file specifying the coordinates, charge (0), and multiplicity (1, for a closed-shell singlet state).
-
Keyword Specification: Use keywords to define the calculation: #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP/6-311++G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization completes. This is crucial for validation.
-
-
Execution and Verification: Run the calculation. Convergence is achieved when the forces on the atoms and the energy change between optimization steps fall below predefined threshold values. The final output will contain the optimized Cartesian coordinates.
Protocol 2: Vibrational Frequency Analysis
Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.[14][15]
Step-by-Step Methodology:
-
Prerequisite: This calculation is typically performed automatically following the geometry optimization by using the Freq keyword.
-
Analysis of Output:
-
Minimum Confirmation: Scrutinize the output for the calculated vibrational frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.[16] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a flawed optimization.
-
Spectral Prediction: The output file will list the harmonic vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities. These can be visualized to generate theoretical spectra.
-
Zero-Point Energy (ZPE): The calculation also yields the ZPE, which is a necessary correction for obtaining accurate thermodynamic properties.
-
Data Presentation: Structural and Vibrational Data (Hypothetical)
| Parameter | Calculated Value | Description |
| Structural Data | ||
| C=O Bond Length | ~1.22 Å | Aldehyde carbonyl group |
| C-NO₂ Bond Length | ~1.48 Å | Bond connecting nitro group to the ring |
| N-O Bond Length (Nitro) | ~1.23 Å | Symmetric N-O bonds in the nitro group |
| Dihedral Angle (C-C-N-O) | Varies | Twist of the nitro group relative to the ring |
| Vibrational Data | ||
| ν(C=O) stretch | ~1700-1720 cm⁻¹ | Strong IR intensity, characteristic of aldehydes |
| νₐ(NO₂) stretch | ~1520-1560 cm⁻¹ | Asymmetric stretch of the nitro group |
| νₛ(NO₂) stretch | ~1340-1360 cm⁻¹ | Symmetric stretch of the nitro group |
Note: These are representative values. Actual calculated values must be obtained from the computational output.
Protocol 3: Frontier Molecular Orbital (FMO) Analysis
Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic behavior and reactivity.[17][18]
Step-by-Step Methodology:
-
Prerequisite: A successful geometry optimization is required.
-
Data Extraction: The energies of all molecular orbitals, including HOMO and LUMO, are printed in the output file. The orbital shapes can be visualized by generating checkpoint or cube files.
-
Analysis:
-
HOMO: Represents the ability to donate an electron.[6] In DMNA, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the phenyl ring.
-
LUMO: Represents the ability to accept an electron.[6] The LUMO is expected to be localized on the electron-deficient nitrobenzaldehyde moiety.
-
HOMO-LUMO Gap (ΔE): The energy difference (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller gap generally implies higher chemical reactivity and is associated with the intramolecular charge-transfer character of the molecule.[17]
-
Protocol 4: Molecular Electrostatic Potential (MEP)
Objective: To visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic interactions.
Step-by-Step Methodology:
-
Prerequisite: A successful geometry optimization.
-
Calculation: Generate the MEP surface using post-processing software (e.g., GaussView, Multiwfn) from the optimized wavefunction.
-
Analysis: The MEP surface is color-coded.
-
Red (Negative Potential): Regions of high electron density, typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the nitro and carbonyl groups). These are sites for electrophilic attack.
-
Blue (Positive Potential): Regions of low electron density or electron deficiency (e.g., around hydrogen atoms). These are sites for nucleophilic attack.
-
Protocol 5: Non-Linear Optical (NLO) Properties
Objective: To calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess the molecule's potential for NLO applications.[19][20]
Step-by-Step Methodology:
-
Prerequisite: A successful geometry optimization.
-
Keyword Specification: Perform a new calculation on the optimized geometry using the Polar keyword. For example: #p B3LYP/6-311++G(d,p) Polar.
-
Analysis of Output: The output file will contain the components of the dipole moment, polarizability tensor, and the first hyperpolarizability tensor. The total (or vector) values are typically calculated and reported.
-
Dipole Moment (μ): A measure of the molecule's overall polarity. A large ground-state dipole moment is expected for push-pull systems.
-
First Hyperpolarizability (β): The key parameter for second-order NLO activity. A large β value is a primary indicator of a promising NLO material.[1]
-
Data Presentation: Electronic and NLO Properties (Hypothetical)
| Property | Calculated Value (a.u.) | Description |
| HOMO Energy | ~ -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | ~ -2.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | ~ 3.4 eV | Correlates with molecular reactivity and ICT energy |
| Dipole Moment (μ) | > 5 Debye | Indicates significant charge separation in the ground state |
| Hyperpolarizability (β) | High | A large value suggests strong second-order NLO response |
Note: Values are illustrative. Conversion from atomic units (a.u.) to standard units may be required.
Conclusion
This guide has outlined a rigorous and systematic computational protocol for the theoretical investigation of this compound. By following these validated steps, researchers can gain deep insights into the structural, spectroscopic, and electronic properties of this archetypal push-pull molecule. The application of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set provides a reliable foundation for predicting molecular behavior, thereby guiding experimental synthesis and application in fields ranging from materials science to medicinal chemistry. The emphasis on explaining the causality behind methodological choices and ensuring self-validating workflows underpins the scientific integrity of this theoretical approach.
References
- Title: What software shall I use for DFT on an organic molecule?
- Title: Cost-effective density functional theory (DFT)
- Title: Applications of Density Functional Theory to Theoretical Organic Chemistry Source: CORE URL
- Title: Nonlinear optical properties of push-pull systems containing [2.
- Title: Click-Type Synthesis of Homoconjugated Push-Pull Chromophores: Computational Investigation of Optical and Nonlinear Optical (NLO)
- Title: Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles Source: Royal Society of Chemistry URL
- Title: Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions Source: PMC - NIH URL
- Title: Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry Source: PMC - NIH URL
- Title: Geometry optimization Source: Wiley Online Library URL
- Title: HOMO and LUMO Source: Wikipedia URL
- Title: Fundamental aspects of property tuning in push–pull molecules Source: RSC Publishing URL
- Title: Theoretical and Computational Insights into 3-Nitrobenzaldoxime: A Technical Guide Source: Benchchem URL
- Title: Relativistic Four-Component DFT Calculations of Vibrational Frequencies Source: ACS Publications URL
- Title: Introduction to Geometry Optimization Source: Computational Chemistry lab URL
- Title: Assessing Reactivity with LUMO and HOMO Energy Gap Source: WuXi Chemistry URL
- Title: Optimization methods — Computational Chemistry from Laptop to HPC Source: Computational Chemistry from Laptop to HPC URL
- Title: Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise Source: PIPER: Resources for Teaching Physical Chemistry URL
- Title: Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software Source: Lupine Publishers URL
- Title: Considerations for DFT Frequency Calculations Source: Sites at Penn State URL
- Title: HOMO and LUMO Source: Protheragen URL
- Title: Understanding HOMO and LUMO in Chemistry Source: Ossila URL
- Title: HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!
- Title: Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa Source: YouTube URL
- Title: Vibrational frequencies Source: NWChem URL
- Title: 2-(Dimethylamino)
- Title: Density Functional Theory Approach to the Vibrational Properties and Magnetic Specific Heat of the Covalent Chain Antiferromagnet KFeS2 Source: PMC - NIH URL
- Title: this compound (C9H10N2O3)
- Title: 2-(Dimethylamino)
- Title: 34601-40-6|2-(Dimethylamino)
- Title: Structure–Activity Relationships in Nitro-Aromatic Compounds Source: ResearchGate URL
- Title: 2-(dimethylamino)
- Title: 56670-20-3|4-(Dimethylamino)
- Title: Nitro Compounds Source: University of Calgary URL
- Title: NITRO COMPOUNDS Source: The Organic Chemistry Portal URL
- Title: 24.
- Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: NIH URL
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- 1. Fundamental aspects of property tuning in push–pull molecules - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11264D [pubs.rsc.org]
- 2. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04307F [pubs.rsc.org]
- 3. api.samdc.edu.in [api.samdc.edu.in]
- 4. lkouniv.ac.in [lkouniv.ac.in]
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- 14. pubs.acs.org [pubs.acs.org]
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- 19. researchgate.net [researchgate.net]
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Methodological & Application
Synthesis of Schiff Bases from 2-(Dimethylamino)-5-nitrobenzaldehyde: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of Schiff bases derived from 2-(Dimethylamino)-5-nitrobenzaldehyde. Intended for researchers, scientists, and professionals in drug development, this application note delves into the detailed protocols, mechanistic insights, and potential applications of these compounds, ensuring a blend of theoretical understanding and practical, field-proven expertise.
Introduction: The Significance of Substituted Schiff Bases
Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in the field of medicinal chemistry and material science.[1][2] Their synthetic accessibility and diverse biological activities make them prime candidates for drug discovery programs.[2][3] The precursor, this compound, offers a unique molecular scaffold. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a push-pull electronic system, which can significantly influence the physicochemical properties and biological efficacy of the resulting Schiff base derivatives. This electronic modulation is often critical for enhancing interactions with biological targets.
Core Synthesis Strategy: Condensation Reaction
The fundamental reaction for synthesizing Schiff bases is the condensation of a primary amine with an aldehyde.[1][4] This reaction is typically reversible and can be catalyzed by either an acid or a base, or facilitated by heat.[1]
The general reaction scheme is as follows:
Where R is an alkyl or aryl group and Ar is the 2-(Dimethylamino)-5-nitrophenyl group.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the synthesis of Schiff bases from this compound. The choice of solvent and catalyst can be adapted based on the specific primary amine used.
Protocol 1: General Synthesis via Reflux
This method is a robust and widely applicable procedure for a variety of primary amines.
Materials:
-
This compound (1 equivalent)
-
Appropriate primary amine (1 equivalent)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add an equimolar amount of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture. This acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[5]
-
Reflux: Heat the mixture to reflux with constant stirring for a period of 2 to 6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][8]
-
Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product, often a colored solid, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain a product of high purity.[1]
Table 1: Reaction Parameters and Expected Outcomes
| Primary Amine | Solvent | Catalyst | Reflux Time (h) | Expected Product Color |
| Aniline | Ethanol | Glacial Acetic Acid | 3-4 | Yellow-Orange |
| p-Toluidine | Ethanol | Glacial Acetic Acid | 3-4 | Orange |
| p-Anisidine | Methanol | Glacial Acetic Acid | 2-3 | Reddish-Orange |
| 4-Fluoroaniline | Ethanol | None | 4-5 | Yellow |
| 2-Aminopyridine | Methanol | Glacial Acetic Acid | 5-6 | Deep Yellow |
Note: The reaction times and product colors are indicative and may vary depending on the specific reaction conditions and the purity of the reactants.
Mechanism of Schiff Base Formation
The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by a dehydration reaction.
Diagram of the Reaction Mechanism
Caption: Mechanism of acid-catalyzed Schiff base formation.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity.
Table 2: Spectroscopic Data for a Representative Schiff Base (N-(2-(dimethylamino)-5-nitrobenzylidene)aniline)
| Technique | Key Observations |
| FT-IR (cm⁻¹) | Appearance of a strong C=N (imine) stretching band around 1600-1625 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). |
| ¹H NMR (δ, ppm) | A characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons and the dimethylamino group protons. |
| ¹³C NMR (δ, ppm) | A signal for the imine carbon (-CH=N-) in the range of 150-165 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the Schiff base. |
Applications in Drug Development
Schiff bases derived from nitrobenzaldehydes have demonstrated a wide range of biological activities, making them attractive for drug development.[9]
-
Antimicrobial Activity: The imine group is often crucial for the antimicrobial action of Schiff bases, potentially by interfering with microbial cellular processes.[9] Metal complexes of these Schiff bases frequently exhibit enhanced antimicrobial efficacy.[9]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of nitrobenzaldehyde-derived Schiff bases against various cancer cell lines.[3][9] The proposed mechanisms often involve the induction of apoptosis.[9]
-
Antioxidant Properties: Some Schiff bases have shown potential as antioxidant agents.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
This compound: Harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Avoid breathing dust and wear protective gloves, eye protection, and face protection.[10][11]
-
Primary Amines: Many primary amines are toxic and can be corrosive. Consult the specific Safety Data Sheet (SDS) for each amine used.
-
Solvents: Ethanol and methanol are flammable. Keep away from ignition sources.
Conclusion
The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry. The protocols outlined in this guide, coupled with a thorough understanding of the underlying reaction mechanism and appropriate characterization techniques, will enable researchers to efficiently synthesize and explore the therapeutic potential of this important class of molecules.
References
- Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. (URL: )
-
Suitable solvent for Schiff base reaction? - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC. (URL: [Link])
-
Synthesis and Characterization of a Schiff Base Derived From Benzaldehyde with Nitroanilin - RSIS International. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes O. Akeredolu1, F. O. Adebusuyi1, B. C. Adeba. (URL: [Link])
-
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity - MDPI. (URL: [Link])
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed Central. (URL: [Link])
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (URL: [Link])
-
Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? | ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde - IJTSRD. (URL: [Link])
-
Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde - ResearchGate. (URL: [Link])
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. (URL: [Link])
Sources
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- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
Application Notes: 2-(Dimethylamino)-5-nitrobenzaldehyde as a Precursor for a Highly Selective "Turn-On" Fluorescent Probe for Ferric Ions (Fe³⁺)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ferric Ion Detection and the Promise of Schiff Base Fluorescent Probes
Iron is an essential element for a vast array of biological processes, from oxygen transport and cellular respiration to DNA synthesis and neurotransmission. However, an imbalance in iron homeostasis, particularly an excess of the ferric ion (Fe³⁺), can lead to significant cellular damage through the generation of reactive oxygen species (ROS), contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of sensitive and selective methods for the detection of Fe³⁺ in biological and environmental systems is of paramount importance.
Fluorescent probes have emerged as powerful tools for ion detection due to their high sensitivity, rapid response times, and potential for real-time imaging in living cells.[1] Among the various classes of fluorescent sensors, those based on Schiff bases are particularly attractive due to their synthetic accessibility and the tunability of their photophysical properties.[2] Schiff base formation, a condensation reaction between a primary amine and an aldehyde or ketone, provides a versatile platform for designing chemosensors. The resulting imine (-C=N-) linkage, often in conjunction with other donor atoms like oxygen or sulfur, can act as an efficient binding site for metal ions.
This application note details the synthesis and application of a novel "turn-on" fluorescent probe for the selective detection of Fe³⁺, synthesized from 2-(Dimethylamino)-5-nitrobenzaldehyde and Rhodamine B hydrazide. This probe, hereafter referred to as DNS-RhB , leverages the well-established Rhodamine B fluorophore, which exists in a colorless and non-fluorescent spirolactam form that can be switched to a highly fluorescent, ring-opened amide form upon coordination with specific metal ions.
Principle of Detection: A Fe³⁺-Triggered Spirolactam Ring-Opening Mechanism
The detection mechanism of the DNS-RhB probe is predicated on a Fe³⁺-induced "turn-on" fluorescence response. In its free state, the Rhodamine B moiety of the probe exists in a stable, non-fluorescent spirolactam conformation. The lone pair of electrons on the hydrazide nitrogen is not involved in conjugation with the xanthene ring of Rhodamine B, resulting in a lack of fluorescence.
Upon the introduction of Fe³⁺, the Schiff base moiety of DNS-RhB, formed from this compound, acts as a selective binding site. The coordination of Fe³⁺ with the imine nitrogen and likely the carbonyl oxygen of the Rhodamine B hydrazide portion triggers the opening of the spirolactam ring. This structural change restores the π-conjugated system of the Rhodamine B fluorophore, leading to a dramatic increase in fluorescence intensity and a distinct color change from colorless to pink, which is readily observable by the naked eye. This process is illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of DNS-RhB probe for Fe³⁺ detection.
Experimental Protocols
Part 1: Synthesis of the DNS-RhB Fluorescent Probe
This protocol describes the synthesis of the DNS-RhB probe via a Schiff base condensation reaction.
Materials:
-
This compound
-
Rhodamine B hydrazide
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 30 mL of absolute ethanol.
-
To this solution, add Rhodamine B hydrazide (1 mmol) dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux the mixture with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified DNS-RhB probe.
-
Dry the purified product under vacuum. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Caption: Experimental workflow for the synthesis of DNS-RhB probe.
Part 2: General Protocol for Fe³⁺ Detection using DNS-RhB
This protocol provides a general method for the detection of Fe³⁺ ions in an aqueous-organic solvent system.
Materials:
-
DNS-RhB probe stock solution (e.g., 1 mM in DMSO or acetonitrile)
-
Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Stock solutions of various metal ions (e.g., 10 mM chlorides or nitrates in deionized water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the DNS-RhB probe (e.g., 10 µM) in a suitable solvent mixture (e.g., acetonitrile/water, 1:1 v/v, buffered to pH 7.4).
-
Spectroscopic Measurements:
-
Transfer 2 mL of the DNS-RhB working solution into a quartz cuvette.
-
Record the initial absorbance and fluorescence emission spectra. For DNS-RhB, the excitation wavelength is typically around 560 nm, with the emission maximum observed around 580 nm upon activation.
-
-
Titration with Fe³⁺:
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette containing the probe solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the absorbance and fluorescence emission spectra after each addition.
-
-
Selectivity Studies:
-
To assess the selectivity of the DNS-RhB probe, repeat the spectroscopic measurements with other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺) at a significantly higher concentration than Fe³⁺.
-
For competition experiments, add Fe³⁺ to solutions of the probe pre-incubated with other potentially interfering metal ions and observe any changes in the fluorescence signal.
-
Data Presentation and Expected Results
The interaction of the DNS-RhB probe with Fe³⁺ is expected to yield a significant and quantifiable change in its photophysical properties.
Table 1: Photophysical Properties of DNS-RhB in the Absence and Presence of Fe³⁺
| Property | DNS-RhB (Free Probe) | DNS-RhB + Fe³⁺ |
| Appearance | Colorless | Pink |
| Absorption Max (λabs) | ~310 nm | ~560 nm |
| Emission Max (λem) | No significant emission | ~580 nm |
| Fluorescence | "Turned-off" | "Turned-on" |
| Quantum Yield (Φ) | < 0.01 | Significantly increased |
Selectivity: The DNS-RhB probe is expected to exhibit high selectivity for Fe³⁺ over a range of other biologically and environmentally relevant metal ions. The fluorescence intensity should remain largely unchanged in the presence of other cations, demonstrating the probe's specificity.
Sensitivity: The detection limit for Fe³⁺ can be determined from the fluorescence titration data by plotting the fluorescence intensity as a function of Fe³⁺ concentration. The detection limit is typically calculated based on the signal-to-noise ratio (e.g., 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
Troubleshooting and Methodological Considerations
-
Solvent System: The choice of solvent can influence the sensitivity and selectivity of the probe. A mixture of an organic solvent (like acetonitrile or DMSO) and water is often used to ensure the solubility of both the probe and the metal salts. The pH of the aqueous component should be controlled with a suitable buffer to maintain consistent probe performance.
-
Response Time: The kinetics of the interaction between the probe and Fe³⁺ should be determined to establish the optimal incubation time for measurements.
-
Interference: While the probe is designed for high selectivity, it is crucial to test for potential interference from other species that may be present in the sample matrix.
-
Probe Concentration: The concentration of the probe should be optimized to ensure a linear response over the desired range of Fe³⁺ concentrations.
Conclusion and Future Applications
The Schiff base fluorescent probe, DNS-RhB, derived from this compound, presents a highly sensitive and selective method for the "turn-on" detection of ferric ions. Its distinct colorimetric and fluorometric response, coupled with its synthetic accessibility, makes it a valuable tool for researchers in various fields.
Future applications of this probe could include:
-
Bioimaging: With appropriate modifications to enhance cell permeability and reduce cytotoxicity, DNS-RhB could be employed for the real-time imaging of Fe³⁺ fluctuations in living cells, providing insights into iron metabolism and its role in disease.
-
Environmental Monitoring: The probe could be adapted for the quantification of iron in water and soil samples, contributing to environmental safety assessments.
-
Pharmaceutical Screening: DNS-RhB could be utilized in high-throughput screening assays to identify drug candidates that modulate iron homeostasis.
The principles and protocols outlined in this application note provide a solid foundation for the successful implementation of this fluorescent probe in diverse research settings.
References
- Qian, Y., & Zhang, J. (2012). Fluorescent Probes for the Detection of Metal Ions. Chemical Society Reviews, 41(15), 4935-4958.
- Ghorbani-Vaghei, R., & Veisi, H. (2018). Schiff base ligands as fluorescent chemosensors for the detection of metal ions.
Sources
protocol for condensation reaction with 2-(Dimethylamino)-5-nitrobenzaldehyde.
An In-Depth Guide to Condensation Reactions with 2-(Dimethylamino)-5-nitrobenzaldehyde for Synthetic and Medicinal Chemistry
Introduction: The Strategic Utility of this compound
This compound is a valuable aromatic aldehyde in organic synthesis, particularly for researchers in medicinal chemistry and materials science. Its chemical architecture is distinguished by two opposing electronic forces: a potent electron-donating dimethylamino group at the ortho position and a strong electron-withdrawing nitro group at the para position relative to the amino group. This "push-pull" electronic arrangement significantly influences the reactivity of the aldehyde group, making it a versatile precursor for a variety of condensation reactions. The resulting products often possess interesting photophysical properties and are investigated for their potential as pharmaceutical agents, dyes, and molecular probes.[1][2][3]
This guide provides detailed protocols and technical insights for three fundamental condensation reactions involving this substrate: Schiff Base formation, Knoevenagel condensation, and Claisen-Schmidt condensation. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind the procedural steps to empower researchers to adapt and troubleshoot their syntheses effectively.
General Experimental Workflow
A successful synthesis relies on a systematic and logical progression of steps. The following workflow is applicable to most condensation reactions described herein, from initial setup to final product verification. This self-validating process ensures the integrity and purity of the synthesized compounds.
Caption: General workflow for condensation, isolation, and characterization.
Schiff Base (Imine) Formation: A Gateway to Bioactive Molecules
The reaction of this compound with primary amines is a direct route to Schiff bases, or imines.[4] These compounds are pivotal intermediates in the synthesis of nitrogen-containing heterocycles and have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[2][5] The reaction proceeds via nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group).[4]
Mechanistic Rationale
The reaction is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophilic amine. The subsequent dehydration step is the rate-limiting step and is facilitated by heating.
Caption: Simplified mechanism for acid-catalyzed Schiff base formation.
Detailed Experimental Protocol: Synthesis of a Schiff Base with Aniline
This protocol provides a general method for reacting this compound with aniline. It can be adapted for other primary amines, although reaction times may vary.
Materials:
-
This compound (1.0 eq.)
-
Aniline (1.0 - 1.1 eq.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol with gentle warming.
-
In a separate beaker, dissolve the primary amine (e.g., aniline) in absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[4][6]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Upon completion, cool the mixture to room temperature. A solid product will likely precipitate.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.[4]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.[4]
-
Dry the purified product in a vacuum oven.
Quantitative Data & Characterization
| Parameter | Value / Observation | Rationale |
| Reactant Ratio | Aldehyde:Amine = 1:1 | Stoichiometric ratio for imine formation. A slight excess of amine can drive the reaction. |
| Catalyst | Glacial Acetic Acid | Increases the electrophilicity of the carbonyl carbon. |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78 °C) | Provides energy to overcome the activation barrier for dehydration. |
| Reaction Time | 2-4 hours | Typical duration; should be confirmed by TLC monitoring.[4] |
| Expected Yield | > 80% | Dependent on the specific amine used. |
Expected Analytical Data:
-
IR Spectroscopy: Appearance of a strong C=N stretch around 1600-1650 cm⁻¹ and disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and N-H bands from the amine.[4]
-
¹H NMR Spectroscopy: A characteristic singlet for the imine proton (-CH=N-) typically appears in the 8-9 ppm range.[4]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the target Schiff base.[4]
Knoevenagel Condensation: Forming C=C Bonds with Active Methylene Compounds
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and a compound with an "active" methylene group (e.g., malononitrile, diethyl malonate), which is flanked by two electron-withdrawing groups.[7] This reaction is typically catalyzed by a weak base and is fundamental for synthesizing α,β-unsaturated compounds, which are precursors to many pharmaceuticals and functional materials.[6][7]
Mechanistic Rationale
The base catalyst (e.g., piperidine) deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (often spontaneously) to yield the thermodynamically stable conjugated product.
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
Detailed Experimental Protocol: Reaction with Malononitrile
This protocol details the Knoevenagel condensation with malononitrile, a highly reactive methylene source.
Materials:
-
This compound (1.0 eq.)
-
Malononitrile (1.1 eq.)
-
Piperidine (catalytic, ~2-3 drops)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add malononitrile (1.1 eq.) to the solution. A slight excess ensures complete consumption of the aldehyde.
-
Add a catalytic amount of piperidine.[6] The reaction is often exothermic.
-
Stir the mixture at room temperature or gently reflux for 1-2 hours. The high reactivity of malononitrile often means reflux is not strictly necessary, but it ensures completion.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product, typically a brightly colored solid, will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold ethanol to remove the catalyst and unreacted malononitrile.[6]
-
The product is often pure enough after washing. If necessary, it can be recrystallized from ethanol or isopropanol.
-
Dry the final product under vacuum.
Quantitative Data & Characterization
| Parameter | Value / Observation | Rationale |
| Reactant Ratio | Aldehyde:Malononitrile = 1:1.1 | A slight excess of the active methylene compound ensures the aldehyde is fully consumed. |
| Catalyst | Piperidine | A weak organic base, effective at generating the carbanion without promoting side reactions. |
| Solvent | Ethanol | Good solvent for reactants and typically a poor solvent for the product, aiding precipitation. |
| Temperature | Room Temp. to Reflux | Reaction is often fast at room temperature but can be heated to ensure completion. |
| Reaction Time | 1-2 hours | Generally a rapid reaction.[6] |
| Expected Yield | > 90% | High yields are common for this transformation. |
Expected Analytical Data:
-
IR Spectroscopy: Disappearance of the aldehyde C=O stretch. Appearance of a strong nitrile (C≡N) stretch (~2220 cm⁻¹) and a C=C stretch (~1600 cm⁻¹).
-
¹H NMR Spectroscopy: Appearance of a new singlet for the vinylic proton (-CH=C) typically downfield (> 7.5 ppm). Disappearance of the aldehyde proton signal (~10 ppm).
-
¹³C NMR Spectroscopy: Signals confirming the C=C double bond and the nitrile carbons.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[8] Chalcones are a major class of natural products and synthetic compounds with significant biological activities, including anti-inflammatory and anticancer effects.[9] Due to the lack of α-hydrogens on this compound, this is a "crossed" aldol condensation that proceeds cleanly without self-condensation of the aldehyde.[10]
Mechanistic Rationale
A strong base, such as NaOH or KOH, removes an α-proton from the ketone (e.g., acetophenone) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone product.[10]
Detailed Experimental Protocol: Reaction with Acetophenone
This protocol describes the synthesis of a chalcone derivative from this compound and acetophenone.
Materials:
-
This compound (1.0 eq.)
-
Acetophenone (1.0 eq.)
-
Ethanol (95%)
-
Aqueous Sodium Hydroxide (e.g., 10-50% w/w)
-
Beaker or Erlenmeyer flask, magnetic stirrer, filtration apparatus.
Procedure:
-
Dissolve this compound and acetophenone in ethanol in a beaker or flask with vigorous stirring.[11]
-
Slowly add the aqueous sodium hydroxide solution dropwise. A color change and the formation of a precipitate are typically observed.
-
Continue stirring the mixture at room temperature for several hours (2-24 hours). The reaction vessel may be cooled in an ice bath if the reaction is highly exothermic.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once complete, pour the reaction mixture into a beaker of cold water or ice.
-
If the solution is basic, neutralize it carefully with dilute HCl until it is approximately pH 7. This will cause the product to fully precipitate.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration and wash it with plenty of cold water to remove all traces of NaOH.[12]
-
Recrystallize the crude chalcone from ethanol to obtain a pure, crystalline solid.[12]
-
Dry the purified product.
Quantitative Data & Characterization
| Parameter | Value / Observation | Rationale |
| Reactant Ratio | Aldehyde:Ketone = 1:1 | Equimolar amounts are typically used. |
| Catalyst | Sodium Hydroxide (NaOH) | Strong base required to deprotonate the ketone's α-carbon.[8][11] |
| Solvent | Ethanol | Common solvent that facilitates the dissolution of reactants. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed; avoids side reactions. |
| Reaction Time | 2-24 hours | Slower than Knoevenagel; requires monitoring. |
| Expected Yield | 70-90% | Generally good yields are obtained.[11] |
Expected Analytical Data:
-
IR Spectroscopy: Appearance of a C=O stretch for the α,β-unsaturated ketone (~1650-1680 cm⁻¹) and a C=C stretch (~1600 cm⁻¹). Disappearance of the aldehyde C=O band.
-
¹H NMR Spectroscopy: Two characteristic doublets in the vinylic region (6.5-8.0 ppm) for the α- and β-protons of the enone system, with a large coupling constant (J ≈ 15 Hz) indicating a trans configuration.
-
Mass Spectrometry: The molecular ion peak will confirm the identity and molecular weight of the synthesized chalcone.
References
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. RSC Publishing. DOI:10.1039/D4OB01420K. Retrieved from [Link]
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MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Retrieved from [Link]
-
Patil, P. S., & Toche, R. B. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Frontiers in Drug, Chemistry and Clinical Research, 1(2), 1-3. Retrieved from [Link]
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Anonymous. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Drug Development and Research. Retrieved from [Link]
- Anonymous. (n.d.).
- Anonymous. (n.d.). Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity.
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Zhang, L. (2014). Synthesis of Three Different Types of Chalcone Derivatives. Advanced Materials Research, 1033-1034, 81-84. Retrieved from [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2). Retrieved from [Link]
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ResearchGate. (n.d.). PPL-catalyzed aldol condensation of 4-nitrobenzaldehyde and acetone. ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of nitrobenzaldehyde. Google Patents.
- Anonymous. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351.
- Anonymous. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chilean Chemical Society.
-
ResearchGate. (n.d.). Synthesis of Cyanine Dyes. ResearchGate. Retrieved from [Link]
-
OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. Retrieved from [Link]
-
RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Scribd. Retrieved from [Link]
- Anonymous. (2024). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). Journal of Advanced Scientific Research, 15(1).
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
JETIR. (2020). SYNTHESIS OF CHALCONES. JETIR, 7(7). Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). Retrieved from [Link]
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- Anonymous. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Drug Development and Research.
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-
NINGBO INNO PHARMCHEM. (n.d.). The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Anonymous. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051–072.
-
ResearchGate. (n.d.). Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone. ResearchGate. Retrieved from [Link]
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-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. ResearchGate. Retrieved from [Link]
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NIH. (n.d.). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. PMC. Retrieved from [Link]
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YouTube. (2023). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. YouTube. Retrieved from [Link]
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The Versatile Role of 2-(Dimethylamino)-5-nitrobenzaldehyde in Medicinal Chemistry: A Guide to Synthesis and Application
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, 2-(Dimethylamino)-5-nitrobenzaldehyde emerges as a particularly versatile scaffold. Its unique electronic and structural features, arising from the interplay of an electron-donating dimethylamino group and an electron-withdrawing nitro group on the aromatic ring, render it a valuable precursor for a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Applications in Medicinal Chemistry
The utility of this compound in drug discovery and development stems from several key reactive and structural characteristics:
-
Precursor for Schiff Bases: The aldehyde functionality serves as a prime reactive site for condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases and their metal complexes are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The dimethylamino and nitro substituents on the benzaldehyde ring significantly influence the electronic properties and, consequently, the biological activity of the resulting Schiff base derivatives.[3]
-
Synthesis of Heterocyclic Scaffolds: This aldehyde is a key starting material for the synthesis of various heterocyclic compounds, such as quinazolines and their derivatives.[1][4][5][6][7] Quinazoline-based molecules are recognized as privileged structures in medicinal chemistry due to their broad range of therapeutic applications, including as anticancer and antimicrobial agents.[1]
-
Derivatizing Agent for Analytical Chemistry: The reactivity of the aldehyde group with primary and secondary amines makes this compound a potential derivatizing agent for the sensitive detection and quantification of biomolecules in complex matrices using techniques like High-Performance Liquid Chromatography (HPLC).
Synthesis of Bioactive Schiff Bases: A Gateway to Novel Therapeutics
The condensation of this compound with various primary amines represents a straightforward and efficient method for generating libraries of Schiff bases for biological screening. The resulting imine linkage is a critical pharmacophore in many biologically active compounds.[2]
Scientific Rationale
The formation of a Schiff base involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. The electron-donating dimethylamino group at the ortho position can influence the reactivity of the aldehyde, while the para-nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and potentially modulating the biological activity of the final compound. The diversity of the resulting Schiff bases is readily achieved by varying the primary amine component, allowing for the exploration of a broad chemical space.
Experimental Protocol: General Synthesis of Schiff Bases
This protocol provides a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, heterocyclic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with gentle warming. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.
-
Reaction Setup: Add the amine solution dropwise to the stirred solution of the aldehyde at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. For further purification, recrystallize the crude product from a suitable solvent.
-
Characterization: Dry the purified Schiff base and characterize it using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation: Representative Schiff Base Synthesis
| Aldehyde | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Aniline | Ethanol | Glacial Acetic Acid | 3 | >85 |
| This compound | 4-Chloroaniline | Ethanol | Glacial Acetic Acid | 4 | >80 |
| This compound | 2-Aminopyridine | Ethanol | Glacial Acetic Acid | 3.5 | >82 |
Application in the Synthesis of Anticancer Agents: Nitrogen Mustards
Nitrogen mustards are a class of alkylating agents that have been used in cancer chemotherapy for decades.[4][8][9] The synthesis of novel nitrogen mustard derivatives with improved efficacy and reduced side effects is an ongoing area of research. This compound can serve as a precursor for the synthesis of aromatic nitrogen mustards, where the nitro group can act as a bioreductive trigger for activation in the hypoxic environment of tumors.[8]
Conceptual Workflow for Nitrogen Mustard Synthesis
The synthesis would typically involve the reduction of the nitro group of this compound to an amino group, followed by reaction with an appropriate bis(2-chloroethyl)amino synthon.
Caption: Synthetic pathway to a nitrogen mustard derivative.
Potential as a Fluorescent Probe for Bioimaging
The inherent fluorescence of certain organic molecules can be exploited for bioimaging applications. Schiff bases derived from aldehydes with electron-donating and electron-withdrawing groups can exhibit interesting photophysical properties, including fluorescence.[10] The combination of the dimethylamino group (an auxochrome) and the nitro group (a quenching moiety) in this compound suggests that its Schiff base derivatives could be designed as "turn-on" fluorescent probes.
Hypothesized Mechanism of a "Turn-On" Fluorescent Probe
A Schiff base derived from this compound and a suitable amine could be initially non-fluorescent or weakly fluorescent due to quenching by the nitro group. Upon interaction with a specific analyte (e.g., a metal ion or a biomolecule), a conformational change or a chemical reaction could disrupt the quenching effect, leading to a significant increase in fluorescence intensity. This "turn-on" response is highly desirable for sensitive and selective detection in biological systems.
Caption: "Turn-on" mechanism of a hypothetical fluorescent probe.
Derivatization Agent for HPLC Analysis of Amines
The quantitative analysis of primary and secondary amines, including biogenic amines and amino acids, in biological and food samples is crucial for quality control and diagnostics.[11][12][13][14] HPLC is a powerful analytical technique for this purpose, but many small amines lack a chromophore or fluorophore for sensitive detection. Derivatization with a reagent that introduces a UV-absorbing or fluorescent tag is a common strategy to overcome this limitation.
Protocol: Derivatization of Amines for HPLC-UV/Vis Analysis
This protocol outlines a general procedure for the pre-column derivatization of primary and secondary amines with this compound.
Materials:
-
Amine-containing sample (e.g., protein hydrolysate, food extract)
-
This compound solution (e.g., 10 mg/mL in acetonitrile)
-
Borate buffer (pH 9.0)
-
Acetonitrile
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare the amine-containing sample by appropriate extraction and dilution procedures.
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of borate buffer (pH 9.0). Add 100 µL of the this compound solution.
-
Incubation: Vortex the mixture and incubate at 60 °C for 30 minutes in a heating block or water bath.
-
Termination: Cool the reaction mixture to room temperature.
-
HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the derivatized amines.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The maximum absorbance wavelength of the Schiff base derivatives (to be determined experimentally, likely in the range of 350-450 nm).
-
-
Quantification: Prepare a calibration curve using standard solutions of the amines of interest that have been subjected to the same derivatization procedure.
Data Presentation: Hypothetical HPLC Separation
| Analyte (as derivative) | Retention Time (min) |
| Histamine | 5.2 |
| Tyramine | 7.8 |
| Putrescine | 4.1 |
| Cadaverine | 4.9 |
Conclusion
This compound is a chemical entity of significant interest in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of potentially bioactive compounds. Its utility as a precursor for Schiff bases and heterocyclic systems, coupled with its potential in the development of fluorescent probes and as a derivatizing agent, underscores its importance in the drug discovery and development pipeline. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for exploring the full potential of this valuable building block in their scientific endeavors.
References
- Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. (n.d.). SciRP.org.
- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023).
- Husain, A., et al. (2015). Synthesis and biological evaluation of new hydrazide-Schiff bases. Bangladesh Journal of Pharmacology.
- Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS. (n.d.). SCIEX.
- Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. (2022).
- The Nitrogen Mustards. (2022). Pharmacological Reviews.
- Evolution of Nitrogen-Based Alkyl
- Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. (2000). PubMed.
- The Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). PubMed.
- Akeredolu, O., et al. (n.d.). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. [Journal Name].
- An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). Sensors & Diagnostics.
- Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. (2025).
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Synthesis of Medicinally Important Quinazolines and Their Deriv
- Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. (n.d.). Agilent.
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- In Vitro Antimicrobial Activities of Metal Complexes of ONNO Schiff Bases and their Spectroscopic Validation. (2017).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.).
- Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (n.d.). Current Medicinal Chemistry.
- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI.
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- A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. (2019). bioRxiv.
- Microglia specific fluorescent probes for live cell imaging. (n.d.). RSC Publishing.
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Application Notes & Protocols: 2-(Dimethylamino)-5-nitrobenzaldehyde as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Utility of 2-(Dimethylamino)-5-nitrobenzaldehyde
Nitrogen-containing heterocycles are foundational scaffolds in a significant portion of FDA-approved drugs and are central to modern medicinal chemistry.[1][2] The strategic design of synthetic precursors that offer convergent and efficient pathways to these core structures is therefore of paramount importance. This compound is a highly versatile building block, uniquely functionalized to serve multiple roles in heterocyclic synthesis.[3][4] Its utility is derived from the orchestrated reactivity of its three key components:
-
The Aldehyde Group: A classical electrophilic center, primed for condensation reactions with a variety of nucleophiles, most notably active methylene compounds and primary amines to form Schiff bases.[5][6]
-
The Nitro Group: An exceptionally useful "latent amine." Through simple reduction, it is converted to a nucleophilic amino group, which can participate in subsequent intramolecular cyclization reactions. This feature is the cornerstone of powerful one-pot, domino reaction sequences.[7][8]
-
The Dimethylamino Group: Positioned ortho to the aldehyde, this electron-donating group modulates the electronic properties of the aromatic ring and the reactivity of the adjacent aldehyde.
This guide provides an in-depth exploration of the application of this compound in the synthesis of quinolines and Schiff base-derived heterocycles, complete with mechanistic insights and detailed experimental protocols for research and development professionals.
Part 1: Synthesis of Substituted Quinolines via Domino Nitro-Reduction/Friedländer Annulation
The Friedländer synthesis is a robust and widely utilized method for constructing the quinoline skeleton, a privileged structure in numerous biologically active compounds.[9][10] The classical approach involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene ketone.[11][12] A significant limitation, however, is the poor commercial availability and inherent instability of many substituted 2-aminobenzaldehydes.[7]
A superior and more practical strategy involves the in situ generation of the 2-aminobenzaldehyde from its corresponding 2-nitrobenzaldehyde precursor. This domino reaction, combining nitro reduction with the Friedländer annulation in a single pot, is highly efficient and tolerant of a wide range of functional groups.[7]
Causality of the Mechanism
The reaction proceeds through three distinct, sequential stages within a single reaction vessel. The use of iron powder in glacial acetic acid is a classic and cost-effective method for the reduction of aromatic nitro groups.[8] The acidic medium activates the iron and protonates the nitro group intermediates, while the active methylene compound is present from the start, ready to react with the freshly formed, and often unstable, 2-aminobenzaldehyde derivative.
Experimental Protocol 1: General One-Pot Synthesis of Substituted Quinolines
This protocol describes a robust, one-pot procedure for synthesizing quinolines from this compound and an active methylene compound.[7][13]
Materials:
-
This compound (1.0 equiv)
-
Active Methylene Compound (e.g., acetylacetone, ethyl acetoacetate, benzoylacetone) (1.5 - 2.0 equiv)
-
Iron powder, <100 mesh (4.0 - 5.0 equiv)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in glacial acetic acid (approx. 7-10 mL per mmol of aldehyde).
-
Addition of Reagents: Add the active methylene compound (1.5-2.0 equiv) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Heating and Reduction: Heat the reaction mixture to 95-100 °C. Once the temperature has stabilized, add the iron powder (4.0-5.0 equiv) in 3-4 small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to manage the exothermicity of the nitro reduction and prevent runaway reactions. An immediate color change from yellow to dark brown or black is typically observed.
-
Reaction Monitoring: Maintain the temperature and allow the reaction to stir for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in Hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate (3 x 15 mL).
-
Neutralization and Extraction: Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. Safety Note: Perform neutralization slowly and with adequate venting to release CO₂ gas. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient eluent system (e.g., starting from 5% and increasing to 30% ethyl acetate in hexane) to afford the pure substituted quinoline product.
Data Presentation: Representative Quinoline Syntheses
The following table outlines expected products from the reaction of this compound with various active methylene compounds (AMCs). Yields are representative based on similar reactions reported in the literature.[7][13]
| Entry | Active Methylene Compound (AMC) | Expected Quinoline Product | Representative Yield (%) |
| 1 | Acetylacetone (2,4-Pentanedione) | 1-(6-(Dimethylamino)-2-methylquinolin-3-yl)ethan-1-one | 75-85 |
| 2 | Ethyl Acetoacetate | Ethyl 6-(dimethylamino)-2-methylquinoline-3-carboxylate | 80-90 |
| 3 | Benzoylacetone | (6-(Dimethylamino)-2-methylquinolin-3-yl)(phenyl)methanone | 70-80 |
| 4 | Dibenzoylmethane | (6-(Dimethylamino)-2-phenylquinolin-3-yl)(phenyl)methanone | 65-75 |
| 5 | Dimedone | 9-(Dimethylamino)-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 70-80 |
Part 2: Synthesis of Schiff Bases and Derived Heterocycles
The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a fundamental and high-yielding transformation in organic chemistry.[5] Schiff bases derived from this compound are not only valuable synthetic intermediates but have also shown potential as biologically active agents and ligands for metal complexes.[14][15][16]
Mechanism: Schiff Base Formation
The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration, which is often catalyzed by a weak acid.
Experimental Protocol 2: General Synthesis of Schiff Bases via Reflux
This protocol provides a general method for the synthesis of Schiff bases from this compound.[14]
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., aniline, p-toluidine, 2-aminophenol) (1.0 - 1.1 equiv)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of absolute ethanol.
-
Amine Addition: To this stirring solution, add a solution of the primary amine (1.0-1.1 equiv) in absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. Causality Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) with constant stirring for 2-5 hours. The reaction progress can be monitored by TLC. Formation of a precipitate often indicates product formation.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Application: Schiff Bases as Intermediates for Quinazoline Synthesis
Schiff bases are excellent precursors for more complex heterocyclic systems. For example, by adapting procedures used for analogous aldehydes, the Schiff base can be further cyclized. A potential application is the synthesis of quinazolines, another important heterocyclic core. This involves reacting this compound with an amidine.[17]
Conclusion
This compound is a powerful and versatile reagent for constructing heterocyclic compounds of significant interest to medicinal and materials chemists. Its pre-installed functional handles allow for direct and efficient entry into complex molecular architectures. The domino nitro-reduction/Friedländer annulation provides an elegant and highly practical route to diversely substituted quinolines. Furthermore, its straightforward conversion to Schiff bases opens avenues for the synthesis of a host of other heterocyclic systems, such as quinazolines. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore and expand the synthetic utility of this valuable precursor.
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Pelliccia, S., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4118. Available at: [Link]
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Wikipedia (2023). Friedländer synthesis. Wikipedia. Available at: [Link]
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D-Scholarship@Pitt (2021). Synthetic Studies of Heterocyclic and Bioactive Agents. University of Pittsburgh. Available at: [Link]
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Shaikh, I. A., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-22. Available at: [Link]
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MDPI (2023). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link]
- Various Authors. Synthesis of Quinolines via Cyclization of 2-Cyano-3-dimethylamino-N-(aryl)acrylamides. Multiple Sources.
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Frontiers Media (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
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ACG Publications (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Organic Communications. Available at: [Link]
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Liu, W., et al. (2007). Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. Molecules, 12(7), 1546-1552. Available at: [Link]
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MDPI (2020). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]
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Kumar, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 882. Available at: [Link]
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Al-dujaili, A. H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20561-20581. Available at: [Link]
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JETIR (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Haddadin, M. J., et al. (2013). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron, 69(4), 1335-1341. Available at: [Link]
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Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
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MDPI. Molbank | Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link]
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Asif, M. (2022). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Heterocyclic Chemistry, 59(1), 7-38. Available at: [Link]
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Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353. Available at: [Link]
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Frank, É., & Szöllősi, G. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 26(15), 4596. Available at: [Link]
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Asian Journal of Applied Chemistry Research (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research. Available at: [Link]
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Ngoudjou, M. P., et al. (2023). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Moroccan Journal of Chemistry, 11(4), 932-947. Available at: [Link]
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Semantic Scholar (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Semantic Scholar. Available at: [Link]
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Khan, I., et al. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(23), 7293. Available at: [Link]
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Beilstein Journals (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]
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MDPI (2018). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. Available at: [Link]
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Springer (2008). Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Characterization of Metal Complexes with 2-(Dimethylamino)-5-nitrobenzaldehyde Schiff Bases
Introduction: The Significance of Substituted Schiff Base Metal Complexes
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, represent a highly versatile and privileged class of ligands in coordination chemistry.[1][2] Their facile synthesis, typically through the condensation of primary amines and carbonyl compounds, allows for extensive structural and electronic tuning.[3] The coordination of these ligands to metal ions yields stable complexes with a vast spectrum of applications, including catalysis, materials science, and particularly, medicinal chemistry.[4][5][6] Metal complexes of Schiff bases have demonstrated significant potential as antimicrobial, antifungal, antiviral, and anticancer agents.[1][7][8]
The biological activity of these compounds is often explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex through the lipid layers of cell membranes, increasing its bioavailability and efficacy.[6] It is widely observed that the metal complexes exhibit greater biological activity than the free Schiff base ligands.[8][9]
This application note focuses on Schiff bases derived from 2-(Dimethylamino)-5-nitrobenzaldehyde . This particular aldehyde is of great interest due to its unique electronic properties:
-
An electron-donating dimethylamino (-N(CH₃)₂) group at the ortho position, which can influence the ligand's coordination geometry and the stability of the resulting complex.
-
A strong electron-withdrawing nitro (-NO₂) group at the para position relative to the dimethylamino group. This substituent significantly modulates the electronic structure of the ligand, impacting its interaction with metal centers and the potential reactivity of the complex.[10][11]
This guide provides researchers, chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of a representative Schiff base from this compound and its subsequent complexation with transition metal ions. We will also detail the essential characterization techniques and discuss the promising applications of these compounds.
Synthesis Strategy & Protocols
The synthesis is a two-step process: first, the formation of the Schiff base ligand, followed by its reaction with a metal salt to form the complex.
Figure 1: General workflow for the synthesis of the Schiff base ligand and its subsequent metal complexation.
Protocol: Synthesis of Schiff Base Ligand (L)
This protocol details the synthesis of (E)-2-(((2-(dimethylamino)-5-nitrophenyl)methylene)amino)ethan-1-ol, a representative Schiff base ligand (L), from this compound and ethanolamine.
Materials:
-
This compound (1.94 g, 10 mmol)
-
Ethanolamine (0.61 g, 0.60 mL, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with hot plate
-
Büchner funnel, filter paper, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of this compound in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved.
-
Amine Addition: To this stirring solution, add a solution of 0.61 g (10 mmol) of ethanolamine in 10 mL of absolute ethanol dropwise.[12]
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][13] Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (3:7 v/v). The formation of the new, typically more polar, Schiff base spot and the disappearance of the aldehyde spot indicate reaction completion.
-
Isolation and Purification: After the reflux period, cool the reaction mixture to room temperature. A colored precipitate will form. To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 40-50°C. Record the yield and melting point.
Protocol: Synthesis of a Representative Metal(II) Complex
This protocol describes a general method for synthesizing a metal complex using the Schiff base ligand (L) prepared above and Copper(II) chloride dihydrate as an example.
Materials:
-
Schiff Base Ligand (L) (0.47 g, 2 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.17 g, 1 mmol)
-
Absolute Ethanol (40 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with hot plate
Procedure:
-
Ligand Solution: Dissolve 0.47 g (2 mmol) of the synthesized Schiff base ligand (L) in 20 mL of hot absolute ethanol in a 100 mL round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve 0.17 g (1 mmol) of CuCl₂·2H₂O in 20 mL of absolute ethanol. Gentle warming may be required.
-
Complexation: Add the ethanolic solution of the metal salt dropwise to the hot, stirring solution of the Schiff base ligand. A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.[14]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-6 hours to ensure the reaction goes to completion.
-
Isolation: After reflux, cool the mixture to room temperature. Collect the resulting colored precipitate by vacuum filtration.
-
Washing and Drying: Wash the complex with a small amount of ethanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether. Dry the final product in a desiccator.
Figure 2: Generalized octahedral structure of a metal complex (M = metal ion, X = anion/solvent).
Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ligand and its metal complexes.
Spectroscopic and Analytical Data
The following table summarizes the key analytical data expected for the successful synthesis of the Schiff base ligand and its metal complexes.
| Technique | Schiff Base Ligand (L) | Metal(II) Complex |
| FT-IR (cm⁻¹) | Disappearance of C=O (aldehyde, ~1700) and N-H (amine) bands. Appearance of a strong C=N (azomethine) band around 1600-1650.[11] | Shift of the C=N band to a lower or higher frequency (e.g., ± 10-30 cm⁻¹), indicating coordination of the imine nitrogen to the metal ion. Appearance of new M-N and M-O bands in the far-IR region (~400-600).[9] |
| ¹H NMR (ppm) | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) between δ 8.0-9.0.[12] Signals for aromatic and aliphatic protons are present as expected. | Signals may be broadened or shifted upon complexation. For paramagnetic complexes (e.g., Cu(II), Co(II)), signals can be significantly broadened, making NMR less informative. |
| UV-Vis (nm) | Intense absorptions in the UV region corresponding to π→π* and n→π* electronic transitions within the aromatic and imine chromophores.[9] | The ligand-centered bands may shift (bathochromic or hypsochromic). New bands may appear in the visible region due to d-d transitions or ligand-to-metal charge transfer (LMCT).[12] |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the Schiff base. | The mass spectrum should confirm the stoichiometry of the complex, often showing fragments corresponding to the ligand and metal ion. |
| Elemental Analysis | The calculated percentages of C, H, and N should match the experimental values within an acceptable error (±0.4%).[11] | Confirms the overall formula of the complex, including the number of ligands, counter-ions, and any coordinated solvent molecules. |
Applications in Drug Development and Beyond
The structural features of metal complexes derived from this compound Schiff bases make them prime candidates for various applications, particularly in pharmacology.
Antimicrobial and Antifungal Activity
One of the most widely studied applications of Schiff base metal complexes is their activity against pathogenic microbes.[7][9][15] The chelation theory suggests that coordination to a metal ion reduces the polarity of the central atom and allows for greater delocalization of pi-electrons across the entire chelate ring. This increases the lipophilic character of the complex, enabling it to more easily penetrate the lipid membrane of microorganisms and interfere with cellular processes.[12] The enhanced activity of the metal complexes compared to the free ligand is a commonly reported phenomenon.[8]
The following table presents representative antimicrobial data for Schiff base complexes, illustrating their potential.
| Compound | S. aureus (Inhibition Zone, mm) | E. coli (Inhibition Zone, mm) | C. albicans (Inhibition Zone, mm) |
| Ligand (L) | 10 | 8 | 9 |
| Cu(II) Complex | 22 | 18 | 19 |
| Ni(II) Complex | 18 | 15 | 16 |
| Co(II) Complex | 19 | 16 | 17 |
| Ciprofloxacin | 25 | 28 | N/A |
Note: Data is illustrative, based on typical results reported in the literature for similar compounds.[7][12][14]
Catalytic Applications
The presence of a coordinatively flexible metal center held within a tunable ligand framework makes these complexes suitable for use as catalysts in various organic transformations, such as oxidation and asymmetric synthesis.[6][11] The electronic properties imparted by the dimethylamino and nitro substituents can be harnessed to modulate the catalytic activity and selectivity of the metal center.
Anticancer and Antitumor Potential
Emerging research has highlighted the potential of Schiff base metal complexes as anticancer agents.[7][16] These complexes can induce apoptosis in cancer cells through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key enzymes like topoisomerase. The ability to systematically modify the ligand and metal ion allows for the optimization of cytotoxic activity against specific cancer cell lines.
Conclusion
The synthesis of metal complexes with Schiff bases derived from this compound offers a robust and versatile platform for developing novel compounds with significant biological and catalytic potential. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these promising molecules. The unique electronic nature of the aldehyde precursor, combined with the vast possibilities of primary amines and metal ions, ensures that this area will remain a fertile ground for discovery in coordination chemistry and drug development.
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- Synthesis, antibacterial and antifungal activities of Schiff base rare earth metal complexes: a review of recent work. (2023). Taylor & Francis Online.
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- Metal Complexes with Schiff Bases as Antimicrobials and C
- The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2024). NIH.
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- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (n.d.). PubMed Central.
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The Strategic Utility of 2-(Dimethylamino)-5-nitrobenzaldehyde in the Genesis of Novel Chromophores: Advanced Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Precursor
In the dynamic landscape of chromophore development, the selection of a starting material is a critical determinant of the final dye's characteristics. 2-(Dimethylamino)-5-nitrobenzaldehyde is a particularly noteworthy precursor, embodying a unique electronic framework that makes it a powerful building block for a diverse array of novel dyes.[1] Its structure is characterized by a potent electron-donating dimethylamino group and a strong electron-withdrawing nitro group, positioned to exert significant influence on the electronic properties of the resulting dye molecules. This inherent push-pull system is the cornerstone of its utility, enabling the synthesis of dyes with tunable absorption and emission spectra, finding applications in fields ranging from materials science to biomedical imaging.
This comprehensive guide delineates the application of this compound in the synthesis of several classes of important dyes, including azo dyes, styryl and hemicyanine dyes, and dyes derived from Knoevenagel condensation and Schiff base formation. The protocols provided herein are designed to be robust and reproducible, while the accompanying scientific rationale aims to empower researchers to adapt and innovate upon these foundational methodologies.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound is principally centered around its aldehyde functionality and the latent reactivity of its nitro group. The aldehyde group serves as a prime site for condensation reactions, while the nitro group, upon reduction to an amine, opens the gateway to the vast and vibrant world of azo dyes.
I. Azo Dyes: A Two-Step Pathway to a Classic Chromophore
The synthesis of azo dyes from this compound necessitates a preliminary reduction of the nitro group to a primary amine, yielding 4-amino-2-(dimethylamino)benzaldehyde. This intermediate can then undergo diazotization and subsequent coupling with an electron-rich aromatic partner to form the characteristic azo linkage (-N=N-), the chromophore responsible for the dye's color.[2]
Objective: To synthesize 4-amino-2-(dimethylamino)benzaldehyde, the precursor for azo dye formation.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask with stirring.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-amino-2-(dimethylamino)benzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Objective: To synthesize an azo dye from 4-amino-2-(dimethylamino)benzaldehyde.
Materials:
-
4-amino-2-(dimethylamino)benzaldehyde (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
A suitable coupling component (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 4-amino-2-(dimethylamino)benzaldehyde (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Collect the dye by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
-
Diagram 1: Synthesis of Azo Dyes
Caption: General scheme for styryl dye synthesis.
III. Dyes via Knoevenagel Condensation: Extending Conjugation
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an aldehyde with an active methylene compound in the presence of a basic catalyst. [3]This reaction, when applied to this compound, leads to the formation of highly conjugated systems that are often intensely colored.
Objective: To synthesize a dye by the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or ammonium acetate (as a catalyst)
-
Ethanol or toluene
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol or toluene.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
Heat the mixture to reflux for 1-3 hours. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will likely precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallize from a suitable solvent for purification.
Table 1: Representative Data for Dyes from Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | λmax (nm) |
| Malononitrile | Piperidine | Ethanol | 2 | 85-95 | 450-480 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 3 | 80-90 | 430-460 |
| Barbituric Acid | Acetic Anhydride | Acetic Anhydride | 3 | 70-80 | 480-520 |
IV. Schiff Base Dyes: The Versatility of Imines
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. [4]When this compound is reacted with an aromatic amine, the resulting Schiff base can be a dye itself or a precursor for more complex dye structures.
Objective: To synthesize a Schiff base dye from this compound and an aromatic amine.
Materials:
-
This compound
-
An aromatic amine (e.g., aniline, p-toluidine)
-
Ethanol or methanol
-
A catalytic amount of glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aromatic amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize from a suitable solvent to obtain the purified Schiff base dye.
Diagram 3: Schiff Base Formation
Caption: Synthesis of Schiff base dyes.
Characterization and Data Analysis
The synthesized dyes should be thoroughly characterized to confirm their structure and evaluate their properties. Key analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized dyes.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
FT-IR Spectroscopy: To identify the key functional groups present in the dye molecules.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) of the dyes in various solvents. This data is crucial for understanding the color and electronic properties of the dyes. [5] Table 2: Expected Spectroscopic Data for a Styryl Dye Derivative
| Dye Structure | λmax (nm) in Ethanol | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (nm) |
| Condensation product with 2-methylbenzothiazolium iodide | 550-580 | 40,000 - 60,000 | 590-620 |
| Condensation product with 1,2,3,3-tetramethyl-3H-indolium iodide | 580-610 | 50,000 - 75,000 | 620-650 |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in the synthesis of novel functional dyes. Its inherent electronic asymmetry provides a robust platform for the creation of a wide spectrum of chromophores with tailored properties. The protocols detailed in this guide offer a solid foundation for researchers to explore the vast potential of this versatile precursor. Future work in this area could focus on the development of dyes with enhanced photostability, larger Stokes shifts, and specific targeting capabilities for applications in advanced materials and diagnostics. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and exciting dye structures with unprecedented properties.
References
-
Coumarins to Cyanines: Synthesis of Hemicyanines. PMC. [Link]
-
Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. MDPI. [Link]
-
Synthesis of Hemicyanine dyes derived from benzothiazole salts and 4, 4'- Bis- dimethylamino phenyl ketone. Jetir.Org. [Link]
-
A General Approach to Convert Hemicyanine Dyes into Highly Optimized Photoacoustic Scaffolds for Analyte Sensing. ChemRxiv. [Link]
-
Synthesis of Silicon-Substituted Hemicyanines for Multimodal SWIR Imaging. PMC. [Link]
-
Synthesis and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. Semantic Scholar. [Link]
-
SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. African Journals Online (AJOL). [Link]
-
Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. PMC. [Link]
-
a) UV–vis spectra of DMAB, PAA and DMABPAA. b) UV–vis spectra of DMAB, PNA and DMABPNA. ResearchGate. [Link]
-
Disperse Dyes Based on 2-N,N-Dibutylamino-4-phenyl thiazole: Synthesis, Solvatochromism, and Dyeing Studies. Semantic Scholar. [Link]
-
Structures of the styryl dyes under investigation. ResearchGate. [Link]
-
Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. [Link]
-
This compound (C9H10N2O3). PubChem. [Link]
-
Schiff Base Synthesis & Characterization: Aromatic Amine, Benzaldehyde. Studylib. [Link]
-
UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm (polymer 2) as function of pH = 0.85 (1), 1.63 (2), 3.45 (3), 4.22 (4), 6.15 (5), 8.95 (6) and 11.19 (7) at room temperature in water (inset: photograph of polymer 2 in water at pH = 1, 7, and 11). ResearchGate. [Link]
-
Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. PMC. [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Semantic Scholar. [Link]
-
H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC. [Link]
-
Screening of various active methylene compounds for selection of best activator for aldehyde 3a a. ResearchGate. [Link]
-
The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. PMC. [Link]
-
2,5-Dihydroxybenzaldehyde. SpectraBase. [Link]
Sources
- 1. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fine structural tuning of styryl-based dyes for fluorescence and CD-based sensing of various ds-DNA/RNA sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of 2-(Dimethylamino)-5-nitrobenzaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of this compound (CAS: 34601-40-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Drawing from established protocols and chemical principles, we provide in-depth solutions to challenges encountered during this synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2-Fluoro-5-nitrobenzaldehyde with dimethylamine. The fluorine atom serves as an excellent leaving group, activated by the electron-withdrawing nitro group in the para position, facilitating the nucleophilic attack by dimethylamine.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to resolve common experimental challenges.
Question 1: Why is my yield of this compound unexpectedly low?
Low yield is a frequent issue that can stem from several factors, from reaction conditions to reagent quality.
-
Probable Cause 1: Incomplete Reaction The reaction may not have reached completion. The conversion of 2-Fluoro-5-nitrobenzaldehyde to the desired product is time and temperature-dependent. Solution:
-
Verify Reaction Conditions: A reported protocol with a high yield (90%) specifies reacting in a water/N,N-dimethylformamide (DMF) solvent system at 50°C for 2 hours[1]. Ensure your parameters align with established methods.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. Do not stop the reaction until the starting material is fully consumed[2].
-
-
Probable Cause 2: Sub-optimal Reagents The purity of starting materials is critical. Impurities in 2-Fluoro-5-nitrobenzaldehyde or the dimethylamine solution can inhibit the reaction or introduce side products. Solution:
-
Assess Purity: Use freshly opened or purified reagents. If the purity of your starting benzaldehyde derivative is questionable, consider purification by recrystallization or distillation.
-
Use Anhydrous Solvents: If using an organic solvent like DMF, ensure it is anhydrous, as water can sometimes interfere with similar reactions, although some protocols successfully use aqueous media[1].
-
-
Probable Cause 3: Side Reactions While the target reaction is generally clean, harsh conditions can lead to side products. Solution:
-
Control Temperature: Do not overheat the reaction. Excessive heat can promote the formation of undesired isomers or lead to the oxidation of the aldehyde group to a carboxylic acid, a known side reaction in related syntheses[3]. Precise temperature control is crucial for minimizing byproducts[3].
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde, especially if the reaction is run for an extended period.
-
Question 2: My final product is a discolored oil or an impure solid. How can I effectively purify it?
Product purity is essential for subsequent applications. Discoloration often indicates the presence of residual reagents, byproducts, or degradation products.
-
Probable Cause 1: Residual Starting Materials or Byproducts Incomplete reaction or side reactions will lead to a contaminated final product. Solution 1: Acid-Base Extraction A highly effective method for purifying N-substituted aminobenzaldehydes involves leveraging the basicity of the dimethylamino group[4].
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The desired product will form a salt and move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Neutralize the aqueous layer by slowly adding a base (e.g., 30% NaOH) until the pH is approximately 7[4]. The purified product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Solution 2: Recrystallization If the product is solid, recrystallization is an excellent final purification step.
-
Select a suitable solvent or solvent system (e.g., ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to form pure crystals.
-
Collect the crystals by filtration. This process is effective for removing both soluble and insoluble impurities[2].
-
-
Probable Cause 2: Product Degradation Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air and light over time. Solution:
-
Proper Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere. The solid product has a melting point of 103-105°C[5].
-
Avoid Harsh Conditions: During workup and purification, avoid prolonged exposure to strong oxidizing agents or high temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a realistic yield for the synthesis of this compound?
-
Under optimized conditions using 2-Fluoro-5-nitrobenzaldehyde and dimethylamine, yields of up to 90% have been reported in the literature[1].
-
-
Q2: How can I confirm the identity and purity of my final product?
-
Melting Point: The purified compound should have a sharp melting point in the range of 103-105°C[5]. A broad or depressed melting point indicates impurities.
-
Spectroscopy: Confirm the structure using standard analytical techniques such as 1H NMR, 13C NMR, and IR spectroscopy.
-
Chromatography: Assess purity by developing a single spot on a TLC plate in an appropriate solvent system or by observing a single peak in an HPLC or GC analysis.
-
-
Q3: What are the primary safety considerations for this synthesis?
-
Reagents: 2-Fluoro-5-nitrobenzaldehyde is an irritant. Dimethylamine is flammable and corrosive. Handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction: The reaction may be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.
-
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of this compound[1].
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Fluoro-5-nitrobenzaldehyde | 169.11 | 1.69 g | 10 mmol |
| Dimethylamine (40% soln. in H₂O) | 45.08 | 2.25 mL | 20 mmol |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Water (Deionized) | - | 20 mL | - |
Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Fluoro-5-nitrobenzaldehyde (1.69 g, 10 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (20 mL) and water (20 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Slowly add the 40% aqueous solution of dimethylamine (2.25 mL, 20 mmol) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50°C and stir for 2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual DMF and salts.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to yield this compound. The expected product is a solid with a molecular weight of 194.19 g/mol [1][6].
Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 5. This compound | 34601-40-6 [sigmaaldrich.com]
- 6. This compound , 95% , 34601-40-6 - CookeChem [cookechem.com]
troubleshooting low yield in Schiff base synthesis with 2-(Dimethylamino)-5-nitrobenzaldehyde.
This technical guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of Schiff bases using 2-(Dimethylamino)-5-nitrobenzaldehyde. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Electronic Profile of this compound
The primary difficulty in achieving high yields with this substrate stems from its unique electronic architecture. The aldehyde is substituted with two powerful, opposing functional groups:
-
2-(Dimethylamino) Group: An ortho-positioned, strong electron-donating group (EDG). Through resonance, it increases the electron density on the carbonyl carbon, significantly reducing its electrophilicity and making it less susceptible to nucleophilic attack by the amine.
-
5-(Nitro) Group: A meta-positioned, strong electron-withdrawing group (EWG). While EWGs typically enhance aldehyde reactivity, its meta position means its influence on the carbonyl carbon is primarily inductive and less potent than the resonance effect of the ortho-amino group.[1][2]
The net result is a deactivated aldehyde that reacts sluggishly under standard condensation conditions, often leading to incomplete conversion and low yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Schiff base yield consistently low with this compound?
Low yield is primarily due to the electronic deactivation of the aldehyde's carbonyl group by the ortho-dimethylamino substituent. This makes the initial nucleophilic attack by the amine the rate-limiting step. Furthermore, Schiff base formation is a reversible equilibrium reaction.[3][4] Any water present in the reaction, or generated as a byproduct, can hydrolyze the imine product, shifting the equilibrium back to the starting materials.
Q2: What are the best starting conditions for this reaction?
A good starting point is to react equimolar amounts of the aldehyde and your primary amine in an alcoholic solvent like absolute ethanol or methanol.[5] The addition of a catalytic amount (2-3 drops) of glacial acetic acid is highly recommended to protonate the carbonyl oxygen, thereby increasing the carbon's electrophilicity.[6] Refluxing the reaction for several hours is typically necessary.[5][7]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method.[8][9] Spot three lanes on a silica plate: your starting aldehyde, the reaction mixture, and a "co-spot" containing both.[10][11] As the reaction progresses, you should observe the consumption of the aldehyde spot and the appearance of a new, typically less polar, product spot. The reaction is complete when the aldehyde spot is no longer visible in the reaction mixture lane.
Q4: My product is a persistent oil or gum. How can I purify it?
This is a common issue. If direct crystallization fails, several techniques can be employed:
-
Trituration: Vigorously stir the oil with a non-polar solvent in which it is insoluble (e.g., cold hexanes or diethyl ether). This can often induce precipitation of a solid.
-
Column Chromatography: This is a reliable method for purifying oils. However, the Schiff base may be sensitive to the acidic nature of silica gel. Consider using silica gel deactivated with triethylamine or opting for a more neutral stationary phase like alumina.
-
Conversion to a Salt: If the Schiff base is stable, treating it with an anhydrous acid (like HCl in ether) can form a solid salt, which is often easier to crystallize and purify. The free base can be regenerated afterward if necessary.[4]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and corrective protocols.
Issue 1: Reaction Fails to Start or Stalls (High Amount of Unreacted Aldehyde)
Question: I've been refluxing for hours, but my TLC shows mostly starting material. What's wrong?
This indicates that the activation energy for the nucleophilic attack is not being overcome, a direct consequence of the deactivated aldehyde.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for stalled Schiff base reactions.
Detailed Solutions:
-
Enhance Acid Catalysis: The role of the acid catalyst is to protonate the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack.
-
Action: If you are using a few drops of acetic acid, try increasing the amount to 0.1 equivalents. For a more potent option, consider using a stronger acid like p-toluenesulfonic acid (PTSA) or a Lewis acid. Arylboronic acids have also been reported as effective catalysts for Schiff base formation.[12][13]
-
-
Aggressively Remove Water: Le Chatelier's principle dictates that removing a product (water) will drive the equilibrium toward the formation of more products (the Schiff base).
-
Action A (In-situ Dehydration): Add activated 4Å molecular sieves to the reaction flask. This is highly effective for reactions in solvents like ethanol or methanol.[4]
-
Action B (Azeotropic Distillation): Switch the solvent to toluene or benzene and use a Dean-Stark apparatus. This physically removes water from the reaction as it forms, providing a powerful driving force for product formation.[4]
-
-
Increase Thermal Energy: Higher temperatures can provide the necessary energy to overcome the activation barrier, especially if steric hindrance from a bulky amine partner is also a factor.[14][15]
-
Action: If reacting in ethanol (b.p. 78 °C), switch to a higher-boiling solvent like toluene (b.p. 111 °C) or, for very stubborn cases, DMF (b.p. 153 °C).[16] Ensure your amine is stable at these higher temperatures.
-
Issue 2: Product Decomposes During Workup or Purification
Question: I formed the product, but it seems to be reverting to the starting materials during column chromatography on silica gel. Why?
The imine C=N bond is susceptible to hydrolysis, a reaction catalyzed by acid. Standard silica gel is inherently acidic and can catalyze the decomposition of your product back to the aldehyde and amine.
Solutions:
-
Neutralize the Stationary Phase: Before preparing your column, slurry the silica gel in your eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using neutral alumina as your stationary phase, which is less likely to cause hydrolysis.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. A wider column (flash chromatography) is preferable to a long, slow gravity column.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis using In-Situ Dehydration
This protocol is a robust starting point for overcoming the deactivation of the aldehyde.
Materials:
-
This compound (1 eq.)
-
Primary amine (1.05 eq.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Activated 4Å Molecular Sieves
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1 eq.) and absolute ethanol (approx. 0.2 M concentration).
-
Add the primary amine (1.05 eq.) to the solution.
-
Add activated 4Å molecular sieves (a layer approximately 1 cm deep).
-
Add glacial acetic acid (3-5 drops).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress every hour using TLC (See Protocol 2).[11]
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the molecular sieves, washing them with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography.
Protocol 2: Reaction Monitoring by TLC
-
Prepare the Chamber: Use a 4:1 mixture of Hexanes:Ethyl Acetate as the eluent. This may need to be adjusted based on the polarity of your amine.
-
Spot the Plate: On a silica gel TLC plate, draw a pencil line ~1 cm from the bottom. Mark three lanes: "Aldehyde," "Co-spot," and "Reaction."
-
In the "Aldehyde" lane, spot a dilute solution of your starting aldehyde.
-
In the "Reaction" lane, spot a sample of your reaction mixture.
-
In the "Co-spot" lane, first spot the aldehyde, then spot the reaction mixture directly on top of it.[10]
-
-
Develop and Visualize: Place the plate in the chamber and allow the eluent to run until it is ~1 cm from the top. Visualize the plate under a UV lamp. The disappearance of the starting aldehyde spot in the "Reaction" lane indicates product formation.
Table 1: Key Spectroscopic Data for Characterization
Once synthesized, confirming the structure is crucial. Look for these characteristic signals.
| Spectroscopic Method | Key Signal/Feature | Approximate Value/Region | Significance |
| FT-IR | C=N Stretch (Azomethine) | 1600-1650 cm⁻¹ | Confirms the formation of the imine bond. The C=O stretch from the aldehyde (~1700 cm⁻¹) should be absent.[17] |
| ¹H NMR | -CH=N- Proton (Azomethine) | δ 8.0 - 9.0 ppm (singlet) | A highly characteristic singlet confirming the Schiff base structure.[17] |
| ¹³C NMR | -C H=N- Carbon (Azomethine) | δ 155 - 165 ppm | Confirms the carbon of the imine bond.[17] |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Calculated M.W. | Confirms the molecular weight of the final product.[18] |
Reaction Mechanism Visualization
The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical role of the catalyst and the elimination of water.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Condensation Reactions of 2-(Dimethylamino)-5-nitrobenzaldehyde
Welcome to the technical support center for optimizing condensation reactions involving 2-(Dimethylamino)-5-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding reaction setup, reagent selection, and the inherent reactivity of this compound.
Q1: What makes this compound a unique substrate for condensation reactions?
A1: The reactivity of this aldehyde is governed by the electronic interplay of its three functional groups. The strongly electron-withdrawing nitro group at the para-position (relative to the dimethylamino group) enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Conversely, the ortho-dimethylamino group is a powerful electron-donating group. This electronic push-pull system activates the molecule for specific transformations, but can also lead to side reactions if not properly controlled.
Q2: What are the most common nucleophiles (active methylene compounds) used for condensation with this aldehyde?
A2: The Knoevenagel condensation is a primary application for this aldehyde.[2][3] In this reaction, it readily reacts with active methylene compounds—compounds with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'). Common examples include:
-
Malononitrile: Highly reactive due to the two cyano groups, often leading to rapid, high-yield reactions.[4][5]
-
Ethyl Cyanoacetate & Diethyl Malonate: Also effective, though may require slightly more forcing conditions than malononitrile.
-
Thiobarbituric Acid: Used to synthesize specific heterocyclic products.[2]
-
Nitroalkanes (e.g., Nitromethane): The nitro group activates the adjacent C-H bond for deprotonation.[2]
Q3: How do I select the appropriate catalyst and solvent?
A3: Catalyst and solvent choice are critical and interdependent.
-
Catalyst: The Knoevenagel condensation is typically catalyzed by a weak base.[2] Strong bases can induce self-condensation of the aldehyde or other side reactions.[2][6]
-
Solvent: The solvent's polarity can significantly influence reaction rates and yields.[6]
-
Protic solvents like ethanol or methanol are often effective and facilitate easy work-up, as the product may precipitate upon cooling.[7]
-
Aprotic polar solvents such as DMF or acetonitrile can sometimes provide higher conversions in shorter times.[6][8]
-
Solvent-free conditions or using water as a "green" solvent have also proven successful, sometimes improving yields and simplifying purification.[7][9]
-
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Low yields are a common issue that can stem from various factors. A systematic approach is the best way to diagnose the problem.[6]
Q4: My reaction is not proceeding, or the yield is very low. What should I check first?
A4: Start by verifying the fundamentals of your reaction setup.
-
Purity of Reactants: Impurities in either the this compound or the active methylene compound can inhibit the reaction.[7] Ensure your starting materials are pure. The aldehyde should typically be a distinct yellow solid.
-
Catalyst Activity: The weak base catalyst may be old or degraded. Use a fresh bottle of piperidine or ammonium acetate.[7] Ensure you are using the correct catalytic amount (typically 0.1 equivalents); too much can lead to side product formation.[7]
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will show you if the starting material is being consumed and if the product is forming.[7]
Q5: I've confirmed my reagents are pure and the catalyst is active, but the yield is still poor. What environmental conditions should I optimize?
A5: Suboptimal reaction conditions are a frequent cause of low yields.[7]
-
Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often be necessary to drive the reaction to completion.[6][7] If the reaction is slow at room temperature, try refluxing in a solvent like ethanol.
-
Water Removal: The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[6][7] This water can inhibit the reaction equilibrium.[7] If heating does not resolve the issue, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water as it forms.[6]
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Use TLC to determine when the starting material has been fully consumed.[6]
Troubleshooting Workflow: Low Product Yield
This diagram outlines a logical decision-making process for addressing low-yield issues.
Caption: Troubleshooting logic for low yield in condensation reactions.
Problem: Formation of Impurities / Side Products
Q6: My TLC plate shows multiple spots in addition to my product. What are the likely side reactions?
A6: The structure of this compound makes it susceptible to certain side reactions:
-
Self-Condensation: Aldehydes can undergo self-condensation (an aldol-type reaction), especially in the presence of a base that is too strong.[2] Using a weak base like piperidine or ammonium acetate minimizes this risk.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can add to the product, forming a bis-adduct. This is more common if an excess of the nucleophile is used or under harsh conditions.
-
Side reactions involving the nitro or dimethylamino groups: While less common under typical condensation conditions, these functional groups can participate in other transformations if the reaction conditions are not well-controlled (e.g., excessively high temperatures or presence of strong acids/bases).
Q7: How can I minimize the formation of these impurities?
A7:
-
Control Stoichiometry: Use a 1:1 or 1:1.1 molar ratio of the aldehyde to the active methylene compound. A large excess of the nucleophile can promote Michael addition.
-
Use a Weak Base Catalyst: As mentioned, avoid strong bases like NaOH or KOH. Stick to catalytic amounts of amines like piperidine.[2][6]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and side reactions.[7]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products, especially if the reaction requires prolonged heating.
Section 3: Experimental Protocols & Data
This section provides a general, robust protocol for a Knoevenagel condensation reaction and a table of recommended starting conditions.
General Experimental Protocol: Knoevenagel Condensation
This protocol is a general guideline and may require optimization for your specific active methylene compound.
Caption: General workflow for a Knoevenagel condensation experiment.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and the active methylene compound (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add ethanol (10 mL) and stir the mixture to dissolve the solids.
-
Catalyst Addition: Add the weak base catalyst (e.g., piperidine, 0.1 mmol, 0.1 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser and stir the mixture. Depending on the reactivity of the nucleophile, the reaction may proceed at room temperature or require heating to reflux (approx. 78°C in ethanol).[6]
-
Monitoring: Monitor the reaction's progress using TLC until the aldehyde spot is no longer visible.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation of the product.[7]
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/water mixture).[7]
Table 1: Recommended Starting Conditions
| Active Methylene Compound | Recommended Catalyst | Recommended Solvent | Typical Temperature | Notes |
| Malononitrile | Piperidine or NH₄OAc | Ethanol | Room Temp to 40°C | Reaction is often rapid and exothermic. |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 50°C to Reflux | May require heating to achieve a reasonable rate. |
| Diethyl Malonate | Piperidine | Toluene (with Dean-Stark) | Reflux | Slower reaction; water removal is often necessary for good yield. |
| Nitromethane | Ammonium Acetate | Acetic Acid | Reflux | A Henry reaction, often requires slightly different conditions. |
References
- BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- RWTH Publications. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
- ResearchGate. (n.d.). Condensation of aromatic primary amines with aromatic aldehydes.
-
Koszelewski, D., & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Chemistry, 25(43), 10156-10164. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
AIP Publishing. (n.d.). Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
-
PubChemLite. (n.d.). This compound (C9H10N2O3). Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Condensation Reaction of 2-Nitrobenzaldehyde with Primary Amines.
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of various active methylene compounds for selection of best... Retrieved from [Link]
-
Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Technical Support Center: Purification of 2-(Dimethylamino)-5-nitrobenzaldehyde and Its Derivatives
Welcome to the technical support center for the purification of 2-(dimethylamino)-5-nitrobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these valuable synthetic intermediates. The unique electronic properties of these molecules, stemming from the interplay of a strong electron-donating dimethylamino group and a powerful electron-withdrawing nitro group, can present distinct purification challenges. This resource aims to provide not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound and its derivatives.
Q1: My crude this compound appears as a dark, oily solid. Is this normal, and what is the best initial purification step?
A1: It is not uncommon for the crude product of nitration reactions to be an impure, often dark-colored, oily solid. This is typically due to the presence of unreacted starting materials, positional isomers, and byproducts from side reactions.
The most effective initial step is typically an acid-base extraction . This compound is a basic compound due to the dimethylamino group. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the desired product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will precipitate the purified product, which can then be collected by filtration.[1]
Q2: I'm observing significant streaking on my TLC plates when trying to monitor the purification of a this compound derivative. What could be the cause and how can I fix it?
A2: Streaking on TLC plates is a common issue when dealing with highly polar and basic compounds like your derivative.[2] This phenomenon is often caused by strong interactions between the basic dimethylamino group and the acidic silanol groups on the surface of the silica gel.
To mitigate this, you can:
-
Add a small amount of a basic modifier to your eluent. A common practice is to add 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[2][3] This will neutralize the acidic sites on the silica, leading to sharper spots.
-
Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.[3]
Q3: Can I purify this compound derivatives using recrystallization? If so, what are some suitable solvent systems?
A3: Yes, recrystallization can be a very effective purification technique for these compounds, especially for removing minor impurities after an initial purification step like extraction or column chromatography. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Based on literature for similar nitrobenzaldehyde derivatives, good starting points for solvent systems include:
-
Toluene/Petroleum Ether: Dissolve the crude product in a minimal amount of hot toluene and then slowly add petroleum ether until the solution becomes slightly cloudy.[4][5] Upon cooling, the purified product should crystallize.
-
Ethanol/Water: A similar approach can be used with ethanol as the primary solvent and water as the anti-solvent.[6]
-
Ether/Petroleum Ether: This combination is also reported for the recrystallization of nitrobenzaldehydes.[7]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques you may employ.
Guide 1: Column Chromatography
Column chromatography is a powerful tool for separating complex mixtures.[8][9] However, the polar and basic nature of this compound derivatives can lead to challenges.
Problem: My compound is not moving from the baseline of the column, even with highly polar solvents.
Causality: The strong interaction between the basic dimethylamino group and the acidic silica gel is likely causing your compound to irreversibly adsorb to the stationary phase.[10]
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing 1-2% triethylamine or another suitable base.[3] This neutralizes the acidic sites on the silica.
-
Use a More Polar Mobile Phase: If you are using standard solvent systems like ethyl acetate/hexane, you may need to switch to more polar mixtures. Consider gradients containing methanol or even small amounts of ammonium hydroxide in methanol.[2][10]
-
Switch to a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[3]
-
Reversed-Phase Silica: For very polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be effective.[10]
-
Problem: My compound is decomposing on the silica gel column.
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive aldehydes.[10][11]
Solutions:
-
Deactivate the Silica Gel: As mentioned above, neutralizing the silica with a base can prevent acid-catalyzed degradation.[3]
-
Minimize Residence Time: Use flash chromatography with applied pressure to move your compound through the column more quickly, reducing its contact time with the silica.[8]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil.[10]
Experimental Workflow: Column Chromatography Troubleshooting
Caption: Decision workflow for troubleshooting column chromatography of basic polar compounds.
Guide 2: Purification via Bisulfite Adduct Formation
For aldehydes that are difficult to separate from non-aldehydic impurities, forming a water-soluble bisulfite adduct can be a highly effective purification strategy.[11][12]
Problem: I have a mixture of my this compound derivative and a non-aldehydic impurity with very similar polarity, and they co-elute during column chromatography.
Causality: When two compounds have nearly identical polarities, separating them by normal-phase chromatography can be extremely challenging.[13]
Solution: Bisulfite Extraction
This technique leverages the specific reactivity of the aldehyde functional group.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., methanol or diethyl ether).[12]
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the organic solution and stir vigorously. The bisulfite will react with the aldehyde to form a charged adduct.[12]
-
Extraction: Transfer the mixture to a separatory funnel and add water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether). The bisulfite adduct of your aldehyde will dissolve in the aqueous layer, while the non-aldehydic impurity will remain in the organic layer.[12]
-
Separation: Separate the aqueous and organic layers. The organic layer containing the impurity can be discarded.
-
Regeneration of the Aldehyde: To recover your purified aldehyde, basify the aqueous layer with a solution of sodium carbonate or sodium hydroxide.[12] This will reverse the reaction and precipitate the pure aldehyde.
-
Isolation: Extract the regenerated aldehyde with a fresh portion of an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.
Data Presentation: Solvent Systems for Purification
| Purification Technique | Primary Solvent | Anti-Solvent/Co-solvent | Target Compound | Reference |
| Recrystallization | Toluene | Petroleum Ether | 3-Nitrobenzaldehyde | [4] |
| Recrystallization | Ether | Petroleum Ether | 4-Nitrobenzaldehyde | [7] |
| Recrystallization | Ethanol | Water | 2-Hydroxy-5-methyl-3-nitrobenzaldehyde | [6] |
| Column Chromatography | Hexane | Diethyl Ether / Ethyl Acetate | Aliphatic Aldehydes | [11] |
| Column Chromatography | Dichloromethane | Methanol / Ammonium Hydroxide | Polar Basic Compounds | [2][10] |
III. References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
NOP (). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?.
-
CMU.edu.jm. How to Column Aldehydes: A Comprehensive Guide.
-
BenchChem. Troubleshooting guide for the purification of polar quinoline compounds.
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography.
-
PrepChem.com. Preparation of 4-nitrobenzaldehyde.
-
JoVE (Journal of Visualized Experiments). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
-
BenchChem. A Comparative Guide to the Synthesis of 2- & 3-Nitrobenzaldehyde.
-
YouTube. column chromatography & purification of organic compounds.
-
ResearchGate. For highly polar compound, how to do the purification?.
-
ChemicalBook. This compound synthesis.
-
Google Patents. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
-
Reddit. Purification of strong polar and basic compounds.
-
ResearchGate. How can I purify two different-substituted aromatic compounds?.
-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde.
-
Google Patents. EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
-
PubChem. This compound (C9H10N2O3).
-
CookeChem. This compound, 95%, 34601-40-6.
-
Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL.
-
BenchChem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
Sources
- 1. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. researchgate.net [researchgate.net]
avoiding side reactions in the synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde.
Technical Support Center: Synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of this compound. This resource is designed for professionals in chemical research and drug development who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deep understanding of the reaction's nuances, enabling you to anticipate challenges, troubleshoot effectively, and optimize your outcomes. The synthesis, while seemingly straightforward via the Vilsmeier-Haack reaction, is a classic case where precise control over reaction parameters is paramount to prevent side reactions and ensure high purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most prevalent and effective method is the Vilsmeier-Haack formylation of N,N-dimethyl-3-nitroaniline.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the aromatic ring.[2][3]
Q2: Why is the Vilsmeier-Haack reaction particularly suited for this transformation?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that works exceptionally well on electron-rich aromatic compounds.[4] The starting material, N,N-dimethyl-3-nitroaniline, is strongly activated by the electron-donating dimethylamino group, making it an ideal substrate. The Vilsmeier reagent is a relatively mild electrophile compared to those used in other formylation reactions (e.g., Gattermann-Koch), which helps prevent degradation of the nitro-substituted ring.[5]
Q3: What are the primary side reactions I should be aware of?
The main challenges in this synthesis revolve around regioselectivity and reaction control. The two most common side reactions are:
-
Formation of the Isomeric Byproduct: The primary side product is typically 4-(Dimethylamino)-3-nitrobenzaldehyde . This arises from the formylation occurring at the para-position relative to the powerful ortho-, para-directing dimethylamino group.
-
Tar/Polymer Formation: Uncontrolled exotherms during the reaction can lead to the decomposition of the Vilsmeier reagent or the substrate, resulting in the formation of dark, intractable tars that complicate purification.[6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield of the Desired Product
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.
Potential Causes & Corrective Actions:
-
Cause A: Incomplete Vilsmeier Reagent Formation. The Vilsmeier reagent (a chloroiminium ion) is highly moisture-sensitive. Any water present in the DMF or glassware will consume the POCl₃, preventing the formation of the active formylating agent.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF (≤0.005% water) and fresh, high-purity POCl₃. The formation of a white precipitate upon mixing POCl₃ and DMF is a good visual indicator that the reagent is forming correctly.[6]
-
-
Cause B: Poor Temperature Control. The formation of the Vilsmeier reagent is exothermic. If the temperature rises uncontrollably, the reagent can decompose.
-
Solution: Prepare the Vilsmeier reagent at 0 °C using an ice bath. Add the POCl₃ dropwise to the DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[6]
-
-
Cause C: Incomplete Hydrolysis. The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde product.[7]
-
Solution: During aqueous workup, ensure the pH is adjusted to neutral or slightly basic (pH 7-8) and allow sufficient time for the hydrolysis to complete. Stirring the quenched reaction mixture for 1-2 hours at room temperature is often sufficient.
-
Issue 2: Significant Isomeric Impurity Detected
Symptom: Post-reaction analysis (¹H NMR, LC-MS) reveals the presence of a significant amount of 4-(Dimethylamino)-3-nitrobenzaldehyde alongside your target compound.
Underlying Principle: The directing effects of the substituents on the N,N-dimethyl-3-nitroaniline ring are in competition. The powerful electron-donating -N(CH₃)₂ group directs electrophilic attack to the ortho (C2, C6) and para (C4) positions. The electron-withdrawing -NO₂ group directs meta (C2, C4, C6). Both groups activate the C2 and C4 positions for formylation.
Caption: Figure 1. Regioselectivity in the Vilsmeier-Haack Reaction.
Corrective Actions:
-
Temperature is Key: Lower reaction temperatures generally favor the kinetically controlled product, which is often the less sterically hindered ortho-isomer (the desired product).
-
Solution: Add the N,N-dimethyl-3-nitroaniline substrate to the pre-formed Vilsmeier reagent while maintaining the temperature at 0-5 °C. Allow the reaction to proceed at a low temperature (e.g., 0 °C to room temperature) for a longer duration rather than heating to accelerate it.[8]
-
-
Solvent Effects: The choice of solvent can influence the isomer ratio.
-
Solution: While DMF is a reactant, using a co-solvent like 1,2-dichloroethane can sometimes alter the selectivity. However, for this specific synthesis, temperature control remains the most critical and reliable parameter to adjust.
-
Issue 3: Formation of Dark Tars
Symptom: The reaction mixture becomes dark brown or black, and a significant amount of insoluble, tarry material is produced, making workup and purification extremely difficult.
Cause: This is almost always due to an uncontrolled exotherm, leading to decomposition.
-
Solution A: Controlled Reagent Addition. Never add reagents quickly or in one portion. The dropwise addition of POCl₃ to DMF, and the subsequent portion-wise or slow addition of the aromatic substrate, is critical.
-
Solution B: Efficient Cooling & Stirring. Use an appropriately sized ice-salt bath or a cryocooler for large-scale reactions. Ensure the stirring is vigorous enough to dissipate heat from the point of addition throughout the reaction mixture. Poor stirring can create localized hot spots where decomposition initiates.[9]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the target compound while minimizing side reactions.
Materials:
-
N,N-dimethyl-3-nitroaniline (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 vol)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
1,2-Dichloroethane (optional co-solvent)
-
Saturated Sodium Acetate solution
-
Deionized Water
-
Ethyl Acetate / Hexanes (for purification)
Workflow Diagram:
Caption: Figure 2. Optimized Synthesis Workflow.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: To a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 volumes relative to the substrate). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. A thick white slurry should form.[6]
-
Substrate Addition: Dissolve N,N-dimethyl-3-nitroaniline (1.0 eq) in a minimal amount of anhydrous DMF or 1,2-dichloroethane. Add this solution dropwise to the cold Vilsmeier reagent slurry over 30 minutes, maintaining the reaction temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup and Hydrolysis: Prepare a beaker with crushed ice and a saturated solution of sodium acetate. Slowly and carefully pour the reaction mixture onto the ice/acetate solution with vigorous stirring. The hydrolysis of the intermediate iminium salt is exothermic and should be controlled.[4]
-
Isolation: Stir the aqueous mixture for 2 hours at room temperature to ensure complete hydrolysis. The product should precipitate as a yellow solid. If it oils out, add a small amount of ethyl acetate to promote solidification. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary Table
| Parameter | Recommended Setting | Rationale & Impact of Deviation | Source |
| Reagent Purity | Anhydrous DMF, Fresh POCl₃ | Moisture leads to reagent decomposition and significantly lower yields. | [6] |
| Reagent Formation Temp. | 0 °C to 10 °C | Higher Temp: Vilsmeier reagent decomposes, forming tar and reducing yield. | [6] |
| Substrate Addition Temp. | 0 °C to 5 °C | Higher Temp: Decreases regioselectivity, leading to more of the 4-isomer byproduct. | [8] |
| Reaction Time | 6 - 8 hours at RT | Too Short: Incomplete reaction. Too Long: Potential for minor byproduct formation. | [4] |
| Hydrolysis Quench | Ice / aq. Sodium Acetate | Controls exotherm and buffers pH to facilitate clean hydrolysis of the iminium salt. | [4] |
References
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
ResearchGate. (n.d.). New Methods for the Preparation of Aromatic Aldehydes. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (n.d.). Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H10N2O3). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-dimethylamino-2-nitrobenzaldehyde (C9H10N2O3). Retrieved from [Link]
- Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
- Google Patents. (n.d.). Process for the purification of nitrobenzaldehyde.
-
ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011). Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack reaction [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-(Dimethylamino)-5-nitrobenzaldehyde in Solution
Welcome to the technical support center for 2-(Dimethylamino)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by a combination of factors including the choice of solvent, the pH of the solution, exposure to light, and the storage temperature. Like many benzaldehyde derivatives, it is susceptible to oxidation, where the aldehyde group is converted to a carboxylic acid.[1][2] The electron-withdrawing nitro group and electron-donating dimethylamino group can also influence the reactivity of the aldehyde and the overall stability of the molecule.[3]
Q2: I've noticed a color change in my stock solution of this compound over time. What could be the cause?
A2: A color change, typically a yellowing or darkening of the solution, is a common indicator of degradation.[1] This can be caused by several factors:
-
Oxidation: Exposure to air can lead to the oxidation of the aldehyde to the corresponding carboxylic acid, 2-(Dimethylamino)-5-nitrobenzoic acid.[2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of colored byproducts.[3]
-
pH-mediated reactions: In alkaline or strongly acidic conditions, the compound may undergo various reactions, including hydrolysis or condensation, which can result in colored impurities.[3][4]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in aprotic, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). When using DMSO, it is crucial to use a freshly opened bottle, as DMSO is hygroscopic and absorbed water can affect the stability of the compound.[5] For in vivo experiments, co-solvents like PEG300, Tween-80, or corn oil may be used, but it is advisable to prepare these solutions fresh on the day of use.[5]
Q4: How should I store my stock solutions to maximize their shelf-life?
A4: To maximize the shelf-life of your stock solutions, they should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C in airtight, light-protecting vials.[3][5] For short-term storage (up to one month), -20°C is generally sufficient, while for longer-term storage (up to six months), -80°C is recommended.[5] It is also beneficial to store the solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This is a common problem when working with sensitive compounds and can often be traced back to the degradation of your this compound solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Solution Integrity: Always prepare fresh solutions of this compound before critical experiments. If using a previously prepared stock, ensure it has been stored correctly (see Q4).
-
Control Experimental pH: Be mindful of the pH of your reaction buffers. If possible, maintain a neutral pH to minimize acid or base-catalyzed degradation.[4]
-
Minimize Light Exposure: Protect your solutions and reaction mixtures from direct light, especially if the experiment is conducted over a prolonged period. Use amber vials or cover your glassware with aluminum foil.[3]
-
Analytical Verification: If problems persist, it is advisable to check the purity of your stock solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7][8] This will allow you to quantify the amount of parent compound remaining and detect the presence of degradation products.
Issue 2: Formation of a precipitate in the solution.
The appearance of a precipitate can indicate either poor solubility or the formation of an insoluble degradation product.
Possible Causes and Solutions:
-
Poor Solubility: this compound has limited solubility in aqueous solutions. If you are diluting a stock solution in an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to maintain solubility. Gentle warming or sonication can aid in dissolution, but be cautious as excessive heat can accelerate degradation.[5]
-
Degradation Product: The oxidized form, 2-(Dimethylamino)-5-nitrobenzoic acid, may have different solubility properties and could precipitate out of solution.
-
Salt Formation: In buffered solutions, the compound or its degradation products may form salts with different solubilities.
Protocols for Enhanced Stability
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (newly opened bottle)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (Nitrogen or Argon) - optional but recommended
-
-
Procedure:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
If available, briefly purge the vial with an inert gas.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[5]
-
Protocol 2: Monitoring Solution Stability with HPLC
This protocol provides a general guideline for assessing the purity of your this compound solution.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 15 minutes) and optimize as needed.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of the compound.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a fresh standard of this compound at a known concentration.
-
Dilute a sample of your stock solution to be tested to the same concentration.
-
Inject the fresh standard and the test sample onto the HPLC system.
-
Compare the peak area of the main compound in the test sample to that of the fresh standard to determine the percentage of degradation. The appearance of new peaks indicates the presence of degradation products.[7]
-
Data Summary: Factors Affecting Aldehyde Stability
| Factor | Effect on this compound Stability | Mitigation Strategy |
| Oxygen (Air) | High risk of oxidation to carboxylic acid.[2] | Store under inert gas (N2, Ar); use airtight containers.[5][6] |
| Light (UV) | Can induce photodegradation.[3] | Store in amber vials or protect from light with foil.[3] |
| Elevated Temperature | Accelerates degradation rates. | Store at recommended low temperatures (-20°C or -80°C).[5] |
| Strong Acids/Bases | Can catalyze hydrolysis and other reactions.[3][4] | Use neutral pH buffers when possible. |
| Water | Can participate in hydrolysis.[3] | Use anhydrous solvents for stock solutions.[5] |
Understanding the Degradation Pathway
While specific degradation pathways for this compound are not extensively documented in readily available literature, we can infer the most probable routes based on the chemistry of related compounds.
Caption: Plausible degradation pathways for this compound.
The primary and most common degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid.[2] This is an auto-oxidation process that can occur upon exposure to air.[1] Additionally, exposure to light can provide the energy for various photochemical reactions, leading to a complex mixture of byproducts. Under non-neutral pH conditions, the compound may be susceptible to hydrolysis or other acid/base-catalyzed reactions.
By implementing the storage, handling, and experimental procedures outlined in this guide, you can significantly mitigate the stability issues of this compound and ensure the quality and reproducibility of your research.
References
- Benchchem. (n.d.). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
-
MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
-
Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
-
PubMed. (1999). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H10N2O3). Retrieved from [Link]
-
Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2025). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
MSU chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2016). What is stability of aldehyde and ketone?. Retrieved from [Link]
-
2 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Nitrobenzaldehyde. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]
-
PubMed. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]
Sources
- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: Work-up and Purification of 2-(Dimethylamino)-5-nitrobenzaldehyde Reactions
Welcome to the technical support center for reactions involving 2-(Dimethylamino)-5-nitrobenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful work-up and purification of products derived from this versatile reagent.
Introduction
This compound is a key building block in organic synthesis, frequently employed in condensation reactions like Knoevenagel and Claisen-Schmidt to create a variety of complex molecules. These products often serve as intermediates in the synthesis of biologically active compounds, dyes, and materials for optical applications. The presence of the nitro and dimethylamino groups can, however, present unique challenges during the reaction work-up and product purification stages. This guide is designed to provide practical, experience-based solutions to these common challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: Product Precipitation and "Oiling Out"
Q: My product, which is supposed to be a solid, is precipitating as a sticky oil or an unmanageable solid mass upon addition of an anti-solvent (e.g., water). How can I obtain a crystalline solid?
A: This is a common issue, often caused by rapid precipitation or the presence of impurities that inhibit crystallization.
Probable Causes & Solutions:
-
Rapid Precipitation: The sudden change in solvent polarity when adding an anti-solvent can cause the product to crash out of solution as an amorphous solid or oil.
-
Solution: Add the anti-solvent slowly, with vigorous stirring, at room temperature or slightly elevated temperature. Consider adding the anti-solvent dropwise to a cooled solution of your crude product.
-
-
Impurity Interference: The presence of unreacted starting materials, byproducts, or residual solvent can interfere with the crystal lattice formation.
-
Solution: Before inducing precipitation, perform a preliminary purification. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine to remove water-soluble impurities. Dry the organic layer, concentrate it, and then attempt the recrystallization.
-
-
Incorrect Solvent System: The chosen solvent/anti-solvent system may not be ideal for your specific product.
-
Solution: Experiment with different solvent systems for recrystallization. A good starting point is a solvent in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Experimental Protocol: Optimized Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored by impurities, you can add a small amount of activated carbon and heat for a short period, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
If crystals still do not form, place the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: Persistent Yellow/Orange Color in the Product
Q: After purification, my final product remains yellow or orange, suggesting the presence of unreacted this compound. How can I remove this starting material?
A: The starting aldehyde is intensely colored, and even trace amounts can impart a significant color to the final product. Its removal is crucial for obtaining pure material.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before work-up, monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting aldehyde spot has been consumed. If not, consider extending the reaction time or adding a slight excess of the other reactant.
-
-
Ineffective Extraction: The aldehyde may not be efficiently removed by standard aqueous washes.
-
Solution: Utilize the basicity of the dimethylamino group. Wash the organic layer containing your product with a dilute acidic solution (e.g., 1 M HCl). The protonated aldehyde will become water-soluble and partition into the aqueous layer. Caution: Ensure your desired product is stable to acidic conditions and does not also contain a basic site that would cause it to partition into the aqueous layer. Neutralize the organic layer with a wash of saturated sodium bicarbonate solution afterward.
-
-
Co-elution in Chromatography: The starting aldehyde may have a similar polarity to your product, leading to co-elution during column chromatography.
-
Solution: Optimize your solvent system for column chromatography to achieve better separation. A less polar eluent system (e.g., increasing the hexane content in an ethyl acetate/hexane mixture) may be necessary.
-
Workflow for Removal of Unreacted Aldehyde
Caption: Acid-wash workflow for removing basic impurities.
Issue 3: Emulsion Formation During Extraction
Q: During the aqueous work-up, a stable emulsion forms between the organic and aqueous layers, making separation difficult. What can I do?
A: Emulsions are common when dealing with compounds that have both polar and non-polar functionalities, as they can act as surfactants.
Probable Causes & Solutions:
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
-
High Concentration: A high concentration of the product or impurities at the interface can stabilize the emulsion.
-
Solution: Dilute the mixture with more of the organic solvent and/or water.
-
-
pH Effects: The pH of the aqueous layer can influence the solubility and surfactant properties of your compounds.
-
Solution: Try adjusting the pH of the aqueous layer. Adding a small amount of a neutral salt (brine wash) can also help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a general, robust work-up procedure for a Knoevenagel condensation using this compound?
A1: A typical work-up for a Knoevenagel condensation involves quenching the reaction, followed by extraction and purification.
Step-by-Step General Protocol:
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly add water or a dilute acid (e.g., 1 M HCl) to quench the catalyst (if basic, like piperidine) and precipitate the crude product.
-
Isolation: If a solid precipitates, it can be collected by vacuum filtration and washed with water. If the product remains in solution, proceed to extraction.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (like ethanol), add an immiscible organic solvent (like ethyl acetate) and water. Extract the product into the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove water-soluble byproducts).
-
1 M HCl (if unreacted aldehyde is a concern and the product is acid-stable).
-
Saturated NaHCO₃ solution (to neutralize any acid).
-
Brine (to aid in drying).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Q2: How do I choose the right solvent for column chromatography?
A2: The choice of eluent for column chromatography depends on the polarity of your product.
-
TLC Analysis: First, run TLC plates of your crude product in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol).
-
Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation.
-
Product Characteristics: Products from Knoevenagel condensations with this compound are often polar, conjugated systems. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
Q3: My product seems to be unstable during the work-up. What precautions should I take?
A3: The nitro group can sometimes participate in unwanted side reactions, and extended exposure to strong acids or bases may degrade certain products.
-
Minimize Exposure: If you suspect instability, minimize the time your product is in contact with acidic or basic aqueous solutions. Perform washes quickly and proceed to the drying step promptly.
-
Temperature Control: Keep the temperature low during the work-up and concentration steps to minimize thermal degradation.
-
Inert Atmosphere: For particularly sensitive compounds, performing the work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
References
-
Knoevenagel Condensation: A comprehensive overview of the Knoevenagel condensation reaction, including mechanisms and applications. (Source: Organic Chemistry Portal, URL: [Link])
-
Claisen-Schmidt Condensation: Details on the Claisen-Schmidt condensation, a type of aldol condensation relevant to the reactivity of this compound. (Source: Organic Chemistry Portal, URL: [Link])
Technical Support Center: Catalyst Selection for Schiff Base Formation with Substituted Benzaldehydes
Welcome to the technical support center for Schiff base synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization, particularly when working with electronically diverse substituted benzaldehydes. Here, we address common challenges through a detailed question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions - The "Why" of Catalysis
This section covers the fundamental principles governing catalyst choice in Schiff base reactions.
Q1: Why is a catalyst required for Schiff base formation? The reaction seems like a simple condensation.
While the overall reaction is a condensation between a primary amine and an aldehyde, it is a reversible equilibrium process.[1][2] The mechanism involves two key stages: the initial nucleophilic attack to form a carbinolamine intermediate, and the subsequent dehydration of this intermediate to form the imine (Schiff base).[3][4][5]
The second step, the elimination of water, is typically the rate-determining step and has a high activation energy.[6] A catalyst is employed to accelerate this dehydration step, shifting the equilibrium towards the product side.[1][6] Without a catalyst, many reactions, especially with less reactive starting materials, would be impractically slow or result in very low yields.
Q2: What is the detailed mechanism of acid catalysis in this reaction?
Acid catalysis is the most common method for promoting Schiff base formation.[7] The mechanism proceeds as follows:
-
Carbonyl Activation: The acid protonates the carbonyl oxygen of the benzaldehyde. This protonation makes the carbonyl carbon significantly more electrophilic, priming it for attack by the weakly nucleophilic amine.[3][8]
-
Nucleophilic Attack: The primary amine attacks the activated carbonyl carbon, forming a protonated carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine. This step is rapid and reversible.[9]
-
Activation of Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[3][4]
-
Dehydration: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.[5][8]
-
Regeneration of Catalyst: The iminium ion is deprotonated by a base (like the solvent or another amine molecule) to yield the final Schiff base and regenerate the acid catalyst.[3]
Q3: What is the optimal pH for the reaction, and why is it so critical?
The reaction rate is highly pH-dependent, with an optimal range typically between pH 4-5.[1] This creates a delicate balance:
-
At High pH (too basic): There is insufficient acid to protonate the carbinolamine's hydroxyl group. The dehydration step becomes extremely slow, stalling the reaction.[4][6]
-
At Low pH (too acidic): The amine starting material, being basic, becomes fully protonated to form a non-nucleophilic ammonium salt (R-NH3+).[5][6] This prevents the initial nucleophilic attack on the carbonyl group, and the reaction cannot proceed.[4]
Therefore, maintaining a mildly acidic pH is crucial to ensure that a sufficient concentration of the amine remains unprotonated to act as a nucleophile, while also providing enough acid to catalyze the rate-limiting dehydration step.[5]
Part 2: Troubleshooting Guide for Substituted Benzaldehydes
This section addresses specific experimental failures and provides a systematic approach to problem-solving.
Q4: My reaction yield is very low. What is the first thing I should check?
Issue: Low product yield. Primary Cause: The reversible nature of the reaction means that the water produced as a byproduct can hydrolyze the Schiff base back to the starting materials, preventing the reaction from reaching completion.[1][2]
Troubleshooting Steps:
-
Aggressive Water Removal: This is the most critical factor. The method of water removal must be efficient.
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene). This physically removes water from the reaction mixture as it forms.[1]
-
Dehydrating Agents: Add a drying agent directly to the reaction. Activated molecular sieves (3Å or 4Å) are excellent as they are inert and trap water effectively.[1][10][11] Anhydrous MgSO₄ or Na₂SO₄ can also be used.[1][2] Ensure the agent is freshly activated.
-
Q5: I'm using a benzaldehyde with a strong electron-withdrawing group (e.g., -NO₂) and the reaction is not working. How should I adjust my catalyst strategy?
Issue: Reaction fails with electron-poor benzaldehydes (e.g., p-nitrobenzaldehyde). Underlying Principle: An electron-withdrawing group (EWG) makes the benzaldehyde's carbonyl carbon more electrophilic.[12] While this accelerates the initial nucleophilic attack by the amine, it also significantly destabilizes the positively charged iminium ion intermediate formed after dehydration. This can make the final deprotonation step less favorable. Furthermore, the resulting Schiff base is more susceptible to hydrolysis.
Troubleshooting Strategy:
-
Reduce Catalyst Acidity: Strong acids can exacerbate the instability. Switch from strong acid catalysts like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) to a milder one. A few drops of glacial acetic acid is often sufficient.[13]
-
Consider No Catalyst: For highly activated benzaldehydes, the reaction may proceed without any catalyst, especially if heated in a solvent like ethanol with efficient water removal.[14]
-
Strictly Anhydrous Conditions: Since the product is more prone to hydrolysis, ensure all reagents and solvents are scrupulously dry and use an effective dehydrating agent like activated molecular sieves from the start.[11]
Q6: My benzaldehyde has a strong electron-donating group (e.g., -OCH₃, -N(CH₃)₂) and the reaction is sluggish. What catalyst should I use?
Issue: Slow or incomplete reaction with electron-rich benzaldehydes (e.g., p-anisaldehyde). Underlying Principle: An electron-donating group (EDG) deactivates the carbonyl carbon, making it less electrophilic and slowing down the initial nucleophilic attack by the amine.[15] This becomes the rate-limiting factor.
Troubleshooting Strategy:
-
Increase Catalyst Strength/Loading: A stronger acid catalyst is needed to sufficiently activate the carbonyl group.
-
Use a catalytic amount of a stronger acid like p-TsOH or a Lewis acid such as Sc(OTf)₃ or Yb(OTf)₃.
-
If using acetic acid, a slightly higher loading might be necessary compared to unsubstituted benzaldehyde.
-
-
Increase Temperature: Refluxing the reaction in a suitable solvent (e.g., ethanol or toluene) will help overcome the higher activation energy of the initial attack.[13]
-
Increase Reactant Concentration: Using a higher concentration of reactants or a slight excess of the less expensive starting material can help drive the equilibrium forward according to Le Chatelier's principle.[1]
| Substituent on Benzaldehyde | Carbonyl Reactivity | Recommended Catalyst Strategy | Common Pitfall |
| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | High (More Electrophilic) | Mild acid (e.g., Acetic Acid) or no catalyst. Focus on anhydrous conditions.[12][13] | Using a strong acid can lead to side reactions or product decomposition. |
| Neutral (e.g., -H, -Cl, -Br) | Moderate | Mild acid (e.g., Acetic Acid) is a good starting point.[13] | Inefficient water removal leading to low equilibrium conversion. |
| Electron-Donating (e.g., -OCH₃, -OH, -NR₂) | Low (Less Electrophilic) | Stronger acid (e.g., p-TsOH) or Lewis acid. May require heating/reflux.[15] | Insufficient activation of the carbonyl, leading to a stalled reaction. |
Q7: My product is a persistent oil and I cannot purify it by crystallization. What are my options?
Issue: Product isolation and purification is difficult. Common Causes: Low-melting point solids, residual solvent, or impurities preventing crystallization.
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by vigorously stirring or scratching the oil with a non-polar solvent in which the product is insoluble, such as cold hexanes or pentane. This can often crash out the product as a solid.[1]
-
Column Chromatography: Purify the oil using silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.
-
Conversion to a Salt: If the Schiff base is stable to strong acid, it can be dissolved in an anhydrous solvent (like ether or dioxane) and treated with a solution of HCl in the same solvent. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered and purified by recrystallization.[1] The free base can be regenerated later if needed.
Part 3: Experimental Protocols & Workflows
General Protocol for Acid-Catalyzed Schiff Base Synthesis
This protocol provides a general starting point for the condensation of a substituted benzaldehyde with a primary amine.[1][13]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Primary Amine (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol or Toluene, anhydrous)
-
Catalyst (e.g., Glacial Acetic Acid, 2-3 drops, or p-TsOH, 0.01-0.05 eq)
-
Dehydrating Agent (e.g., Activated 4Å Molecular Sieves)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (1.0 eq) and the chosen solvent (e.g., 5 mL per mmol of aldehyde).
-
Add the primary amine (1.0 - 1.1 eq) to the solution.
-
Add the acid catalyst.
-
If using a dehydrating agent, add freshly activated 4Å molecular sieves to the flask. If using a Dean-Stark trap, fill it with toluene and attach it between the flask and condenser.
-
Stir the reaction mixture at the desired temperature (room temperature or reflux) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.
-
Upon completion, cool the reaction mixture. If a solid precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry.[1]
-
If no solid forms, filter off the molecular sieves (if used) and remove the solvent under reduced pressure. The resulting crude product can then be purified as described in Q7.
Decision Workflow for Catalyst and Condition Selection
This workflow helps in designing the initial experiment based on the electronic nature of the aldehyde.
References
- Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Optimizing Schiff Base Formation. Benchchem.
- Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube.
- Iminium Catalysis. Chemical Reviews - ACS Publications.
- Catalytic Methods for Imine Synthesis | Request PDF. ResearchGate.
- Catalytic Methods for Imine Synthesis. Semantic Scholar.
- Green imine synthesis from amines using transition metal and micellar catalysis. Royal Society of Chemistry.
- Optimizing reaction conditions for the synthesis of Cuminaldehyde derivatives. Benchchem.
- Formation of Schiff's base from carbonyl compounds in acid catalyzed dehydration. ResearchGate.
- Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC.
- Schiff base formation, general acid-base catalysis. ResearchGate.
- On the Mechanism of Schiff Base Formation and Hydrolysis. ACS Publications.
- Optimization of Reaction Conditions. ResearchGate.
- Optimization of the Model Reaction Conditions for the Preparation. ResearchGate.
- Review on drug synthesis based on schiff base. Preprints.org.
- A proposed mechanism for the synthesis of a Schiff base. ResearchGate.
- Role of Schiff Base in Drug Discovery Research. Hilaris Publisher.
- Perfecting a Synthesis Pathway for the Production of a Family of Schiff Base Ligands for Complexing into NN'OS Coordination Spheres. Digital Commons @ URI.
- Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. IJRASET.
- Formation of Imine: Properties and Mechanism. YouTube.
- Problem in synthesis of imine?. ResearchGate.
- Schiff base. Wikipedia.
- Role of Schiff Base in Drug Discovery Research. Semantic Scholar.
- Chemistry Schiff Bases. sathee jee.
- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. NIH.
- 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. LibreTexts.
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI.
- Examples of two most common types of errors ensuing from the failure to detect the quinoid effect in naphthaldimines. ResearchGate.
- Schiff base reaction between benzaldehyde and aniline. ResearchGate.
- REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences.
- New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Semantic Scholar.
- Different Schiff Bases—Structure, Importance and Classification. PMC - NIH.
- Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities. ResearchGate.
- SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal.
- Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups. MDPI.
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega - ACS Publications.
- Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. PMC.
- CHALLENGES IN SCHIFF BASE FUNCTIONAL-GROUP SYNTHESIS: A COMPARATIVE AND SPECTROSCOPIC REVIEW. ResearchGate.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications.
- Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [PDF] New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(Dimethylamino)-5-nitrobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(Dimethylamino)-5-nitrobenzaldehyde (DMNA). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. DMNA's unique electronic structure, featuring a potent electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro), makes its reactivity highly sensitive to the surrounding solvent environment. This guide provides in-depth, experience-based answers to common challenges and questions, ensuring your experiments are both successful and reproducible.
Section 1: Troubleshooting the Knoevenagel Condensation
The Knoevenagel condensation is one of the most common applications for DMNA, used to form C=C double bonds for the synthesis of more complex molecules. However, its success is profoundly dependent on solvent choice.
FAQ 1.1: My Knoevenagel condensation with DMNA is sluggish and giving low yields. How can solvent choice optimize this reaction?
Answer: This is a frequent issue that stems from the two-stage mechanism of the Knoevenagel condensation: (i) a base-catalyzed aldol-type addition, followed by (ii) a dehydration (elimination) step to form the final product. The solvent must facilitate both stages, which have different requirements.
-
The Causality Behind Solvent Choice:
-
Protic Polar Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen-bond with and stabilize the charged intermediate formed during the initial nucleophilic attack. However, this same stabilization can slow down the crucial dehydration step, leading to an overall sluggish reaction and poor yields.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): While these can favor the dehydration step by not solvating water, they often suffer from poor solubility of the reactants and the catalyst, leading to a heterogeneous mixture and slow reaction rates.[1]
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are typically the optimal choice. They are polar enough to dissolve the reactants and stabilize charged intermediates but do not interfere with the dehydration step through hydrogen bonding.[1] Dimethylformamide (DMF), in particular, is often superior for Knoevenagel condensations as it effectively promotes both the initial addition and the subsequent elimination of water.[1]
-
Data Summary: Solvent Impact on Knoevenagel Condensation Yield
| Solvent | Type | Typical Reaction Time | Typical Yield | Rationale for Performance |
| Toluene | Nonpolar | 6-12 hours | Moderate | Poor reactant solubility can limit reaction rate.[1] |
| Ethanol | Protic Polar | 8-16 hours | Low to Moderate | Stabilizes intermediates but slows the critical dehydration step.[1] |
| Acetonitrile | Aprotic Polar | 1-3 hours | Good | Good balance of solubility and non-interference with dehydration. |
| DMF | Aprotic Polar | < 1 hour | Excellent | Optimal solvent; effectively dissolves reactants and promotes both addition and dehydration steps.[1] |
| DMSO | Aprotic Polar | < 1 hour | Excellent | Similar to DMF, but can be harder to remove during workup. |
Troubleshooting Workflow: Optimizing the Knoevenagel Condensation
Caption: Troubleshooting workflow for Knoevenagel condensation.
Section 2: Understanding Spectroscopic Behavior & Solvatochromism
The vibrant color of DMNA is not static. Its appearance in solution can change dramatically with the solvent, a phenomenon that can be confusing during reaction monitoring or characterization.
FAQ 2.1: The color of my DMNA solution changes from yellow to orange-red depending on the solvent. Is my sample degrading?
Answer: It is highly unlikely that your sample is degrading. You are observing solvatochromism , a phenomenon where the color of a compound changes with the polarity of the solvent.[2]
-
Mechanism of Solvatochromism: DMNA possesses a strong intramolecular charge-transfer (ICT) character. The dimethylamino group pushes electron density to the nitro group through the aromatic ring. In its ground state, the molecule has a certain dipole moment. Upon absorption of light (UV-Vis), it enters an excited state where the charge separation is even more pronounced, leading to a much larger dipole moment.
-
Solvent Interaction: Polar solvents are better at stabilizing the highly polar excited state than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap between the ground and excited states.[2][3] A smaller energy gap corresponds to the absorption of longer-wavelength (lower-energy) light.
-
Observed Effect (Positive Solvatochromism): As you move to more polar solvents, the absorption maximum (λ_max) shifts to longer wavelengths (a bathochromic or "red" shift).[2] This is why DMNA appears pale yellow in a nonpolar solvent like toluene and a deeper orange or red in a highly polar solvent like DMSO or water.
Data Summary: Solvatochromic Shifts of DMNA in Various Solvents
| Solvent | Polarity Index (E_T(30)) | Observed Color | Typical λ_max (nm) |
| Toluene | 33.9 | Pale Yellow | ~380 |
| Chloroform | 39.1 | Yellow | ~395 |
| Acetone | 42.2 | Yellow-Orange | ~410 |
| Acetonitrile | 45.6 | Orange | ~425 |
| DMSO | 45.1 | Orange-Red | ~440 |
| Methanol | 55.4 | Orange-Red | ~450 |
Visualizing the Solvatochromic Effect
Caption: Energy diagram illustrating positive solvatochromism.
Section 3: General Experimental Protocols
To ensure reproducibility and success, follow these validated protocols for common procedures involving DMNA.
Protocol 3.1: Optimized Knoevenagel Condensation with Malononitrile
This protocol uses optimal solvent and catalytic conditions for a high-yield, rapid reaction.
Materials:
-
This compound (DMNA) (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add DMNA (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of DMNA) and stir until the aldehyde is completely dissolved.
-
Add Reagents: To the stirred solution, add malononitrile (1.1 eq) followed by the catalyst, piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 30-60 minutes.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water with stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, washing thoroughly with water to remove residual DMF and piperidine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Protocol 3.2: Demonstrating Solvatochromism using UV-Vis Spectroscopy
This protocol provides a clear method for quantifying the solvatochromic effect.
Materials:
-
Small sample of DMNA
-
A series of solvents of varying polarity (e.g., Toluene, Chloroform, Acetonitrile, DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of DMNA in a solvent where it is highly soluble, such as acetonitrile.
-
Sample Preparation: For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask and dilute to the mark with the test solvent. The final concentration should be low enough to give a maximum absorbance reading between 0.5 and 1.5.
-
Blanking: Fill a cuvette with the pure solvent you are about to test and use it to zero (blank) the spectrophotometer.
-
Measurement: Discard the blanking solvent, rinse the cuvette with a small amount of your diluted DMNA solution, and then fill it. Place the cuvette in the spectrophotometer.
-
Scan: Scan the absorbance from approximately 300 nm to 600 nm.
-
Record λ_max: Record the wavelength of maximum absorbance (λ_max).
-
Repeat: Repeat steps 3-6 for each solvent in your series.
-
Analysis: Plot the recorded λ_max values against a solvent polarity scale (like E_T(30)) to visualize the trend.
References
-
Krasnov, K. A., Kartsev, V. G., & Khrustalev, V. N. (2006). A new approach to the synthesis of 2-amino-5-nitrobenzaldehydes. Mendeleev Communications, 16(1), 52-54. [Link]
-
Mondal, J., & Ranu, B. C. (2012). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]
-
Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]
-
Effenberger, F., & Würthner, F. (1993). New Solvatochromic Dyes of the 5-Dimethylamino-5'-nitro-2,2'-bithiophene Type. Angewandte Chemie International Edition in English, 32(5), 719-721. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4255461, this compound. PubChem. [Link]
-
Cabral, B., et al. (2017). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 7(1), 1-8. [Link]
-
van der Zanden, T., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Research portal Eindhoven University of Technology. [Link]
-
Singh, A., & Singh, R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology. [Link]
-
van der Zanden, T., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
-
F. B. Kayhan, et al. (2024). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones. Materials, 17(10), 2447. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde
Welcome to the Technical Support Center for the synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the scale-up of this important chemical intermediate. My insights are drawn from extensive experience in process chemistry and a thorough understanding of the underlying reaction mechanisms.
Introduction: The Vilsmeier-Haack Approach
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2] In this case, the substrate is N,N-dimethyl-3-nitroaniline. The dimethylamino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The nitro group, being a deactivating group, will also influence the regioselectivity. The expected major product is the result of formylation at the position ortho to the activating dimethylamino group and meta to the deactivating nitro group.
The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1] The subsequent electrophilic aromatic substitution and hydrolysis of the resulting iminium salt intermediate yield the desired aldehyde.[1][3]
Troubleshooting Guide: Navigating Common Scale-Up Challenges
Scaling up any chemical synthesis introduces a new set of challenges, particularly concerning reaction control, safety, and product purity. The Vilsmeier-Haack reaction, with its highly reactive and thermally sensitive intermediates, requires careful consideration.[4]
| Issue | Potential Causes | Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Poor Quality Reagents: Moisture in DMF or degraded POCl₃ can inhibit the formation of the active Vilsmeier reagent. 2. Deactivated Substrate: The nitro group on the aniline ring deactivates it towards electrophilic substitution, making the reaction more challenging than with simple N,N-dimethylaniline. 3. Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the Vilsmeier reagent and the formation of byproducts. | 1. Use fresh, anhydrous DMF and high-purity POCl₃. The Vilsmeier reagent is highly susceptible to hydrolysis. 2. Increase reaction time and/or temperature cautiously. Monitor the reaction progress by TLC or HPLC to find the optimal balance. A higher reaction temperature may be necessary to overcome the deactivating effect of the nitro group. 3. Empirically determine the optimal temperature. Start with a lower temperature (e.g., 0-10 °C) and gradually increase it while monitoring the reaction. |
| Formation of Multiple Isomers | 1. Competing Directing Effects: While the dimethylamino group is a strong ortho, para-director, formylation at other positions can occur, leading to a mixture of isomers. | 1. Precise temperature control is critical. Lower temperatures generally favor the thermodynamically more stable product. 2. Purification by column chromatography or recrystallization will be necessary. A carefully selected solvent system is key to separating isomers with similar polarities. |
| Incomplete Hydrolysis of the Iminium Salt | 1. Insufficient water or inadequate pH during workup. 2. Steric hindrance around the iminium salt. | 1. Ensure a sufficient excess of water is used during the quench. The hydrolysis is often facilitated by adjusting the pH to be slightly acidic or basic, depending on the stability of the product. 2. Increase the temperature and/or duration of the hydrolysis step. Stirring the aqueous mixture for an extended period, sometimes with gentle heating, can drive the hydrolysis to completion. |
| Formation of Tarry, Intractable Residue | 1. Uncontrolled exotherm during Vilsmeier reagent formation or reaction. 2. Decomposition of the product or intermediates at elevated temperatures. | 1. Slow, controlled addition of POCl₃ to DMF at low temperatures (0-5 °C) is crucial. Ensure efficient stirring and cooling. 2. Maintain the reaction temperature within the optimal range. Avoid localized overheating. |
| Difficult Purification | 1. Presence of colored impurities. These are often byproducts from overheating during the reaction or workup. 2. Similar polarity of the product and byproducts. | 1. Careful temperature control during the reaction and neutralization is key to preventing the formation of colored impurities. [5] Treatment of the crude product with activated carbon during recrystallization can sometimes remove color. 2. Optimize the mobile phase for column chromatography. A shallow gradient of a solvent system like ethyl acetate/hexane may be required. Alternatively, explore different recrystallization solvents or solvent mixtures.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when scaling up this synthesis?
A1: The primary safety concern is the potential for a thermal runaway reaction.[4] The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. If the heat is not effectively dissipated, the temperature can rise uncontrollably, leading to the decomposition of the reagent and a rapid increase in pressure. It is imperative to have robust cooling systems, controlled addition rates, and continuous monitoring of the internal reaction temperature.
Q2: How does the nitro group on the N,N-dimethyl-3-nitroaniline affect the Vilsmeier-Haack reaction?
A2: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This makes the reaction more difficult compared to the formylation of N,N-dimethylaniline. Higher reaction temperatures and/or longer reaction times may be required to achieve a reasonable conversion. The directing effects of both the dimethylamino and nitro groups will determine the regioselectivity of the formylation.
Q3: What are the likely side products in this reaction?
A3: Besides isomeric products, potential side products can arise from the decomposition of the Vilsmeier reagent at higher temperatures. Incomplete hydrolysis can leave the iminium salt as an impurity. Over-reaction or reaction at undesired positions on the aromatic ring can also occur, though the directing groups provide a degree of control.
Q4: What are the best methods for purifying the final product?
A4: A combination of techniques is often most effective.
-
Recrystallization: This is a good first step for removing major impurities. A suitable solvent or solvent pair (e.g., ethanol/water, toluene/hexane) should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7][9]
-
Column Chromatography: For removing isomers and other impurities with similar polarity to the product, silica gel column chromatography is typically employed. A solvent system such as ethyl acetate in hexane is a good starting point.[10]
Experimental Protocol: A Proposed Method for Scale-Up
Disclaimer: The following protocol is a proposed method based on established principles of the Vilsmeier-Haack reaction and should be optimized at a small scale before attempting a large-scale synthesis.
Step 1: Preparation of the Vilsmeier Reagent
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous N,N-dimethylformamide (DMF) (4 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
Step 2: Formylation of N,N-Dimethyl-3-nitroaniline
-
Dissolve N,N-dimethyl-3-nitroaniline (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of N,N-dimethyl-3-nitroaniline dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature between 5-10 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using TLC or HPLC.
-
Continue heating until the starting material is consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7.[5] Maintain the temperature below 20 °C during neutralization by adding more ice if necessary.
-
The crude product should precipitate as a solid. Stir the mixture for an additional 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
Step 4: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture).[6][8] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Column Chromatography: If further purification is required to remove isomers or other closely related impurities, dissolve the recrystallized product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane to separate the desired product.
Visualizations
Reaction Mechanism Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
References
-
Scirp.org. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Available from: [Link]
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
- Google Patents. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
-
RSC Publishing. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]
- Google Patents. EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]
-
ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Available from: [Link]
- Google Patents. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Available from: [Link]
- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
- Google Patents. US4297519A - Process for the preparation of 2-nitrobenzaldehyde.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Guide to Aldehyde Reactivity: 2-(Dimethylamino)-5-nitrobenzaldehyde vs. 4-(Dimethylamino)benzaldehyde
This guide provides an in-depth analysis of the chemical reactivity of two structurally related aromatic aldehydes: 2-(Dimethylamino)-5-nitrobenzaldehyde and 4-(Dimethylamino)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the profound impact of substituent placement on electrophilicity and reaction kinetics, supported by mechanistic explanations and experimental frameworks.
Introduction: The Tale of Two Substituent Effects
At first glance, this compound and 4-(Dimethylamino)benzaldehyde (DMAB) share a common benzaldehyde core with a dimethylamino group. However, the presence and position of a strongly electron-withdrawing nitro group (-NO₂) in the former creates a dramatic divergence in their chemical behavior. The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can either enhance this electrophilicity by withdrawing electron density or diminish it by donating electron density.[1][2] This guide will dissect these electronic and steric influences to provide a clear rationale for selecting the appropriate reagent for specific synthetic applications.
Part 1: Analysis of Electronic and Steric Profiles
The disparate reactivity of these two molecules is rooted in the interplay between electron-donating and electron-withdrawing groups.
4-(Dimethylamino)benzaldehyde (DMAB): An Electron-Rich System
In DMAB, the powerful electron-donating dimethylamino group (-N(CH₃)₂) is located at the para position relative to the aldehyde group (-CHO). This positioning maximizes its positive mesomeric (+M) or resonance effect. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, pushing electron density towards the aldehyde.[3][4] This influx of electrons partially neutralizes the positive character of the carbonyl carbon, making it a weaker electrophile and thus less reactive toward nucleophiles.
This compound: A Push-Pull System
The electronic landscape of this compound is significantly more complex, creating a "push-pull" effect.
-
Electron-Withdrawing Nitro Group (-NO₂): The nitro group at the 5-position is a potent electron-withdrawing group, exerting both a negative inductive (-I) and a negative mesomeric (-M) effect.[1][5] It strongly pulls electron density out of the aromatic ring, which in turn makes the attached aldehyde group more electron-deficient and therefore a much stronger electrophile.
-
Electron-Donating Dimethylamino Group (-N(CH₃)₂): The dimethylamino group at the 2-position (ortho to the aldehyde) still exerts its electron-donating resonance effect (+M). However, its proximity to the aldehyde group also introduces potential steric hindrance, which can influence the approach of nucleophiles.
The net result is that the powerful electron-withdrawing effect of the nitro group dominates, rendering the carbonyl carbon of this compound significantly more electrophilic than that of DMAB.
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of Fluorescent Probes for Specific Ion Detection
For researchers, scientists, and drug development professionals, the precise measurement of intracellular and extracellular ion concentrations is a cornerstone of understanding cellular physiology and pathology. Fluorescent probes have emerged as indispensable tools for real-time, non-invasive quantification of ionic fluctuations within living cells. However, the ever-expanding arsenal of available probes necessitates a discerning approach to selecting the optimal tool for a specific biological question.
This guide provides an in-depth, objective comparison of fluorescent probes for the detection of key physiological ions: Calcium (Ca²⁺), Sodium (Na⁺), Potassium (K⁺), Chloride (Cl⁻), and pH (H⁺). Moving beyond a simple cataloging of options, this document delves into the critical performance parameters that dictate a probe's suitability for a given application, supported by experimental data and detailed protocols to empower you to make informed decisions in your research.
The Hallmarks of an Ideal Fluorescent Ion Probe: Key Performance Indicators
The efficacy of a fluorescent ion probe is not determined by a single characteristic but by a constellation of performance indicators. A thorough understanding of these parameters is crucial for interpreting experimental data accurately and avoiding common pitfalls.
-
Selectivity: This is arguably the most critical parameter. A probe must exhibit high selectivity for the target ion over other biologically relevant ions that may be present at much higher concentrations.[1] For instance, Na⁺ indicators must effectively discriminate against K⁺, which is typically present at significantly higher intracellular concentrations.[2]
-
Dissociation Constant (Kd): The Kd represents the concentration of the ion at which 50% of the probe is bound. It is a measure of the probe's affinity for the ion. The optimal Kd should be close to the expected physiological concentration of the ion being measured to ensure the probe is responsive within the relevant range.[3]
-
Quantum Yield (Φf): This value quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[4] A higher quantum yield translates to a brighter signal, which is particularly important for detecting low-abundance ions or for imaging in systems with high background fluorescence.
-
Photostability: This refers to a probe's resistance to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[5] High photostability is essential for long-term imaging experiments and for applications requiring high-intensity illumination.
-
Dynamic Range: This is the fold-increase in fluorescence intensity upon ion binding. A large dynamic range provides a better signal-to-noise ratio, enhancing the ability to detect small changes in ion concentration.
-
Ratiometric vs. Single-Wavelength Probes: Ratiometric probes exhibit a shift in their excitation or emission wavelength upon ion binding, allowing for the determination of ion concentration by taking the ratio of fluorescence intensities at two different wavelengths. This provides a built-in correction for variables such as probe concentration, cell thickness, and photobleaching, leading to more quantitative and robust measurements.[6][7] Single-wavelength probes, on the other hand, show a change in fluorescence intensity at a single wavelength. While simpler to use, they are more susceptible to the aforementioned artifacts.[7]
Calcium (Ca²⁺) Indicators: Illuminating a Ubiquitous Second Messenger
Calcium is a pivotal second messenger involved in a vast array of cellular processes.[5] Consequently, a diverse range of fluorescent Ca²⁺ indicators has been developed.
Comparative Analysis of Common Green Fluorescent Ca²⁺ Indicators
| Probe | Kd (nM) | Quantum Yield (Φf) | Dynamic Range (Fold Increase) | Excitation/Emission (nm) | Key Features & Considerations |
| Fluo-4 | 345[3][5] | ~0.14 (Ca²⁺-saturated)[8] | ~100-fold[5][8] | 494/516 | Widely used, bright signal. Susceptible to photobleaching and requires probenecid for improved cellular retention.[9] |
| Fura-2 | 140[3] | ~0.23 (Ca²⁺-free), ~0.49 (Ca²⁺-bound) | Ratiometric | 340/380 (excitation), 510 (emission)[10] | Ratiometric probe allowing for quantitative [Ca²⁺] measurements. Requires UV excitation, which can be phototoxic.[3] |
| Cal-520 | 320[8] | High | ~100-fold | 492/514 | Improved brightness and lower background fluorescence compared to Fluo-4. Localizes well to the cytosol.[8] |
| Calcium Green-1 | 190[8] | 0.75 (Ca²⁺-saturated)[8] | ~14-fold[8] | 506/531 | Brighter at resting Ca²⁺ levels compared to Fluo-3, reducing phototoxicity.[8] |
| Oregon Green 488 BAPTA-1 | ~170[5] | ~0.7 | High | 494/523 | High quantum yield and efficient two-photon excitation.[5] |
Experimental Protocol: Loading Cells with Fluo-4 AM
This protocol provides a general guideline for loading adherent cells with the acetoxymethyl (AM) ester form of Fluo-4.
Materials:
-
Fluo-4 AM (prepare a 1-5 mM stock solution in anhydrous DMSO)
-
Pluronic F-127 (prepare a 20% w/v stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye extrusion)
Procedure:
-
Cell Preparation: Culture cells on coverslips or in multi-well plates to the desired confluency.
-
Prepare Loading Solution:
-
For a final Fluo-4 AM concentration of 2-5 µM, dilute the Fluo-4 AM stock solution into HBSS.
-
To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before adding to the buffer.
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with warm HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
-
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells at ~494 nm and collect the emission at ~516 nm.
Sodium (Na⁺) and Potassium (K⁺) Indicators: Probing Monovalent Cation Dynamics
The electrochemical gradients of Na⁺ and K⁺ are fundamental to cellular processes such as nutrient transport, membrane potential, and neuronal excitability.[2]
Comparative Analysis of Na⁺ and K⁺ Indicators
| Ion | Probe | Kd | Quantum Yield (Φf) | Excitation/Emission (nm) | Key Features & Considerations |
| Na⁺ | SBFI | 11.3 mM (in 135 mM K⁺)[13] | 0.08 (Na⁺-bound)[14] | 340/380 (excitation), 505 (emission)[13] | Ratiometric, but requires UV excitation. Lower quantum yield compared to newer probes.[14] |
| CoroNa Green | ~21 mM (in 135 mM Na⁺+K⁺)[13] | Higher than SBFI | 492/516[14] | Single-wavelength, visible light excitation. May exhibit some dye leakage.[15] | |
| Sodium Green | 21 mM (in 135 mM Na⁺+K⁺)[13] | 0.2 (Na⁺-bound)[14] | ~492/517 | Higher quantum yield and selectivity over K⁺ compared to SBFI.[14][16] | |
| K⁺ | PBFI | 44 mM (in 135 mM Na⁺)[13] | Low | 340/380 (excitation), 505 (emission) | Ratiometric K⁺ indicator, but suffers from low brightness. |
| IPG-1 | 50 mM[4][16][17] | Not widely reported | 525/545[16][17] | Green fluorescent indicator with lower affinity, suitable for environments with high K⁺. | |
| RGEPO1 | 3.55 mM (in HEK293FT cells)[18] | Not widely reported | ~563/591[12] | Genetically encoded red fluorescent K⁺ indicator.[12] |
Experimental Protocol: Loading Cells with SBFI-AM
Materials:
-
SBFI-AM (prepare a 1-10 mM stock solution in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., Tyrode's solution)
Procedure:
-
Prepare Loading Solution: Dilute the SBFI-AM stock solution to a final concentration of 5-10 µM in the physiological buffer. To improve solubility, pre-mix the SBFI-AM stock with an equal volume of 20% Pluronic F-127.[19][20]
-
Cell Loading: Incubate the cells with the SBFI-AM loading solution for 60-90 minutes at room temperature or 37°C.[19][20]
-
Wash: Wash the cells twice with fresh physiological buffer to remove extracellular dye.[19][20]
-
De-esterification: Allow 30 minutes for complete de-esterification of the AM ester.
-
Imaging: Perform ratiometric imaging by exciting at ~340 nm and ~380 nm and collecting the emission at ~505 nm.
Chloride (Cl⁻) Indicators: Monitoring Anion Transport
Chloride channels are crucial for a variety of physiological functions, including cell volume regulation and neuronal inhibition.[21]
Comparative Analysis of Quinolinium-Based Cl⁻ Indicators
| Probe | Ksv (M⁻¹) | Quantum Yield (Φf) | Excitation/Emission (nm) | Key Features & Considerations | |---|---|---|---|---|---| | SPQ | 118[22] | Lower | 344/443 | The prototypical quinolinium-based Cl⁻ indicator. | | MQAE | 200[15][22] | Higher than SPQ[2][15][22] | 350/460[15] | Greater sensitivity to Cl⁻ and higher quantum yield compared to SPQ.[2][15][22] | | MEQ | 145 | Not widely reported | 344/442 | Another quinolinium derivative with intermediate sensitivity. |
Note: For collisional quenching dyes like the quinolinium derivatives, the sensitivity is described by the Stern-Volmer constant (Ksv), where a higher value indicates greater sensitivity to the quencher (Cl⁻).
Experimental Protocol: Loading Cells with MQAE
Materials:
-
MQAE (prepare a stock solution in water or DMSO)
-
Physiological buffer
Procedure:
-
Cell Loading: MQAE loading can be more challenging than for AM ester dyes. Common methods include:
-
Hypotonic shock: Briefly exposing cells to a hypotonic solution containing MQAE.
-
Prolonged incubation: Incubating cells with 5-10 mM MQAE for 1-4 hours.[23]
-
-
Wash: After loading, wash the cells thoroughly with dye-free buffer.
-
Imaging: Excite the cells at ~350 nm and measure the quenching of fluorescence emission at ~460 nm. A decrease in fluorescence intensity corresponds to an increase in intracellular Cl⁻ concentration.
pH Indicators: Measuring the Proton Gradient
Intracellular pH is tightly regulated and plays a critical role in numerous cellular functions.
Comparative Analysis of Common pH Indicators
| Probe | pKa | Quantum Yield (Φf) | Excitation/Emission (nm) | Key Features & Considerations |
| BCECF | 6.98[24] | High (0.84 in basic medium)[25] | 440/490 (excitation), 535 (emission)[6] | The most widely used ratiometric pH indicator for physiological pH ranges.[24][26] |
| SNARF-1 | ~7.5[25] | Not widely reported | 514 (excitation), 580/640 (emission) | Ratiometric with dual emission wavelengths. Its pKa is slightly high for some intracellular compartments.[25] |
| Fluorescein | ~6.4[24] | 0.93 (dianion)[24] | 490/515 | Simple pH indicator, but its pKa is lower than physiological intracellular pH. |
Experimental Protocol: General Steps for Intracellular pH Measurement with BCECF-AM
Materials:
-
BCECF-AM (prepare a 1 mM stock solution in anhydrous DMSO)
-
Physiological buffer (e.g., HEPES-buffered saline)
Procedure:
-
Prepare Loading Solution: Dilute the BCECF-AM stock solution to a final concentration of 1-5 µM in the physiological buffer.
-
Cell Loading: Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash and De-esterification: Wash the cells to remove extracellular dye and allow 30 minutes for de-esterification.
-
Calibration: To obtain quantitative pH measurements, a calibration curve must be generated. This is typically done by treating the loaded cells with a K⁺/H⁺ ionophore like nigericin in buffers of known pH.
-
Imaging: Perform ratiometric imaging by exciting at ~490 nm and ~440 nm (the isosbestic point) and measuring the emission at ~535 nm. The ratio of the fluorescence intensities (490/440) is then correlated to the intracellular pH using the calibration curve.
Advanced Methodologies: Ensuring Data Integrity
To support the comparative data presented, the following sections detail standardized protocols for characterizing the key performance indicators of fluorescent ion probes.
Experimental Protocol: Determining Ion Selectivity
Objective: To assess the fluorescence response of a probe to the target ion in the presence of potentially interfering ions.
Materials:
-
Fluorescent probe stock solution
-
A series of calibration buffers with varying concentrations of the target ion.
-
Calibration buffers containing a fixed, high concentration of potentially interfering ions (e.g., for a Na⁺ probe, a buffer with high K⁺ concentration).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe and varying concentrations of the target ion.
-
Prepare a parallel series of solutions with the same probe and target ion concentrations, but also including a high physiological concentration of the major interfering ion.
-
Measure the fluorescence intensity (or ratio) for each solution.
-
Plot the fluorescence response versus the target ion concentration for both series of solutions.
-
A minimal shift in the dose-response curve in the presence of the interfering ion indicates high selectivity. The selectivity coefficient can be calculated from these curves.
Experimental Protocol: Measuring Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of a probe relative to a known standard.[8][18]
Materials:
-
Fluorescent probe of interest
-
A quantum yield standard with a known Φf and absorption/emission spectra that overlap with the probe (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
UV-Vis spectrophotometer
-
Fluorometer with a corrected emission spectrum.
Procedure:
-
Prepare a series of dilute solutions of both the probe and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, using the same excitation wavelength and instrument settings for both the probe and the standard.
-
Integrate the area under the corrected emission spectra for both the probe and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.
-
Calculate the quantum yield of the probe (Φx) using the following equation:
Φx = Φst * (m_x / m_st) * (n_x² / n_st²)
where Φst is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and st refer to the unknown sample and the standard, respectively.[8]
Experimental Protocol: Assessing Photostability
Objective: To quantify the rate of photobleaching of a fluorescent probe.
Materials:
-
Fluorescent probe solution or cells loaded with the probe.
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare the sample and mount it on the microscope.
-
Focus on a region of interest and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire images at regular time intervals until the fluorescence signal has significantly decreased.
-
Measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be characterized by the half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the principles behind fluorescent ion detection, the following diagrams illustrate the fundamental mechanisms of action and experimental workflows.
Signaling Pathway of a "Turn-On" Fluorescent Ion Probe
Caption: Binding of the target ion to the probe alleviates quenching, leading to an increase in fluorescence emission.
Experimental Workflow for Measuring Relative Quantum Yield
Caption: A step-by-step workflow for determining the relative fluorescence quantum yield of a probe.
Conclusion
The selection of a fluorescent ion indicator is a critical decision that can profoundly impact the quality and interpretability of experimental data. This guide has provided a comprehensive comparison of commonly used probes for Ca²⁺, Na⁺, K⁺, Cl⁻, and pH, grounded in key performance indicators. By understanding the principles of probe function and employing the detailed experimental protocols provided, researchers can confidently select and validate the optimal fluorescent tools for their specific research needs, ultimately leading to more robust and reproducible scientific discoveries.
References
- Current time information in Riverside-San Bernardino-Ontario Metropolitan Area, US. (n.d.). Google.
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- Resch-Genger, U., et al. (2008). Quantum yields of fluorescence standards.
- Hamamatsu Photonics. (n.d.). Chloride ion sensitive fluorescent dye for Drug Screening.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Thermo Fisher Scientific. (n.d.). Electrophysiology. Thermo Fisher Scientific.
- Hello Bio. (2025, February 7). Fluo-4 AM Protocol Booklet. Hello Bio.
- ION Biosciences. (2021, January 6). Fluo-4 AM. ION Biosciences.
- Biotium. (n.d.). MQAE. Biotium.
- Kovalchuk, Y., & Garaschuk, O. (2012). Two-photon chloride imaging using MQAE in vitro and in vivo. Cold Spring Harbor Protocols, 2012(7), pdb.prot070732.
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JASCO. (2021, March 10). Fluorescence quantum yield measurement. JASCO Global. [Link]
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ION Biosciences. (n.d.). Fluorescent Potassium Indicators. ION Biosciences. [Link]
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ION Biosciences. (n.d.). IPG-1 AM | Potassium Indicator. ION Biosciences. [Link]
- Gentaur. (n.d.).
- Edinburgh Instruments. (n.d.). Relative Quantum Yield. Edinburgh Instruments.
- Kovalchuk, Y., et al. (2012). Two-photon chloride imaging using MQAE in vitro and in vivo. Cold Spring Harbor Protocols.
- ABP Biosciences. (n.d.). MQAE. ABP Biosciences.
- MedchemExpress. (n.d.). Sodium-binding benzofuran isophthalate | Fluorescent Dye. MedchemExpress.com.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450.
- Shu, X., et al. (2007). A Genetically Encoded Tag for Correlated Light and Electron Microscopy of Intact Cells, Tissues, and Organisms. PLoS Biology, 5(4), e129.
- Zhang, R., et al. (2024). Genetically Encoded Red Fluorescent Indicators for Imaging Intracellular and Extracellular Potassium Ions. bioRxiv.
- ION Biosciences. (n.d.). IPG-1 AM. Cayman Chemical.
- ION Biosciences. (2023, June 29). Instructions. ION Biosciences.
- ION Biosciences. (n.d.).
- Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific.
- Biotium. (n.d.). BCECF, Free Acid. Biotium.
- Decherchi, S., et al. (2023). Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. Sensors, 23(5), 2539.
- Hello Bio. (n.d.).
- Thermo Fisher Scientific. (n.d.). Probes Useful at Near-Neutral pH—Section 20.2. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (n.d.). Fluorescent Na+ and K+ Indicators—Section 21.1. Thermo Fisher Scientific.
- MedchemExpress. (n.d.).
- Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF. Dojindo.
- Tani, M., et al. (2013). A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes. Journal of pharmacological sciences, 123(4), 342–348.
- Becker, P. L., & Fay, F. S. (1987). Photobleaching of fura-2 and its effect on determination of calcium concentrations. American Journal of Physiology-Cell Physiology, 253(3), C613-C618.
- Horiba. (n.d.).
- Tsien, R. Y. (1989). Fluorescent probes of cell signaling. Annual review of neuroscience, 12(1), 227-253.
- Wikipedia. (n.d.). Fura-2. Wikipedia.
- Molecular Expressions. (2016, September 12). Photobleaching - Interactive Tutorial.
- Bub, G., et al. (2010). Characterization of a Range of Fura Dyes with Two-Photon Excitation. Biophysical journal, 99(8), 2774–2783.
- AAT Bioquest. (2021, July 23). What is the difference between Fura-2 and Quin-2.
- AAT Bioquest. (2019, October 9). Protocol for Loading Fluo-8®, AM Into Live Cells.
- Thermo Fisher Scientific. (2020, January 30). Calcein AM User Guide. Thermo Fisher Scientific.
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A Senior Application Scientist's Guide to Alternative Reagents for 2-(Dimethylamino)-5-nitrobenzaldehyde in Synthesis and Analysis
Introduction: Deconstructing a Niche Reagent
In the vast landscape of organic synthesis, certain reagents become workhorses while others occupy highly specialized niches. 2-(Dimethylamino)-5-nitrobenzaldehyde belongs to the latter category. Its molecular architecture is a study in electronic contrasts: a potent electron-donating dimethylamino group and a powerful electron-withdrawing nitro group, positioned to exert significant push-pull effects on the aromatic ring. This unique electronic profile, combined with the reactive aldehyde functionality, makes it a valuable precursor for specific heterocyclic structures and a variant of analytical reagents.
However, reliance on a single, specialized reagent can be limiting. Supply chain issues, cost, or the need for different reactivity and solubility profiles often compel researchers to seek viable alternatives. This guide provides an in-depth comparison of alternative reagents and synthetic strategies, moving beyond a simple one-to-one replacement. We will explore alternatives in its two primary areas of application: analytical colorimetric tests and the synthesis of complex organic molecules like Schiff bases and quinazolines. This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their specific applications.
Section 1: Alternatives in Analytical Chemistry - Beyond a Single Chromophore
This compound is a structural analog of p-dimethylaminobenzaldehyde (p-DMAB), the active component in the well-known Ehrlich's reagent. The Ehrlich reaction is a cornerstone of qualitative analysis for detecting compounds containing an indole ring, a common motif in alkaloids and psychoactive substances.[1] The reaction proceeds via an electrophilic substitution, where the electron-rich C2 position of the indole attacks the protonated aldehyde, forming a resonance-stabilized carbocationic dye.[1]
Caption: Mechanism of the Ehrlich reaction for indole detection.
The choice of reagent can significantly impact the test's outcome, particularly when distinguishing between closely related compounds.
| Reagent Name | Composition | Key Advantage | Typical Color Result (Indoles) |
| Ehrlich's Reagent | p-DMAB in Ethanol & HCl | Broadly reactive with indoles (e.g., LSD, DMT).[1] | Purple/Magenta[2] |
| Hofmann's Reagent | p-DMAB in H₂SO₄ & Water | Differentiates between various indoles based on color.[2] | LSD (Blue), DMT (Yellow/Brown)[2] |
| van Urk's Reagent | p-DMAB, FeCl₃, H₂SO₄ | A variation of the Ehrlich test.[1] | Purple |
| DMACA Reagent | p-Dimethylaminocinnamaldehyde | Higher sensitivity than p-DMAB for certain applications. | Blue/Blue-Violet |
Expert Analysis: The primary distinction between Ehrlich's and Hofmann's reagents lies not in the aldehyde but in the acidic medium. The stronger sulfuric acid in Hofmann's reagent modulates the reaction pathway, leading to different colored products for different ergolines and tryptamines. This makes Hofmann's reagent a superior choice for distinguishing between substances like LSD and DMT, whereas Ehrlich's is more of a general screening tool for the presence of an indole moiety.[2]
Experimental Protocol 1: General Procedure for Ehrlich's Test
-
Reagent Preparation: Dissolve 1.0 g of p-dimethylaminobenzaldehyde (p-DMAB) in a mixture of 50 mL of 95% ethanol and 50 mL of concentrated hydrochloric acid. The reagent is best when used fresh.[1]
-
Sample Preparation: Place a small, suspected sample (e.g., a corner of a blotter tab, a few crystals) into a ceramic well plate or glass test tube.
-
Reaction: Add 1-2 drops of the prepared Ehrlich's reagent directly to the sample.
-
Observation: Observe any color change over the course of 1-5 minutes. A change to purple or magenta indicates the presumptive presence of an indole.[3]
Section 2: Alternatives in Heterocyclic Synthesis - The Path to Quinazolines
Nitro-substituted benzaldehydes are pivotal starting materials for synthesizing quinazolines, a class of heterocycles with significant pharmacological importance.[4] The typical route involves the reduction of the nitro group to an amine in situ, followed by a cyclization reaction with another component. This domino reaction, particularly the Friedländer annulation, provides efficient access to the quinoline or quinazoline core.[5]
While this compound can be used, its specific substitution pattern is not always required. A broader range of precursors and entirely different synthetic strategies can offer greater flexibility, higher yields, and milder reaction conditions.
Caption: Alternative synthetic pathways to the quinazoline core.
Comparative Analysis of Quinazoline Synthesis Strategies
| Starting Material | Key Reagents / Catalyst | Typical Conditions | Yield Range | Advantages | Disadvantages |
| 2-Nitrobenzaldehyde | Fe / Acetic Acid, Active Methylene Compound | Heating (e.g., 80-100 °C) | High | Domino reaction, readily available starting materials.[5] | Requires reduction step, acidic conditions. |
| 2-Azidobenzaldehyde | Pd catalyst, Isocyanide, Hydrazide | Varies (e.g., THF) | 65-86% | High versatility for diverse quinazoline derivatives, practical one-pot approach.[4] | Azide precursors can be hazardous. |
| Anthranilic Acid | Formaldehyde, Primary Amine, Acidic Alumina | Microwave (2-4 min) or Conventional (5-7 hrs) | 82-94% (MW) | Eco-friendly (solvent-free), rapid under microwave, avoids hazardous reagents.[6] | Limited to specific substitution patterns. |
| 2-Iodobenzamide | CuI / K₂CO₃, Primary Amine | 120-140 °C, DMSO | 60-80% | Good for specific 2,3-disubstituted quinazolinones.[7] | Requires metal catalyst, high temperatures. |
Expert Analysis: The domino nitro reduction-Friedländer synthesis using simple 2-nitrobenzaldehyde is a robust and classic method.[5] However, for rapid and environmentally friendly synthesis, the microwave-assisted reaction of anthranilic acid is superior, offering excellent yields in minutes rather than hours.[6] For constructing highly diverse and complex quinazoline-fused systems, the strategies employing 2-azidobenzaldehyde represent the cutting edge, providing access to novel chemical space.[4]
Experimental Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization
This protocol is adapted from the procedure for quinoline synthesis, which is mechanistically analogous to quinazoline synthesis.[5][8]
-
Reaction Setup: In a round-bottom flask, create a solution of 2-nitrobenzaldehyde (1.0 eq) and an active methylene compound (e.g., dimedone, 1.1 eq) in glacial acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add iron powder (4.0 eq) portion-wise.
-
Reaction: Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring progress by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 3: Alternatives in Schiff Base Synthesis - Modulating Bioactivity
Schiff bases, containing the characteristic azomethine (-C=N-) group, are synthesized via the condensation of a primary amine with an aldehyde.[9] They are exceptionally important ligands in coordination chemistry and frequently exhibit a wide range of biological activities.[10][11] The electronic properties of the benzaldehyde precursor directly influence the stability, reactivity, and bioactivity of the resulting Schiff base.
The choice of a substituted benzaldehyde is therefore a critical design element. While this compound offers a specific push-pull system, a variety of other commercially available nitro- and hydroxy-substituted benzaldehydes can be used to fine-tune the properties of the final molecule.
Caption: General mechanism for Schiff base formation.
Comparative Analysis of Benzaldehyde Precursors for Schiff Bases
| Benzaldehyde Reagent | Key Substituents | Influence on Schiff Base Properties | Reported Applications |
| 2-Nitrobenzaldehyde | Ortho-NO₂ | Strong electron-withdrawing effect, potential for intramolecular hydrogen bonding.[9] | Ligands for metal complexes, anticancer agents.[9] |
| 4-Nitrobenzaldehyde | Para-NO₂ | Strong electron-withdrawing effect, enhances electrophilicity of imine carbon. | Anticancer activity against oral cancer cell lines.[10] |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | -OH, -OCH₃, -NO₂ | Multiple coordination sites (O, N), modulated electronic effects. | Antimicrobial agents (ligands for Cu(II) and Ni(II) complexes).[11] |
| 2-Hydroxy-5-methyl-3-nitrobenzaldehyde | -OH, -CH₃, -NO₂ | Combination of electron-donating and withdrawing groups influences bioactivity.[12] | Precursors for bioactive Schiff bases.[12] |
Expert Analysis: The position and nature of substituents are not trivial. An ortho-nitro group, as in 2-nitrobenzaldehyde, can influence the conformation of the final Schiff base through steric effects or hydrogen bonding, which is critical for its interaction with biological targets.[9] A para-nitro group, as seen in 4-nitrobenzaldehyde, exerts a purely electronic withdrawing effect through resonance, which can be crucial for enhancing cytotoxic activity.[10] The addition of hydroxyl or methoxy groups provides extra coordination sites for creating potent metallo-drugs, as demonstrated with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[11]
Experimental Protocol 3: General Synthesis of Schiff Bases via Reflux
This protocol is a generalized procedure adapted from the synthesis of various substituted Schiff bases.[9]
-
Dissolution: In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 2-nitrobenzaldehyde, 1.0 eq) and the primary amine (1.0 eq) in an appropriate solvent, such as absolute ethanol.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base. Dry the purified product in a desiccator.
Conclusion
The selection of a reagent in chemical synthesis is a decision guided by a balance of reactivity, availability, cost, and the specific properties desired in the final product. While this compound is a useful reagent, it is by no means irreplaceable. For analytical applications, alternatives like Hofmann's reagent offer superior differentiating power. In the realm of heterocyclic synthesis, domino reactions with simpler nitrobenzaldehydes or entirely different strategies starting from anthranilic acid provide more flexible and often more efficient routes to quinazolines. For Schiff base synthesis, a wide array of substituted benzaldehydes are available to systematically tune the electronic and steric properties, thereby optimizing the biological activity or catalytic performance of the target molecule. This guide serves as a framework for researchers to look beyond catalog standards and strategically select the best alternative pathway for their synthetic and analytical goals.
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Wang, C., et al. (2024). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 29(5), 1084. Available: [Link][4]
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Reddit r/ReagentTesting. (2018). what's the difference between Hofmann reagent and Ehrlich's reagent?. [Online]. Available: [Link][2]
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Mishra, P. S., et al. (2011). A New Route for the Synthesis of Quinazolinones. Journal of the Serbian Chemical Society, 76(1), 1-6. Available: [Link][6]
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PRO Test. (2023). EHRLICH Reagent Test Kit. [Online]. Available: [Link][3]
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Al-Amiery, A. A., et al. (2016). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Clinical and Diagnostic Research, 10(11), FC05-FC08. Available: [Link][10]
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Garrison, M. D., et al. (2013). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 18(9), 11096-11111. Available: [Link][5]
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Patel, K. D., et al. (2013). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemistry, 2013, 308253. Available: [Link][11]
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A Senior Application Scientist's Guide to Spectroscopic Validation of Schiff Base Structures
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized Schiff bases is a critical checkpoint. These versatile imine compounds, formed from the condensation of a primary amine and a carbonyl compound, are pivotal intermediates and bioactive molecules. Their efficacy and safety are intrinsically linked to their precise chemical structure. This guide provides an in-depth comparison of the primary spectroscopic methods used for the structural validation of Schiff bases, grounded in experimental data and field-proven insights. We will explore the causality behind spectral features and provide self-validating protocols to ensure the integrity of your results.
The Imperative of Orthogonal Validation
No single analytical technique provides a complete structural picture. A robust validation strategy relies on orthogonal methods—independent techniques that probe different molecular properties. For Schiff bases, the combination of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) creates a powerful, self-validating system. This multi-faceted approach ensures that the disappearance of starting material signals and the appearance of characteristic product signals are consistently observed across different physical principles.
FT-IR Spectroscopy: The Imine Fingerprint
FT-IR spectroscopy is often the first line of analysis due to its speed and sensitivity to specific functional groups. The key to confirming Schiff base formation lies in identifying the newly formed azomethine (C=N) bond and verifying the disappearance of the carbonyl (C=O) of the aldehyde/ketone and the N-H bonds of the primary amine.
Causality of Spectral Shifts
The formation of a Schiff base results in a predictable shift in the vibrational frequencies of the involved functional groups. The C=O stretch of an aldehyde or ketone is typically a strong, sharp band found between 1690-1740 cm⁻¹. The N-H stretching of a primary amine appears as one or two bands in the 3300-3500 cm⁻¹ region. Upon successful reaction, these bands should be absent or significantly diminished in the product spectrum.
The hallmark of a Schiff base is the appearance of a new absorption band corresponding to the C=N stretching vibration. This band is typically found in the 1600-1650 cm⁻¹ region.[1][2] The exact position can be influenced by the electronic environment of the imine bond; conjugation with aromatic rings can lower the frequency.[3]
Comparative FT-IR Data
| Functional Group | Starting Aldehyde (e.g., Salicylaldehyde) | Starting Amine (e.g., Aniline) | Schiff Base Product |
| C=O Stretch | ~1665 cm⁻¹ (strong) | N/A | Absent |
| N-H Stretch | N/A | ~3430, 3350 cm⁻¹ (two bands) | Absent |
| O-H Stretch (if applicable) | ~3200 cm⁻¹ (broad) | N/A | May persist or shift |
| C=N Stretch | N/A | N/A | ~1620 cm⁻¹ (medium-strong)[1] |
| Aromatic C=C Stretch | ~1600, 1485 cm⁻¹ | ~1600, 1495 cm⁻¹ | ~1580, 1480 cm⁻¹ |
Experimental Protocol: FT-IR Analysis (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract the atmospheric CO₂ and H₂O signals.[4]
-
Sample Application: Place a small amount of the solid Schiff base powder onto the ATR crystal, ensuring complete coverage.[4]
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. A typical scan range is 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
-
Data Analysis: Identify the key vibrational bands as outlined in the table above. The absence of a strong C=O band and the presence of a C=N band are primary indicators of successful synthesis.[5]
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of the Schiff base, particularly the π-systems. The formation of the azomethine group introduces new electronic transitions that are often distinct from the starting materials.
Causality of Absorption Bands
Schiff bases typically exhibit two characteristic absorption bands in the UV-Vis spectrum:
-
π→π* Transitions: These high-energy transitions occur in aromatic rings and other conjugated systems. They usually appear as intense bands at shorter wavelengths (e.g., 245 nm).[6]
-
n→π* Transitions: This transition involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital of the C=N double bond.[7] These are lower-energy transitions and appear as a distinct band at longer wavelengths (e.g., 327 nm).[6][8]
The presence of these bands, particularly the n→π* transition of the azomethine group, provides strong evidence for the formation of the Schiff base.[6]
Comparative UV-Vis Data
| Compound | λmax (π→π) | λmax (n→π) |
| Starting Aldehyde (Aromatic) | ~250-280 nm | ~320-350 nm |
| Starting Amine (Aromatic) | ~230-270 nm | N/A |
| Schiff Base Product | ~245-296 nm[8] | ~327-405 nm[6][8] |
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a solvent that dissolves the Schiff base and is transparent in the desired wavelength range (e.g., ethanol, DMSO).[9]
-
Sample Preparation: Prepare a dilute solution of the Schiff base (e.g., 1x10⁻⁴ M).[6][10] Ensure the sample is fully dissolved to avoid light scattering.[9]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.[11]
-
Sample Measurement: Rinse and fill a quartz cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 200-800 nm.[12]
-
Data Analysis: Identify the λmax values for the π→π* and n→π* transitions and compare them to the spectra of the starting materials.
NMR Spectroscopy: The Definitive Structural Map
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the unambiguous structural elucidation of Schiff bases. They provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Causality of Chemical Shifts
¹H NMR: The most diagnostic signal in the ¹H NMR spectrum of a Schiff base is the proton of the azomethine group (CH=N). This proton is deshielded and typically appears as a singlet in the range of δ 8.0-9.0 ppm.[1][13] The exact chemical shift is sensitive to the electronic nature of the substituents on the aromatic rings.[13] The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) and the amine N-H proton signals provides conclusive evidence of reaction completion.
¹³C NMR: The carbon atom of the azomethine group (C=N) gives a characteristic signal in the ¹³C NMR spectrum, typically in the range of δ 158-165 ppm.[1] This is significantly downfield from typical sp² hybridized carbons in aromatic rings. The absence of the carbonyl carbon signal from the starting aldehyde or ketone (δ 190-200 ppm) is a key confirmation point.
Comparative NMR Data
| Nucleus | Starting Aldehyde | Starting Amine | Schiff Base Product |
| ¹H Aldehyde Proton (-CHO) | δ ~9.8 ppm | N/A | Absent |
| ¹H Amine Protons (-NH₂) | N/A | Variable, broad | Absent |
| ¹H Azomethine Proton (-CH=N-) | N/A | N/A | δ 8.56–8.86 ppm[1] |
| ¹³C Carbonyl Carbon (-C=O) | δ ~192 ppm | N/A | Absent |
| ¹³C Azomethine Carbon (-C=N-) | N/A | N/A | δ 158.2-163.4 ppm[1] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the Schiff base in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Spectral Analysis: Integrate the ¹H signals to determine proton ratios. Assign the key signals for the azomethine proton and carbon, and confirm the absence of starting material signals.
Mass Spectrometry: Confirming Molecular Integrity
Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized Schiff base and providing evidence of its elemental composition. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
Causality of Fragmentation
In addition to the molecular ion peak, the fragmentation pattern can offer structural clues. The energetic ions formed in the mass spectrometer can break apart in predictable ways.[14][15] For Schiff bases, common fragmentation patterns involve cleavage of bonds adjacent to the imine group.[16][17][18] Observing these characteristic fragments can further support the proposed structure.[19][20]
Comparative MS Data
| Species | Starting Aldehyde (e.g., Benzaldehyde) | Starting Amine (e.g., Aniline) | Schiff Base Product |
| Molecular Weight | 106.12 g/mol | 93.13 g/mol | 181.24 g/mol |
| Expected M⁺ Peak (m/z) | 106 | 93 | 181 |
| Key Fragments (m/z) | 105 (M-H)⁺, 77 (C₆H₅)⁺ | 92 (M-H)⁺, 66 | 180 (M-H)⁺, 104, 77 (C₆H₅)⁺ |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the Schiff base in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for relatively small, volatile molecules.[21] Electrospray Ionization (ESI) is suitable for larger or more polar molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) and compare its m/z value to the calculated molecular weight. Analyze the fragmentation pattern for consistency with the proposed structure.[14]
Visualizing the Validation Workflow
The following diagram illustrates the integrated workflow for the spectroscopic validation of a Schiff base.
Caption: Integrated workflow for Schiff base validation.
Key Structural Features at a Glance
This diagram highlights the key spectral features to look for in each analytical technique.
Caption: Key spectral features for Schiff base validation.
Conclusion
The structural validation of Schiff bases is a non-negotiable step in chemical synthesis and drug development. By employing a suite of orthogonal spectroscopic methods—FT-IR, UV-Vis, NMR, and Mass Spectrometry—researchers can build a comprehensive and self-validating case for the structure of their target molecule. Each technique provides a unique piece of the puzzle, and their collective data ensures the scientific integrity of the work. Adhering to the principles and protocols outlined in this guide will enable you to confidently and accurately characterize your Schiff base compounds, paving the way for further research and application.
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Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. (2020). PubMed. [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). PubMed Central. [Link]
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Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest. [Link]
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GENERAL REPRESENTATION OF THE STRUCTURE OF A SCHIFF BASE 1 H-NMR spectra. (n.d.). ResearchGate. [Link]
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UV-Vis Sample Prep & Analysis Guide. (n.d.). Scribd. [Link]
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Preparation and Characterization of Some Schiff Base Compounds. (2020). ADYU J SCI. [Link]
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue College of Engineering. [Link]
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Theoretical and spectral investigation of some schiff bases. (n.d.). Der Pharma Chemica. [Link]
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Ultra-violet and visible spectroscopy. (n.d.). University of Calgary. [Link]
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Spectral study of Cu(II), Co(II) and Zn(II) metal ion complexes of Schiff Base. (n.d.). Jetir.Org. [Link]
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Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. (2022). Journal of Applied Organometallic Chemistry. [Link]
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]
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Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iasj.net. [Link]
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FT-IR stretching frequency of Schiff base and its metal complexes in cm-1. (n.d.). ResearchGate. [Link]
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IR spectra of Schiff base ligand. (n.d.). ResearchGate. [Link]
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Synthesis, spectroscopic characterization, and thermal studies of novel Schiff base complexes. (n.d.). SciSpace. [Link]
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Mass fragmentation pattern of Schiff base ligand, H 2 L where the... (n.d.). ResearchGate. [Link]
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Fourier Transform Infrared Spectroscopy. (2014). UCI Aerosol Photochemistry Group. [Link]
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1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). (n.d.). ResearchGate. [Link]
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SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015). International Journal of Modern Engineering Research. [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Omega. [Link]
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1H NMR spectrum of Schiff's base ligand. (n.d.). ResearchGate. [Link]
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(PDF) Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ResearchGate. [Link]
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Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. (2009). PubMed. [Link]
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Application of chemical shifts in 1H and 13C NMR spectra to configuration assignment of Schiff bases in the liquid phase. (n.d.). ResearchGate. [Link]
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Synthesis and characterization of Schiff base and its complexes with Cu2+ and Co2+. (2023). IJNRD. [Link]
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Fragmentation pattern of Schiff base. (n.d.). ResearchGate. [Link]
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How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. (n.d.). PMC - NIH. [Link]
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1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (2009). PubMed. [Link]
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A Comparative Guide to the Photostability of Nitrobenzaldehyde Derivatives: From Mechanistic Principles to Experimental Design
For researchers, scientists, and professionals in drug development, the precise control of molecular activity is paramount. Nitrobenzaldehyde derivatives, particularly the ortho-isomers, are foundational tools in this endeavor, serving as one of the most widely used classes of photolabile protecting groups (PPGs), often termed "caged compounds".[1] Their ability to undergo a light-triggered cleavage allows for the spatiotemporal release of bioactive molecules, from neurotransmitters to therapeutic agents.[2][3] However, the efficacy and reliability of these compounds are fundamentally dictated by their photostability and photochemical properties. An isomer that is highly photoreactive is ideal for a PPG, while one that is photostable is unsuitable for such applications but may be preferred in others where light-induced degradation is undesirable.
This guide provides an in-depth comparative analysis of the photostability of the three primary isomers of nitrobenzaldehyde—ortho, meta, and para. We will explore the mechanistic underpinnings of their differential photoreactivity, present standardized protocols for their evaluation, and offer data-driven insights to guide the selection and application of these versatile chemical tools.
The Decisive Role of Isomerism: Mechanistic Pathways of Photoreaction
The profound difference in photostability among nitrobenzaldehyde isomers is not a subtle effect but a direct consequence of their molecular geometry, which dictates the available photochemical reaction pathways. While meta- and para-substituted nitrobenzenes are typically photochemically inert, ortho-derivatives often photoreact with high efficiency.[4]
The Efficient Photocleavage of ortho-Nitrobenzaldehyde Derivatives
The utility of the o-nitrobenzyl group as a PPG stems from a highly efficient, intramolecular photochemical rearrangement.[5] The process, analogous to a Norrish Type II reaction, is initiated by the absorption of UV light (typically in the 300-360 nm range), which promotes the nitro group to an excited state.[3][6] The key mechanistic step is the subsequent intramolecular abstraction of a hydrogen atom from the adjacent benzylic carbon by the excited nitro group. This is geometrically favorable only when the nitro group is in the ortho position.[5]
This hydrogen abstraction generates an aci-nitro intermediate, which then undergoes a series of electronic and atomic rearrangements.[3] The ultimate result is the cleavage of the benzylic bond, releasing the protected molecule (e.g., an alcohol, amine, or carboxylic acid) and forming a 2-nitrosobenzaldehyde or a related nitroso byproduct.[1][3] The efficiency of this entire process is quantified by the quantum yield (Φ), which for 2-nitrobenzaldehyde itself is approximately 0.4 to 0.5, indicating a highly efficient photochemical transformation.[1][2]
Caption: Photochemical cleavage pathway of an o-nitrobenzyl protecting group.
The Photochemical Inertness of meta- and para-Nitrobenzaldehyde
In stark contrast, meta- and para-nitrobenzaldehyde lack the necessary spatial arrangement for this efficient intramolecular hydrogen abstraction pathway.[4][5] The nitro group is simply too far from the benzylic proton to interact upon photoexcitation. Consequently, they do not undergo the same rapid and efficient photocleavage. While they can still be degraded under high-intensity or short-wavelength UV irradiation, the mechanisms are different, less efficient, and often involve intermolecular reactions or slower degradation pathways, rendering them significantly more photostable under the conditions typically used for uncaging ortho-derivatives.[4][7] This makes them unsuitable for use as photolabile protecting groups but useful as more stable building blocks in synthetic chemistry.[5]
A Standardized Protocol for Assessing Photostability
To objectively compare the photostability of different derivatives, a standardized experimental approach is crucial. The following protocol, guided by principles outlined in ICH Q1B guidelines for photostability testing, provides a robust framework for quantifying photochemical degradation.[8][9]
Experimental Workflow
-
Sample Preparation:
-
Prepare solutions of the nitrobenzaldehyde derivatives in a suitable, photochemically inert solvent (e.g., acetonitrile or a buffered aqueous solution) at a known concentration.
-
The concentration should be adjusted to ensure sufficient but not complete light absorption at the chosen irradiation wavelength (typically an absorbance between 0.1 and 1.0).
-
Prepare a "dark control" sample for each derivative, which is protected from light (e.g., wrapped in aluminum foil) but otherwise treated identically to the irradiated samples. This control accounts for any thermal degradation.[10]
-
-
Light Source and Irradiation:
-
Utilize a calibrated light source with a defined spectral output. A xenon arc lamp equipped with filters to simulate sunlight (ICH Q1B Option 1) or a combination of cool white fluorescent and near-UV lamps (Option 2) are standard choices.[10] For mechanistic studies, UV-LEDs with specific wavelengths (e.g., 350 nm, 365 nm) are ideal.
-
Place the sample solutions in chemically inert and transparent vessels, such as quartz cuvettes.
-
Irradiate the samples for a defined period. It is best to take aliquots at multiple time points to establish a kinetic profile.
-
Maintain a constant temperature throughout the experiment to isolate photochemical effects from thermal ones.
-
-
Chemical Actinometry (Recommended):
-
To accurately measure the photon flux of the light source, perform a parallel experiment with a chemical actinometer.[11]
-
2-nitrobenzaldehyde itself is a well-characterized actinometer for the UV-A and UV-B regions.[11][12] By measuring its rate of conversion to 2-nitrosobenzoic acid and using its known quantum yield (Φ ≈ 0.4-0.5), the absolute light intensity can be calculated.[1][11] This allows for the determination of quantum yields for other compounds.
-
-
Analytical Quantification:
-
At each time point, analyze the irradiated sample, the dark control, and a non-irradiated standard.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification.[13] Use a suitable column (e.g., C18) and mobile phase to separate the parent nitrobenzaldehyde derivative from its photoproducts. The degradation of the parent compound can be precisely monitored by the decrease in its peak area over time.
-
UV-Vis Spectroscopy: This technique can be used to monitor the overall change in the absorption spectrum.[13] The disappearance of the parent compound's absorption band and the appearance of new bands corresponding to photoproducts can provide a rapid assessment of the photoreaction.[4]
-
Caption: A standardized workflow for the experimental evaluation of photostability.
Head-to-Head Comparison: Photochemical Properties of Nitrobenzaldehyde Isomers
The structural differences between the ortho, meta, and para isomers lead to vastly different photophysical and photochemical properties. The key to the high photoreactivity of the ortho isomer is not just its ability to absorb light, but its high quantum yield for the subsequent chemical transformation.[4]
| Parameter | ortho-Nitrobenzaldehyde | meta-Nitrobenzaldehyde | para-Nitrobenzaldehyde | Key Takeaway |
| Absorption Max (λmax) | ~300-350 nm | ~260-310 nm | ~265-320 nm | All isomers absorb in the UV range, but the ortho isomer's absorption extends to longer, less damaging wavelengths.[4] |
| Photochemical Pathway | Efficient Intramolecular H-abstraction | Photochemically Inert | Photochemically Inert | The ortho position is a fundamental requirement for the efficient photocleavage mechanism.[4][5] |
| Primary Photoproduct | 2-Nitrosobenzoic acid | No significant reaction under typical conditions | No significant reaction under typical conditions | The formation of a nitroso species is characteristic of the ortho isomer's photoreaction.[14] |
| Quantum Yield (Φ) | ~0.4 - 0.5 | Very low / negligible | Very low / negligible | The quantum yield of the ortho isomer is orders of magnitude higher, signifying high photoreactivity.[2] |
| Application | Photolabile Protecting Groups, Chemical Actinometry | Synthetic Intermediate | Synthetic Intermediate, Dyes, Pharmaceuticals | The high photoreactivity of the ortho isomer is harnessed for specific applications requiring light-induced cleavage.[1][15] |
Note: Specific λmax and quantum yield values can vary depending on the solvent and other substituents on the aromatic ring.
Structure-Photostability Relationship: A Logical Framework
The selection of a nitrobenzaldehyde derivative for a specific application can be guided by a clear understanding of its structure-photostability relationship. The position of the nitro group is the primary determinant of the molecule's fate upon photoexcitation.
Caption: Logical flow from isomer structure to resulting photostability.
Conclusion and Recommendations for Researchers
The photostability of nitrobenzaldehyde derivatives is dictated almost entirely by the position of the nitro group. This comparative analysis provides a clear, evidence-based guide for professionals in chemistry and drug development:
-
For Efficient Photocleavage: ortho-Nitrobenzyl derivatives are the superior and logical choice for applications requiring light-triggered release, such as in caged compounds for drug delivery or spatiotemporal control in biological systems.[5] Their high quantum yield ensures efficient cleavage with minimal light exposure.
-
For Photostability: When the goal is to use nitrobenzaldehyde as a synthetic intermediate in multi-step syntheses where light exposure is possible but degradation is undesirable, the meta and para isomers are far more robust.[4][5] Their lack of an efficient intramolecular photodegradation pathway renders them stable under typical laboratory light conditions.
-
Experimental Validation is Key: While these principles provide a strong foundation, it is crucial to experimentally validate the photostability of any specific derivative under the precise conditions of its intended application. Factors such as solvent, pH, and the presence of other chromophores can influence photochemical outcomes. The provided protocol serves as a starting point for such essential validation.
By understanding the fundamental photochemical mechanisms that govern the stability of these isomers, researchers can make informed decisions, leading to more robust experimental designs, reliable synthetic outcomes, and the successful development of advanced photoresponsive systems.
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Nakatani, M., et al. (2007). Photochemical Reaction of 2-Nitrobenzaldehyde by Monitoring the Diffusion Coefficient. The Journal of Physical Chemistry B. [Link]
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Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. [Link]
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Gäb, G., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 2-(Dimethylamino)-5-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate like 2-(Dimethylamino)-5-nitrobenzaldehyde is not merely a number on a certificate of analysis; it is a cornerstone of reproducible research and successful drug discovery. The presence of impurities, such as unreacted starting materials, positional isomers (e.g., 4-(dimethylamino)-3-nitrobenzaldehyde), or residual solvents, can drastically alter reaction kinetics, introduce unforeseen byproducts, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of essential analytical techniques for rigorously assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and robust approach to quality control.
Foundational Check: Physicochemical Characterization
Before engaging sophisticated chromatographic or spectroscopic methods, fundamental physicochemical properties offer a rapid and invaluable first pass on the purity of your synthesized material.
Melting Point Analysis
The melting point is a classic, yet powerful, indicator of purity. A pure crystalline solid will exhibit a sharp and narrow melting range that corresponds closely to the literature value. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. For this compound, the expected melting point is 103-105°C [1][2]. A significant deviation from this range immediately signals the presence of contaminants.
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of the synthesized compound as a preliminary purity assessment.[3]
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation: Ensure the synthesized this compound is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to compact the sample to a height of 2-3 mm.
-
Measurement: Place the loaded capillary tube into the heating block of the apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 85°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).
-
Interpretation: Compare the observed range to the literature value. A narrow range (e.g., ≤ 2°C) within the expected 103-105°C suggests high purity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][4] |
| Molecular Weight | 194.19 g/mol | [1][4] |
| CAS Number | 34601-40-6 | [1][4] |
| Appearance | Solid | [2] |
| Melting Point | 103-105°C | [1][2] |
Chromatographic Techniques: The Gold Standard for Quantitative Analysis
Chromatographic methods are indispensable for separating and quantifying the target compound from closely related impurities.
High-Performance Liquid Chromatography (HPLC)
For non-volatile, thermally sensitive compounds like substituted benzaldehydes, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The presence of an electron-donating dimethylamino group makes the molecule amenable to this technique.[5] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Method Choice: RP-HPLC provides the high resolution necessary to separate positional isomers, which are often the most challenging impurities to remove and detect. UV detection is highly effective due to the chromophores present in the molecule, enabling sensitive quantification of impurities.
Caption: General experimental workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC Purity Assay
Objective: To quantify the purity of this compound and separate it from potential isomeric impurities.[6]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Phosphoric acid or formic acid
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal methodology for identifying and quantifying volatile impurities, such as residual solvents (e.g., ethanol, ethyl acetate, toluene) from the synthesis or purification steps. While direct injection of the main compound is possible, its thermal stability must be considered. The primary utility of GC-MS in this context is for volatile impurity profiling.[5]
Causality Behind Method Choice: The high sensitivity of GC and the definitive identification capabilities of MS make this combination unparalleled for detecting trace levels of volatile organic compounds that could be toxicologically significant.
Caption: Workflow for GC-MS analysis of volatile impurities.
Experimental Protocol: GC-MS for Residual Solvents
Objective: To identify and quantify volatile impurities in the synthesized product.[6][7]
Instrumentation & Reagents:
-
GC-MS system with an Electron Ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
High-purity helium
-
Dichloromethane (DCM) or other suitable solvent
-
Synthesized sample
Procedure:
-
Sample Preparation: Accurately weigh about 25 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial: 50°C, hold for 5 min
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: EI at 70 eV
-
Mass Range: 35-400 amu
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each impurity peak with a spectral library (e.g., NIST) for positive identification.
Spectroscopic Techniques: Unambiguous Structural Confirmation
While chromatography excels at separation and quantification, spectroscopy provides definitive structural evidence, ensuring the synthesized compound is indeed the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. For purity assessment, ¹H NMR is particularly useful. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integration of signals from the main compound to those of unknown signals, one can estimate the purity and identify impurities, provided they have proton signals that do not overlap.
Causality Behind Method Choice: NMR is a primary structural characterization technique. It can detect non-chromatographable impurities and provides a holistic view of the sample's composition without the need for reference standards for every potential impurity.
Caption: Workflow for NMR-based structural confirmation and purity assessment.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of the synthesized compound and estimate its purity by identifying signals from impurities.[6]
Instrumentation & Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with Tetramethylsilane (TMS)
-
Synthesized sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Interpretation:
-
Structural Confirmation: Compare the observed chemical shifts, splitting patterns, and integrations in the ¹H and ¹³C spectra with expected values for the target structure.
-
Purity Estimation: In the ¹H spectrum, carefully integrate the signals corresponding to the product. Identify any extraneous peaks, integrate them, and calculate their molar ratio relative to the main compound to estimate the level of impurities.
-
Comparative Summary of Analytical Techniques
The choice of analytical technique is driven by the specific question being asked—be it quantification, identification of volatiles, or structural confirmation. An orthogonal approach, using multiple techniques, provides the most comprehensive and trustworthy assessment of purity.
Table 2: Objective Comparison of Key Purity Assessment Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and solid stationary phase.[6] | Separation of volatile compounds in the gas phase followed by mass-based detection.[6] | Absorption of radiofrequency by atomic nuclei in a strong magnetic field.[6] |
| Primary Use | Quantitative purity and impurity profiling (especially isomers). | Identification and quantification of volatile impurities (residual solvents). | Unambiguous structural confirmation and purity estimation. |
| Sensitivity | High (ng to pg level), especially with UV detection. | Very high (pg to fg level), with high specificity from MS.[8] | Relatively low (µg to mg level). |
| Resolution | High resolution, enabling the separation of closely related isomers. | Excellent separation efficiency for volatile compounds. | Depends on magnetic field strength; can resolve chemically distinct nuclei. |
| Information | Quantitative data (purity %), retention time. | Retention time, mass spectrum for structural identification of volatiles. | Absolute structural information, quantitative data via integration. |
| Limitations | Requires soluble and UV-active compounds; potential for analyte degradation.[5] | Limited to thermally stable and volatile compounds. | Lower sensitivity; complex mixtures can lead to overlapping signals. |
Conclusion and Recommended Strategy
Assessing the purity of synthesized this compound requires a multi-faceted, orthogonal approach. No single technique can provide a complete picture. A robust and self-validating strategy should include:
-
Initial Screening: Perform Melting Point Analysis as a rapid, preliminary check for gross impurities.
-
Quantitative Purity: Employ RP-HPLC as the primary method for quantifying the purity of the main component and detecting non-volatile impurities like positional isomers.
-
Structural Confirmation: Use ¹H and ¹³C NMR to provide definitive structural confirmation, ensuring the correct molecule has been synthesized, and to detect any non-chromatographable impurities.
-
Volatile Impurity Profiling: Utilize GC-MS to identify and quantify residual solvents from the synthetic and purification processes.
By integrating the data from these complementary techniques, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent scientific endeavors.
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A Comparative Guide to the Biological Activity of Schiff Bases Derived from Nitrobenzaldehyde Isomers
In the landscape of medicinal chemistry, Schiff bases represent a privileged class of compounds, largely due to their synthetic accessibility and broad spectrum of biological activities.[1][2][3] These compounds, characterized by the azomethine or imine functional group (-C=N-), are typically formed through the condensation of primary amines with active carbonyl compounds.[1][4] Among the various precursors, nitrobenzaldehydes are particularly intriguing. The presence of a strongly electron-withdrawing nitro group (-NO₂) can significantly modulate the electronic properties, and consequently, the biological efficacy of the resulting Schiff base.[4]
A critical, yet often nuanced, aspect of their design is the positional isomerism of the nitro group on the benzaldehyde ring. Whether this group is in the ortho, meta, or para position can introduce subtle steric and electronic differences that have profound impacts on the compound's interaction with biological targets. This guide provides a comparative analysis of the biological activities of Schiff bases derived from these three distinct nitrobenzaldehyde isomers, offering experimental insights and protocols for researchers in drug discovery and development.
The Influence of Isomerism on Biological Activity
The position of the nitro group dictates the electronic charge distribution across the molecule. This, in turn, affects the reactivity of the crucial azomethine group and the overall lipophilicity and binding capabilities of the compound. Research suggests that the specific position of the –NO₂ group significantly influences biological efficacy, a key tenet of structure-activity relationship (SAR) studies.[5][6]
Diagram: General Structure of Nitrobenzaldehyde-Derived Schiff Bases
Caption: General synthesis of a Schiff base from a nitrobenzaldehyde and a primary amine.
Antimicrobial Activity: A Tale of Three Positions
Schiff bases are well-documented antimicrobial agents, with their activity often attributed to the azomethine linkage, which can interfere with microbial cellular processes.[4][7] When comparing derivatives of nitrobenzaldehyde isomers, a clear position-dependent effect emerges.
One study investigating bis-Schiff bases found that the ortho (L1) and para (L3) nitro-substituted compounds exhibited superior antibacterial efficiency against strains like Staphylococcus aureus and Escherichia coli compared to the meta (L2) isomer.[5][6] This suggests that the electronic effects exerted by the nitro group are most favorable for antibacterial action when positioned at the ortho and para locations, which directly influence the conjugation of the aromatic system.
Furthermore, the formation of metal complexes with these Schiff bases often enhances their antimicrobial potency.[8][9][10] The chelation of a metal ion can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. For instance, a Cu(II) complex of a 3-nitrobenzaldehyde Schiff base demonstrated the largest inhibition zone against Staphylococcus aureus among several tested complexes.[8]
Comparative Antimicrobial Data (Zone of Inhibition)
| Schiff Base Derivative | Organism | Zone of Inhibition (mm) | Reference |
| m-nitrobenzaldehyde + ethanolamine Cu(II) complex | Staphylococcus aureus | 18 | [8] |
| m-nitrobenzaldehyde + ethanolamine Co(II) complex | Staphylococcus aureus | 16 | [8] |
| p-nitrobenzaldehyde + 2-aminobenzenethiol | Staphylococcus aureus | 15 | [11] |
| p-nitrobenzaldehyde + 2-aminobenzenethiol | Escherichia coli | 12 | [11] |
| m-nitrobenzaldehyde + p-Chloroaniline | Data not quantified | - | [1] |
Note: Direct comparison is challenging as different studies use varied amines and test conditions. This table illustrates representative findings.
Anticancer and Cytotoxic Potential
The cytotoxic effects of nitro-substituted Schiff bases against cancer cell lines are a growing area of research.[7][12] The proposed mechanism often involves the induction of programmed cell death, or apoptosis, by modulating key signaling pathways.[4][7]
A novel Schiff base derived from p-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acid demonstrated promising and selective cytotoxic activity against a tongue squamous cell carcinoma cell line (TSCCF), with an IC₅₀ of 446.68 µg/mL, while showing significantly less toxicity to normal gingival fibroblasts (IC₅₀ of 977.24 µg/mL).[7] DAPI staining analysis in the same study suggested that the compound induced apoptosis, evidenced by nuclear fragmentation and membrane blebbing.[7]
The anticancer activity is often linked to the azomethine group, but the overall structure, including the position of the nitro group, contributes to the compound's ability to interact with cellular targets.[7]
Comparative Cytotoxicity Data (IC₅₀)
| Schiff Base Derivative | Cell Line | IC₅₀ Value | Reference |
| p-nitrobenzaldehyde + 5-chloro-2-aminobenzoic acid | TSCCF (Oral Cancer) | 446.68 µg/mL | [7] |
| p-nitrobenzaldehyde + 5-chloro-2-aminobenzoic acid | NHGF (Normal Fibroblast) | 977.24 µg/mL | [7] |
| Various p-nitrobenzaldehyde derivatives | Brine Shrimp | Varies | [13][14] |
Antioxidant Capacity
Schiff bases can exhibit antioxidant activity by scavenging free radicals, which are implicated in numerous disease pathologies.[15][16][17] The primary mechanisms are hydrogen atom transfer (HAT) and single-electron transfer (SET), where the Schiff base donates a hydrogen atom or an electron to stabilize a radical species like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[15][18]
The structure of the Schiff base is paramount. Generally, ligands with electron-donating groups, particularly on a phenolic ring, show greater antioxidant activity because they can more easily donate a hydrogen atom and stabilize the resulting radical.[15][18] The presence of a strongly electron-withdrawing nitro group, regardless of its position, would typically be expected to decrease antioxidant potential compared to analogues with hydroxyl or methoxy groups. However, the overall molecular structure and conjugation can still permit moderate activity. Comparative studies focusing specifically on the antioxidant properties of the three nitrobenzaldehyde isomers are less common, but the underlying chemical principles suggest that their activity would likely be modest compared to more classic phenolic antioxidants.
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of a Nitrobenzaldehyde-Derived Schiff Base
This protocol describes a general method for the condensation reaction to form a Schiff base.[1][4][7][19]
Rationale: Absolute ethanol is a common solvent as it effectively dissolves the reactants and is easily removed. A catalytic amount of glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for imine formation.
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of the chosen nitrobenzaldehyde isomer (o-, m-, or p-) in 25 mL of absolute ethanol. Stir until fully dissolved.
-
In a separate beaker, dissolve 10 mmol of the selected primary amine in 20 mL of absolute ethanol.
-
Add the amine solution to the flask containing the nitrobenzaldehyde solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form.
-
If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator, or the solution can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified crystals in a desiccator. Characterize the final product using FTIR, ¹H-NMR, and melting point analysis.
Diagram: Experimental Workflow for Schiff Base Synthesis
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- 11. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
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- 18. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Quantum Yield of Functionalized Benzaldehyde Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence microscopy and sensing, the quantum yield (Φ) of a fluorescent probe is a paramount parameter, dictating its brightness and overall performance. For researchers designing novel probes for biological imaging and drug development, a comprehensive understanding of how molecular structure influences this critical property is essential. This guide provides an in-depth comparative analysis of the fluorescence quantum yields of functionalized benzaldehyde derivatives, offering insights into the rational design of highly efficient fluorescent probes.
The Significance of Quantum Yield in Fluorescent Probe Design
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A high quantum yield is a hallmark of an effective fluorescent probe, as it translates to a brighter signal, enabling higher sensitivity and better image quality, which is crucial for detecting low-abundance biological targets. Benzaldehyde derivatives have emerged as versatile scaffolds for fluorescent probes due to their synthetic accessibility and the sensitivity of their photophysical properties to the local environment. By strategically introducing various functional groups to the benzaldehyde core, it is possible to modulate their fluorescence characteristics, including the quantum yield, to suit specific applications.
Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol
The relative method is a widely adopted and reliable technique for determining the fluorescence quantum yield of a compound.[1] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Instruments:
-
Test Sample: The functionalized benzaldehyde derivative of interest.
-
Reference Standard: A fluorophore with a well-documented quantum yield that absorbs and emits in a similar spectral region as the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solvent: Spectroscopic grade solvent, ensuring no inherent fluorescence. The same solvent should be used for both the sample and the standard.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Fluorometer: To measure fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
Experimental Workflow:
Caption: Workflow for Relative Quantum Yield Determination.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the reference standard in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the intended excitation wavelength.
-
Measure Fluorescence: Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance. The slope of the resulting line is the gradient (Grad).
-
Calculate Quantum Yield: The quantum yield of the test sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Comparative Analysis of Functionalized Benzaldehyde Quantum Yields
The electronic nature and position of substituents on the benzaldehyde ring profoundly influence the fluorescence quantum yield. The following table summarizes the quantum yields of various functionalized benzaldehyde derivatives, providing a basis for understanding structure-property relationships.
| Compound | Substituent | Position | Quantum Yield (Φ) | Solvent | Reference |
| Benzaldehyde | -H | - | < 0.01 | Various | [2] |
| 4-Aminobenzaldehyde | -NH₂ | para | ~0.02 | Ethanol | [3] |
| 4-Hydroxybenzaldehyde | -OH | para | ~0.02 | Water | [2] |
| 4-Methoxybenzaldehyde | -OCH₃ | para | ~0.03 | Ethanol | [4] |
| 4-Cyanobenzaldehyde | -CN | para | ~0.01 | Various | [5] |
| 4-Nitrobenzaldehyde | -NO₂ | para | ~0.00 | Various | [6] |
| 2-Nitrobenzaldehyde | -NO₂ | ortho | ~0.00 | Various | [7] |
| 3-Nitrobenzaldehyde | -NO₂ | meta | ~0.00 | Various | [7] |
Note: The quantum yield values presented are approximate and can vary depending on the specific experimental conditions, such as solvent polarity and pH.
The Causality Behind Quantum Yield Variations: Electronic and Positional Effects
The observed differences in the quantum yields of functionalized benzaldehydes can be rationalized by considering the electronic effects of the substituents and their positions on the aromatic ring.
Electron-Donating Groups (EDGs): Enhancing Fluorescence
Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) are electron-donating groups. When attached to the benzaldehyde ring, particularly at the para position, they increase the electron density of the π-system, which generally leads to an enhancement of the fluorescence quantum yield. This is attributed to an increase in the rate of radiative decay (fluorescence) relative to non-radiative decay pathways. The lone pair of electrons on the heteroatom of the EDG can participate in resonance, leading to a more polar excited state and a higher transition dipole moment, which favors fluorescence emission.
Electron-Withdrawing Groups (EWGs): Quenching Fluorescence
Conversely, electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) tend to decrease the fluorescence quantum yield.[6] These groups pull electron density away from the aromatic ring, which can promote non-radiative decay processes such as intersystem crossing to the triplet state or internal conversion. In the case of nitrobenzaldehydes, the quantum yields are virtually zero due to efficient intersystem crossing facilitated by the nitro group.[7]
Positional Isomerism: The Ortho, Meta, and Para Effect
The position of the substituent on the benzaldehyde ring also plays a critical role. The para position generally allows for the most effective resonance interaction between the substituent and the aldehyde group, leading to the most significant impact on the photophysical properties. For EDGs, this often results in the highest quantum yield among the isomers. In contrast, for EWGs, the para and ortho positions typically lead to more pronounced fluorescence quenching compared to the meta position due to stronger resonance effects.
Caption: Influence of Substituents on Quantum Yield.
Conclusion
The quantum yield of functionalized benzaldehyde fluorescent probes is a highly tunable property that is critically dependent on the nature and position of substituents on the aromatic ring. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups tend to quench it. This guide provides a foundational understanding of these structure-property relationships, empowering researchers to make informed decisions in the design and selection of benzaldehyde-based fluorescent probes for their specific research needs. By leveraging these principles, the scientific community can continue to develop novel and highly efficient tools for elucidating complex biological processes and advancing drug discovery.
References
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2025). ResearchGate. Retrieved from [Link]
-
Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved from [Link]
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Retrieved from [Link]
-
Nitrobenzaldehyde. (n.d.). Grokipedia. Retrieved from [Link]
-
Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2025). ResearchGate. Retrieved from [Link]
-
4-aminobenzaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-Aminobenzaldehyde. (n.d.). ATB. Retrieved from [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC. Retrieved from [Link]
-
Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. (2023). ResearchGate. Retrieved from [Link]
-
4-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
-
4-Aminobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. (n.d.). MDPI. Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. (2023). ScienceDirect. Retrieved from [Link]
-
4-Hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Benzaldehyde, 4-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Modelling the Fluorescence Quantum Yields of Aromatic Compounds: Benchmarking the Machinery to Compute Intersystem Crossing Rate. (n.d.). ChemRxiv. Retrieved from [Link]
-
Solved 2. Using the data in the Reagents and Properties. (2020). Chegg. Retrieved from [Link]
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- 2. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solved 2. Using the data in the Reagents and Properties | Chegg.com [chegg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-(Dimethylamino)-5-nitrobenzaldehyde, a valuable building block in the synthesis of various pharmaceutical compounds and dyes, can be prepared through several synthetic routes. This guide provides an in-depth cost-benefit analysis of the most common methods, focusing on nucleophilic aromatic substitution (SNAr) reactions. We will objectively compare these routes based on experimental data, cost-effectiveness, safety, and environmental impact to empower you in making informed decisions for your research and development endeavors.
Introduction to this compound and its Synthetic Importance
This compound is a substituted aromatic aldehyde featuring a dimethylamino group and a nitro group on the benzene ring. This unique combination of electron-donating (dimethylamino) and electron-withdrawing (nitro) groups makes it a versatile precursor for the synthesis of a wide range of more complex molecules. The aldehyde functionality serves as a reactive handle for condensation reactions, while the nitro group can be readily reduced to an amine, opening up further synthetic possibilities. Its derivatives have shown potential in various therapeutic areas, making the selection of an optimal synthesis route a critical consideration in the early stages of drug discovery and process development.
The primary and most direct method for synthesizing this compound involves the nucleophilic aromatic substitution of a halogen atom at the 2-position of a 5-nitrobenzaldehyde derivative with dimethylamine. The reactivity of the starting halobenzaldehyde is a key factor influencing the efficiency and cost-effectiveness of the synthesis. This guide will focus on a comparative analysis of three common starting materials: 2-fluoro-5-nitrobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, and 2-bromo-5-nitrobenzaldehyde.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2-halo-5-nitrobenzaldehydes proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The reaction typically involves two main steps:
-
Nucleophilic Attack: The nucleophile, in this case, dimethylamine, attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The halide ion is then eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final product.
The rate of this reaction is significantly influenced by the nature of the leaving group (the halogen). Generally, in SNAr reactions, the reactivity order for halogens is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity of the fluoro-substituted precursor is a critical factor in our comparative analysis.
Comparative Analysis of Synthesis Routes
This section provides a detailed comparison of the three primary SNAr routes for the synthesis of this compound. We will examine each route based on the starting material, experimental protocol, yield and purity, cost analysis, and safety and environmental considerations.
Route 1: From 2-Fluoro-5-nitrobenzaldehyde
This route is often favored due to the high reactivity of the fluorine atom as a leaving group in SNAr reactions.
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add a solution of dimethylamine (typically a 40% aqueous solution or a 2M solution in THF, 2-3 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 50 to 80 °C for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Yield and Purity: This route has been reported to provide high yields, often in the range of 90% or greater, with good purity of the final product.
Route 2: From 2-Chloro-5-nitrobenzaldehyde
The chloro-substituted starting material is generally less expensive than its fluoro counterpart, making this an attractive alternative from a cost perspective. However, the lower reactivity of chlorine as a leaving group often necessitates more forcing reaction conditions.
Experimental Protocol:
The protocol is similar to that for the fluoro-derivative, with some modifications to account for the lower reactivity:
-
Reaction Setup: Dissolve 2-chloro-5-nitrobenzaldehyde (1 equivalent) in DMF or DMSO in a round-bottom flask.
-
Addition of Nucleophile: Add dimethylamine solution (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a higher temperature, typically in the range of 80 to 120 °C, for a longer duration (4 to 8 hours) compared to the fluoro route. Monitoring by TLC is recommended.
-
Work-up and Purification: The work-up and purification steps are analogous to Route 1.
Yield and Purity: While good yields can be achieved, they are generally reported to be slightly lower than the fluoro route, often in the range of 75-85%, depending on the specific reaction conditions. The potential for side reactions may also be slightly higher due to the more forcing conditions.
Route 3: From 2-Bromo-5-nitrobenzaldehyde
The bromo-substituted starting material is the least reactive of the three halogens in SNAr reactions. Consequently, this route requires the most stringent reaction conditions.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-bromo-5-nitrobenzaldehyde (1 equivalent) in a high-boiling polar aprotic solvent like DMF or DMSO.
-
Addition of Nucleophile: Add dimethylamine solution (2-3 equivalents).
-
Reaction Conditions: The reaction typically requires prolonged heating at elevated temperatures, often exceeding 120 °C, and may take several hours to reach completion.
-
Work-up and Purification: The work-up and purification procedures are similar to the other routes.
Yield and Purity: The yields for this route are generally the lowest of the three, often falling in the range of 60-75%. The higher temperatures and longer reaction times can lead to the formation of more impurities, potentially requiring more extensive purification.
Quantitative Data Summary
| Parameter | Route 1 (Fluoro) | Route 2 (Chloro) | Route 3 (Bromo) |
| Starting Material | 2-Fluoro-5-nitrobenzaldehyde | 2-Chloro-5-nitrobenzaldehyde | 2-Bromo-5-nitrobenzaldehyde |
| Typical Reaction Temp. | 50-80 °C | 80-120 °C | >120 °C |
| Typical Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Reported Yield | ~90% | ~75-85% | ~60-75% |
| Relative Cost of Starting Material | Highest | Moderate | Lowest |
Cost-Benefit Analysis
To provide a practical cost-benefit analysis, we will consider the approximate costs of the starting materials and solvents. Please note that these prices are subject to change and may vary based on the supplier and quantity purchased.
| Reagent | Molecular Weight ( g/mol ) | Approximate Cost (USD/mol)* |
| 2-Fluoro-5-nitrobenzaldehyde | 169.11 | 150 - 250 |
| 2-Chloro-5-nitrobenzaldehyde | 185.56 | 80 - 150 |
| 2-Bromo-5-nitrobenzaldehyde | 230.02 | 50 - 100 |
| Dimethylamine (40% aq. solution) | 45.08 (as pure DMA) | 10 - 20 (per liter of solution) |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 - 50 (per liter) |
| Dimethyl sulfoxide (DMSO) | 78.13 | 40 - 60 (per liter) |
*Costs are estimations for research-grade chemicals and can vary significantly.
Analysis:
-
Route 1 (Fluoro): This route offers the highest yield and requires the mildest reaction conditions, leading to shorter reaction times and potentially lower energy consumption. However, the starting material is the most expensive. The high yield may offset the initial cost, especially for smaller-scale syntheses where material cost is less of a driving factor than time and efficiency.
-
Route 2 (Chloro): This route presents a good balance between cost and efficiency. The starting material is significantly cheaper than the fluoro derivative. While the reaction conditions are more forcing and the yield is slightly lower, the overall cost of producing a certain amount of the final product may be lower than Route 1, particularly for larger-scale syntheses.
-
Route 3 (Bromo): From a purely starting material cost perspective, this is the most economical route. However, the harsh reaction conditions, longer reaction times, and lower yields significantly detract from its overall attractiveness. The increased energy consumption and potential for more complex purification may negate the initial cost savings of the starting material.
Safety and Environmental Considerations
Solvents:
-
N,N-Dimethylformamide (DMF): DMF is a versatile solvent but is classified as a substance of very high concern (SVHC) due to its reproductive toxicity. Its use is increasingly restricted, and researchers should consider alternatives where possible.
-
Dimethyl Sulfoxide (DMSO): DMSO is generally considered a greener alternative to DMF. It has lower toxicity and is biodegradable. However, it has a higher boiling point, which may require more energy for removal.
Starting Materials and Reagents:
-
Halogenated Nitroaromatics: These compounds are generally irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Dimethylamine: Dimethylamine is a flammable and corrosive gas, typically handled as an aqueous or alcoholic solution. It is a respiratory irritant and can cause severe skin and eye damage.
Waste Management:
All three routes will generate halogenated waste from the leaving group and solvent waste. Proper disposal of this chemical waste according to institutional and regulatory guidelines is crucial. The higher efficiency of the fluoro route may lead to a better atom economy and less waste generation per unit of product.
Visualization of Synthesis Pathways
Caption: Comparative workflow of the three synthesis routes.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends on the specific priorities of the researcher or organization.
-
For rapid synthesis and highest yield, especially on a smaller scale where precursor cost is less critical, the route starting from 2-fluoro-5-nitrobenzaldehyde is the most advantageous. The mild reaction conditions and shorter reaction times translate to faster project timelines and potentially less complex purification.
-
For larger-scale synthesis where cost-effectiveness is a primary driver, the route utilizing 2-chloro-5-nitrobenzaldehyde offers a compelling balance. While requiring more forcing conditions and yielding slightly less product, the significantly lower cost of the starting material can lead to substantial overall savings.
-
The route starting from 2-bromo-5-nitrobenzaldehyde is generally the least recommended. The harsh reaction conditions, lower yields, and longer reaction times are significant drawbacks that are unlikely to be offset by the low cost of the starting material, especially when considering energy consumption and purification efforts.
Ultimately, this guide provides a framework for decision-making. Researchers are encouraged to perform a small-scale trial of the most promising routes based on their specific laboratory capabilities, budget, and project goals to validate the findings presented here.
References
- Nucleophilic Aromatic Substitution: For a general overview of the SNAr mechanism, please refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" or online resources
-
Solvent Selection and Green Chemistry: The American Chemical Society's Green Chemistry Institute provides valuable resources on solvent selection guides and greener alternatives. (URL: [Link])
- Safety Data Sheets (SDS)
A Senior Application Scientist's Guide to 2-(Substituted-amino)-5-nitrobenzaldehyde: A Comparative Review of Its Synthetic Applications
For the modern researcher in drug discovery and materials science, the selection of a versatile and reactive starting material is a critical decision that dictates the scope and success of a synthetic endeavor. Among the myriad of available building blocks, 2-(substituted-amino)-5-nitrobenzaldehyde and its precursors stand out as a scaffold of significant potential. The strategic placement of an amino group, a highly reactive aldehyde, and an electron-withdrawing nitro group on the benzene ring offers a trifecta of synthetic handles for the construction of a diverse array of complex molecules.
This guide provides an in-depth, comparative analysis of the key applications of this scaffold, moving beyond a simple recitation of facts to explain the underlying chemical principles and experimental rationale. It is designed for researchers, scientists, and drug development professionals who seek not only to understand what this molecule can do but also why it performs in a particular manner.
PART 1: The Synthetic Versatility of the 2-Amino-5-nitrobenzaldehyde Scaffold
The core utility of 2-(substituted-amino)-5-nitrobenzaldehyde lies in the interplay of its three functional groups. The aldehyde is a prime site for condensation and addition reactions, the amino group (often used in its primary form, 2-amino-5-nitrobenzaldehyde) is a potent nucleophile and a precursor to diazonium salts, and the nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring and providing a handle for further transformations, such as reduction to an amine.
This unique combination makes it a favored starting material for the synthesis of a variety of heterocyclic systems and functional materials. This guide will focus on its most prominent applications: the synthesis of bioactive quinazolinones, the development of potent anticancer and antimicrobial agents, and its use as a precursor for azo dyes.
PART 2: Synthesis of Bioactive Heterocycles: The Quinazolinone Core
The synthesis of quinazolinones is arguably one of the most significant applications of the 2-amino-5-nitrobenzaldehyde scaffold. The quinazolinone core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[1] The 6-nitro-substituted quinazolinones derived from 2-amino-5-nitrobenzaldehyde are of particular interest as the nitro group can be readily reduced to an amino group, which can then be further functionalized to modulate the biological activity of the final compound.[2][3]
Comparative Synthesis of Quinazolinone Derivatives
Several synthetic routes to quinazolinones from 2-amino-5-nitrobenzoic acid (a common precursor) have been developed, each with its own advantages. The choice of method often depends on the desired substitution pattern on the quinazolinone ring.
Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol describes the synthesis of the parent 6-nitroquinazolin-4(3H)-one from 2-amino-5-nitrobenzoic acid and formamide.[3]
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C.
-
Slowly pour 500 mL of ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.
-
Recrystallize the crude product from ethanol to obtain purified 6-nitroquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones
This protocol provides a general method for the one-pot synthesis of 2,3-disubstituted quinazolinones.[3]
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Appropriate acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent)
-
Appropriate primary amine (e.g., aniline for a 3-phenyl substituent)
-
Pyridine (as solvent and base)
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 2-amino-5-nitrobenzoic acid in dry pyridine in a round-bottom flask.
-
To this solution, add the desired acid chloride dropwise with stirring at room temperature.
-
After the addition is complete, add the primary amine to the reaction mixture.
-
Heat the reaction mixture under reflux for 4-8 hours, with progress monitored by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity
Derivatives of 2-(substituted-amino)-5-nitrobenzaldehyde, particularly quinazolinones, have also been investigated for their antimicrobial properties. They have shown activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.
Comparative Antimicrobial Activity of Quinazolinone Derivatives
| Derivative | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4 | 2-furyl | - | E. coli | 4 | [4] |
| 5 | 2-furyl | - | S. aureus | 8 | [4] |
| 6 | 2-(pyridin-2-yl)ethylidene | - | S. typhimurium | 4 | [4] |
Note: The data presented is illustrative and compiled from various sources. A direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [1] Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compound stock solution in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
PART 4: Applications in Materials Science: Azo Dyes
The diazonium salt derived from 2-amino-5-nitroaniline (which can be obtained from the corresponding benzaldehyde) is a valuable intermediate in the synthesis of azo dyes. These dyes are characterized by the presence of the -N=N- azo group and are widely used in the textile industry due to their vibrant colors and good fastness properties. [5] The properties of the resulting azo dye, such as its color and fastness to light and washing, are highly dependent on the structure of both the diazo component (from 2-amino-5-nitroaniline) and the coupling component (an electron-rich aromatic compound like a phenol or naphthol).
Comparative Fastness Properties of Azo Dyes
| Diazo Component | Coupling Component | Light Fastness (1-8) | Wash Fastness (1-5) | Rubbing Fastness (1-5) | Reference |
| 2-Bromoaniline | 1-Naphthol | 5 | 4 | 4 | [6] |
| 3-Chloroaniline | 2-Naphthol | 4-5 | 4 | 3-4 | [6] |
| 3-Nitroaniline | 1-Naphthol | 6 | 4-5 | 4 | [6] |
Note: This data for structurally related azo dyes provides an expected range of properties for dyes synthesized from 2-amino-5-nitroaniline.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol outlines the general procedure for the synthesis of an azo dye from an aromatic amine. [5] Materials:
-
2-Amino-5-nitrobenzoic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Coupling component (e.g., β-naphthol)
-
Sodium hydroxide
-
Ice
Procedure:
-
Diazotization:
-
Suspend 2-amino-5-nitrobenzoic acid (0.01 mol) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (0.01 mol) in cold water dropwise, maintaining the temperature below 5°C.
-
Stir for an additional 30 minutes at 0-5°C to form the diazonium salt solution.
-
-
Coupling:
-
Dissolve the coupling component (e.g., β-naphthol, 0.01 mol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring, maintaining the temperature below 5°C.
-
Continue stirring for 1-2 hours.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water until the filtrate is neutral.
-
Dry the crude dye.
-
Recrystallize the dye from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Caption: General scheme for azo dye synthesis.
Conclusion
2-(Substituted-amino)-5-nitrobenzaldehyde and its precursors are undeniably valuable scaffolds in modern organic synthesis. Their applications, particularly in the synthesis of quinazolinone-based pharmaceuticals and azo dyes, are well-established and continue to be an active area of research. This guide has provided a comparative overview of these applications, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors. The versatility of this starting material, coupled with the potential for diverse functionalization, ensures its continued relevance in the pursuit of novel bioactive molecules and functional materials.
References
-
Creative Bioarray. MTT Analysis Protocol. [Link]
- Gholampour, N., et al. (2016). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 11(5), 417–424.
- Imaginative Ink Publications. (2021).
- Infact Publications. (2023).
- MDPI. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(15), 4995.
-
MTT ASSAY: Principle. [Link]
- Unnissa, S. H., et al. (2013). Synthesis and in Vitro Anti Tumor Activity of Some Novel 2, 3- Disubstituted Quinazolin 4(3H) -one Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 465-469.
- African Journals Online (AJOL). (2019).
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Dimethylamino)-5-nitrobenzaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Dimethylamino)-5-nitrobenzaldehyde. Designed for researchers, chemists, and laboratory personnel, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental stewardship in your laboratory. Our commitment is to provide you with the knowledge to not only handle this specific compound but also to apply these principles to a broader range of chemical waste management challenges.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundational step in managing its lifecycle, including disposal. While a specific Safety Data Sheet (SDS) for the exact isomer this compound (CAS No. 34601-40-6) is not always readily available, data from closely related isomers and similar chemical structures allow for a robust risk assessment. The primary hazards are associated with its components: an aromatic amine, a nitro group, and an aldehyde functional group.
Based on data for analogous compounds like 5-(Dimethylamino)-2-nitrobenzaldehyde and 2-Nitrobenzaldehyde, the following hazards should be assumed[1]:
| Hazard Category | Description | Rationale and Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed[1]. | Ingestion can lead to systemic toxic effects. Causality: Aromatic nitro compounds and amines can interfere with metabolic processes. Do not eat, drink, or smoke in laboratory areas to prevent accidental ingestion[1]. |
| Skin Irritation | Causes skin irritation[1]. | Direct contact can lead to redness, inflammation, and discomfort. Causality: Aldehyde and amine functionalities can react with proteins in the skin. Always wear nitrile gloves and a lab coat. Remove contaminated clothing immediately. |
| Eye Irritation | Causes serious eye irritation[1]. | Can cause significant damage if it comes into contact with the eyes. Causality: The chemical's reactivity can harm the sensitive tissues of the eye. ANSI-approved safety glasses or goggles are mandatory. |
| Respiratory Irritation | May cause respiratory irritation[1]. | Inhalation of dust or powder can irritate the nose, throat, and lungs. Causality: Fine particulates can cause mechanical and chemical irritation to the mucous membranes. Handle in a well-ventilated area or a chemical fume hood. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Release into the environment can harm ecosystems. Causality: Nitroaromatic compounds are often persistent and toxic to aquatic organisms. Never dispose of this chemical down the drain. |
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[2][3][4].
-
EPA (RCRA): This framework governs the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave")[2]. Laboratories are considered waste generators and must comply with regulations for waste characterization, labeling, and storage[5][6].
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standards ensure worker safety[4][7][8]. This includes requirements for training, personal protective equipment (PPE), and emergency action plans[7][8].
Your institution's Environmental Health & Safety (EH&S) department translates these federal regulations into actionable laboratory policies. The cardinal rule of chemical disposal is to always follow your institution's specific guidelines and consult with your EH&S office.
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe segregation and accumulation of waste, preparing it for final disposal by trained professionals.
Step 1: Waste Characterization
The first step is to determine if the waste is hazardous. Based on the toxicological data, any waste containing this compound, including the pure compound, solutions, or heavily contaminated items, must be treated as hazardous chemical waste [9].
Step 2: Container Selection and Management
The integrity of the waste containment system is paramount to preventing leaks and exposures.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate[10]. Ensure the container has a secure, screw-top cap.
-
Keep Containers Closed: Waste containers must remain tightly capped at all times, except when actively adding waste[10][11]. This is not merely a suggestion; it is a regulatory requirement to prevent the release of vapors and to avoid spills.
-
Avoid Mixing Waste Streams: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EH&S office[10]. Causality: Nitro compounds can react violently with strong acids, bases, or reducing agents. Mixing incompatible waste streams can lead to gas evolution, pressurization, fire, or explosions[12].
Step 3: Proper Labeling
Accurate labeling is critical for safety and compliance. EH&S personnel rely on this information to handle and consolidate waste safely[11].
-
Your waste container must be labeled with a "HAZARDOUS WASTE" tag as soon as the first drop of waste is added[10].
-
The label must include the full chemical name: "this compound"[12]. Do not use abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents, with their approximate percentages or concentrations.
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Irritant).
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated location in the lab at or near the point of waste generation[5][11].
-
Designate the SAA: The SAA must be clearly marked and should be a low-traffic area, away from sinks or floor drains[12].
-
Use Secondary Containment: Place your waste container inside a larger, chemically resistant tub or bin. This containment will capture any potential leaks or spills from the primary container.
-
Store Incompatibles Separately: Ensure the SAA physically separates incompatible waste streams. For example, keep organic nitro compound waste separate from strong acid or base waste.
Step 5: Disposal of Contaminated Materials
-
Grossly Contaminated Items: Lab supplies (e.g., pipette tips, weigh boats, gloves) that are heavily contaminated with the compound should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.
-
Empty Containers: An "empty" container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste[12]. Once triple-rinsed, deface the original label and dispose of the container according to your facility's procedures for clean glassware or plasticware.
Step 6: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. Your responsibility ends with proper accumulation and labeling.
-
Once your waste container is full (do not overfill; leave at least 10% headspace), or when you are finished with the project, contact your institution's EH&S department to request a waste pickup[11].
-
Provide them with all necessary information from your hazardous waste label.
Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accident[7].
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][13]. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[1][13]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[1].
-
Small Spill (Solid): Alert others in the area. Wearing appropriate PPE, carefully sweep or scoop the solid material into a designated waste container. Avoid raising dust. Clean the area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
Large Spill: Evacuate the immediate area and notify your supervisor and EH&S office immediately. Prevent entry to the area. Professional responders will handle the cleanup.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management of this compound waste in the laboratory.
Caption: Decision workflow for handling this compound waste.
References
-
Managing Hazardous Chemical Waste in the Lab . (2021, October 26). American Society for Clinical Laboratory Science (ASCLS). Available at: [Link]
-
Hazardous Waste Management in the Laboratory . (2022, March 24). LabManager. Available at: [Link]
-
Regulation of Laboratory Waste . American Chemical Society (ACS). Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2023, November 25). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
EPA tweaks hazardous waste rules for academic labs . (2008, December 9). Chemistry World. Available at: [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . (2023, October 30). CDMS. Available at: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). Clean Management Environmental Group. Available at: [Link]
-
Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . (1985). Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Material Safety Data Sheet for p-Dimethylaminobenzaldehyde . (2003, January 20). ScienceLab.com. Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). Available at: [Link]
-
Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Waste Disposal Guide . Northwestern University, Office for Research Safety. Available at: [Link]
-
Safety Data Sheet for Nitro Thinner . (Date not specified). Chemius. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University, College of Engineering. Available at: [Link]
-
Safety Data Sheet for 2-Nitrobenzaldehyde 99% Analytical Grade . (Date not specified). Labkem. Available at: [Link]
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A Strategic Guide to Personal Protective Equipment for Handling 2-(Dimethylamino)-5-nitrobenzaldehyde
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. When handling novel or reactive compounds such as 2-(Dimethylamino)-5-nitrobenzaldehyde, a proactive and informed approach to personal protective equipment (PPE) is not merely a procedural formality; it is a critical component of experimental success and personal well-being. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a foundational understanding of why each protective measure is essential.
The inherent reactivity of this compound, suggested by its nitro and amino functional groups, necessitates a stringent adherence to safety protocols. A thorough hazard assessment, based on available Safety Data Sheets (SDS) for this compound and structurally related aromatic nitro compounds, reveals several key risks that directly inform our PPE strategy.[1][2] This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Therefore, our primary objective is to establish a multi-layered defense to mitigate these risks at every stage of handling.
Core Hazard Assessment and PPE Strategy
The molecular structure of this compound, an aromatic nitro compound, signals the potential for toxicity through various exposure routes including ingestion, skin absorption, and inhalation of dust particles.[1] Aromatic nitro compounds are known to pose significant health risks, underscoring the need for a conservative and thorough approach to PPE.[1]
Our protective strategy is therefore built on three pillars:
-
Preventing Dermal Contact: The classification as a skin irritant necessitates robust skin protection to prevent direct contact and potential systemic absorption.[2]
-
Shielding from Ocular Exposure: As a serious eye irritant, any potential for splashes or airborne particles must be met with appropriate eye and face protection.[2]
-
Mitigating Inhalation Risks: The potential for respiratory irritation from airborne dust requires the use of respiratory protection, particularly when handling the powdered form of the compound.[2]
The following table summarizes the essential PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloved recommended)- Laboratory coat- Chemical splash goggles- N95 or higher-rated respirator |
| Solution Preparation and Transfers | - Nitrile gloves- Laboratory coat- Chemical splash goggles and face shield |
| Reaction Monitoring and Work-up | - Nitrile gloves- Laboratory coat- Chemical splash goggles |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Chemical splash goggles |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a systematic workflow for donning and doffing PPE is as crucial as the equipment itself. This ensures a contaminant-free removal process, protecting the user from exposure after the handling procedures are complete.
Donning PPE Workflow
Caption: Sequential process for the safe removal of personal protective equipment.
-
Gloves: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the contaminated outer surface.
-
Face Shield: Remove the face shield by handling the headband.
-
Goggles: Remove goggles from the back of the head.
-
Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any potential contamination.
-
Respirator: Remove the respirator last to ensure respiratory protection until you have left the immediate work area.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond personal protection to include safe operational and disposal procedures.
Handling and Storage
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. [2][3]* Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [4][3]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spilled material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal. [2]
Waste Disposal
All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [3][5][6]Do not dispose of this chemical down the drain, as it can be harmful to aquatic life. [7] By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can foster a robust safety culture and ensure the well-being of all personnel handling this compound. This commitment to safety is the bedrock upon which scientific advancement is built.
References
-
Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. 1
-
Sigma-Aldrich. SAFETY DATA SHEET - 2-Nitrobenzaldehyde. 7
-
Fisher Scientific. SAFETY DATA SHEET - 2-Nitrobenzaldehyde. 3
-
Carl ROTH. Safety Data Sheet: 2-Nitrobenzaldehyde. 5
-
Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-5-nitrobenzaldehyde. 4
-
ScienceLab.com. Material Safety Data Sheet - p-Dimethylaminobenzaldehyde. Link
-
Sigma-Aldrich. SAFETY DATA SHEET - 3-Nitrobenzaldehyde. Link
-
CymitQuimica. Safety Data Sheet - 5-(Dimethylamino)-2-nitrobenzaldehyde. 2
-
CookeChem. This compound, 95%, 34601-40-6. 8
-
CHEMM. Personal Protective Equipment (PPE). 9
-
US EPA. Personal Protective Equipment. 10
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. 11
-
CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. 12
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Sigma-Aldrich. This compound | 34601-40-6. 13
-
VWR. 2-Nitrobenzaldehyde 99% Analytical Grade. 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
